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  • Product: 3,5-Diiodo-4-hydroxyphenylpropionic acid
  • CAS: 13811-11-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3,5-diiodo-4-hydroxyphenylpropionic Acid

Abstract This technical guide provides a comprehensive overview of the synthesis of 3,5-diiodo-4-hydroxyphenylpropionic acid, a key intermediate in the development of thyroid hormone analogs.[1][2] This document is inten...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,5-diiodo-4-hydroxyphenylpropionic acid, a key intermediate in the development of thyroid hormone analogs.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development. The guide delves into the strategic considerations for the synthesis, a detailed experimental protocol, and a thorough examination of the underlying chemical principles. We will explore the mechanism of the reaction, the rationale behind the chosen methodology, and the critical parameters for ensuring a successful and reproducible synthesis.

Introduction: The Significance of 3,5-diiodo-4-hydroxyphenylpropionic Acid

3,5-diiodo-4-hydroxyphenylpropionic acid is a crucial building block in medicinal chemistry, primarily serving as a precursor for the synthesis of various thyromimetic compounds.[1][2] These compounds are designed to mimic the action of natural thyroid hormones, which play a vital role in regulating metabolism, growth, and development. The di-iodo-substitution pattern on the phenolic ring is a key structural feature that imparts specific biological activities to the resulting analogs. A deeper understanding of the synthesis of this intermediate is therefore paramount for the advancement of research in thyroid hormone-related therapeutics.

The core structure of the target molecule consists of a 4-hydroxyphenylpropionic acid backbone, which is a naturally occurring plant metabolite.[3] The synthetic challenge lies in the selective and efficient introduction of two iodine atoms onto the 3 and 5 positions of the phenyl ring, ortho to the hydroxyl group. This guide will focus on a robust and well-established method for achieving this transformation.

Strategic Approach to Synthesis: Electrophilic Aromatic Substitution

The synthesis of 3,5-diiodo-4-hydroxyphenylpropionic acid is most effectively achieved through an electrophilic aromatic substitution reaction. The hydroxyl group of the starting material, 4-hydroxyphenylpropionic acid, is a powerful activating group, directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the propionic acid side chain, the iodination will occur at the two available ortho positions.

The chosen method involves the direct iodination of 4-hydroxyphenylpropionic acid using a solution of iodine and potassium iodide in a basic aqueous medium. This approach is favored due to its operational simplicity, high yields, and the use of readily available and relatively safe reagents.

The Reaction Mechanism: A Step-by-Step Look

The iodination of phenols in a basic medium proceeds through a well-understood electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Deprotonation of the Phenol: In the presence of a base, such as sodium hydroxide, the weakly acidic phenolic proton is removed to form a phenoxide ion. This step is crucial as the negatively charged oxygen of the phenoxide ion is a much stronger activating group than the neutral hydroxyl group, making the aromatic ring highly susceptible to electrophilic attack.

  • Formation of the Electrophile: While molecular iodine (I₂) is not a potent electrophile, its reactivity is enhanced in the reaction medium. The exact nature of the active iodinating species is subject to some debate, but it is widely believed to be either hypoiodous acid (HOI), formed from the reaction of iodine with hydroxide ions, or a polarized iodine molecule. The presence of potassium iodide helps to solubilize the iodine in the aqueous medium through the formation of the triiodide ion (I₃⁻), which is in equilibrium with molecular iodine.

  • Electrophilic Attack: The electron-rich phenoxide ring attacks the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate.

  • Rearomatization: The aromaticity of the ring is restored by the loss of a proton from the carbon atom bearing the newly introduced iodine atom. This proton is abstracted by a base present in the reaction mixture.

This process occurs sequentially at both ortho positions to yield the desired 3,5-diiodo-4-hydroxyphenylpropionic acid.

Diagram of the Electrophilic Iodination Mechanism:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization cluster_3 Step 4: Second Iodination Phenol 4-Hydroxyphenylpropionic Acid Phenoxide Phenoxide Ion Phenol->Phenoxide OH⁻ Sigma_Complex Sigma Complex (Resonance Stabilized) Phenoxide->Sigma_Complex + I⁺ (from Electrophile) Electrophile I₂ / HOI Product_mono 3-iodo-4-hydroxyphenylpropionic acid Sigma_Complex->Product_mono - H⁺ Final_Product 3,5-diiodo-4-hydroxyphenylpropionic acid Product_mono->Final_Product Repeat Steps 1-3

Caption: Reaction mechanism for the synthesis of 3,5-diiodo-4-hydroxyphenylpropionic acid.

Experimental Protocol: A Self-Validating System

This protocol is adapted from a well-established procedure for the synthesis of the closely related compound, 4-hydroxy-3,5-diiodophenylacetic acid, and is expected to provide the target compound in high yield and purity.

Materials and Reagents
ReagentGradeSupplier
4-Hydroxyphenylpropionic acidReagent grade, ≥99%Sigma-Aldrich
IodineReagent grade, ≥99.8%Fisher Scientific
Potassium IodideACS reagent, ≥99%VWR Chemicals
Sodium HydroxideACS reagent, ≥97%Merck
Hydrochloric Acid, concentrated (37%)ACS reagentJ.T. Baker
Sodium ThiosulfateAnhydrous, ≥98%Alfa Aesar
Ethanol, 200 proofACS/USP gradeDecon Labs
Deionized WaterType IIIn-house
Step-by-Step Synthesis Procedure

Diagram of the Experimental Workflow:

G A Dissolve 4-hydroxyphenylpropionic acid in aqueous NaOH C Slowly add the I₂/KI solution to the 4-hydroxyphenylpropionic acid solution A->C B Prepare a solution of I₂ and KI in deionized water B->C D Stir at room temperature C->D E Quench with sodium thiosulfate solution D->E F Acidify with concentrated HCl to precipitate the product E->F G Filter the crude product F->G H Wash the crude product with cold deionized water G->H I Recrystallize from aqueous ethanol H->I J Dry the purified product under vacuum I->J

Caption: Experimental workflow for the synthesis of 3,5-diiodo-4-hydroxyphenylpropionic acid.

Detailed Protocol:

  • Preparation of the Starting Material Solution: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a pH probe, dissolve 16.6 g (0.1 mol) of 4-hydroxyphenylpropionic acid in 200 mL of 0.5 M aqueous sodium hydroxide solution. Stir the mixture at room temperature until all the solid has dissolved.

  • Preparation of the Iodinating Reagent: In a separate 250 mL beaker, dissolve 50.8 g (0.2 mol) of iodine and 50.8 g (0.306 mol) of potassium iodide in 150 mL of deionized water. Stir until all the solids have dissolved. The solution will have a dark brown color.

  • Iodination Reaction: Slowly add the iodine/potassium iodide solution to the stirred solution of 4-hydroxyphenylpropionic acid via the dropping funnel over a period of 1-2 hours. Maintain the temperature of the reaction mixture between 20-25 °C using a water bath if necessary. Continue stirring for an additional 2-3 hours after the addition is complete. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), quench any unreacted iodine by the dropwise addition of a 10% aqueous solution of sodium thiosulfate until the dark color of the solution disappears.

    • Cool the reaction mixture in an ice bath to 0-5 °C.

    • Slowly and with vigorous stirring, add concentrated hydrochloric acid dropwise to acidify the mixture to a pH of 1-2. A voluminous precipitate of the crude product will form.

    • Stir the mixture in the ice bath for another 30 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with several portions of cold deionized water until the washings are neutral to pH paper.

  • Purification by Recrystallization:

    • Transfer the crude product to a 500 mL Erlenmeyer flask.

    • Add a minimal amount of hot 95% ethanol to dissolve the solid.

    • Slowly add hot deionized water to the solution until a slight turbidity persists.

    • Add a few drops of hot 95% ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, during which time crystals of the purified product will form.

    • Further cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold 50% aqueous ethanol.

    • Dry the crystals in a vacuum oven at 50-60 °C to a constant weight.

Characterization of the Final Product

The identity and purity of the synthesized 3,5-diiodo-4-hydroxyphenylpropionic acid should be confirmed by a combination of spectroscopic methods and physical measurements.

Expected Characterization Data:

ParameterExpected Value
Appearance White to off-white crystalline solid
Melting Point Approximately 210-215 °C (with decomposition)
¹H NMR (DMSO-d₆)δ ~12.1 (s, 1H, COOH), 9.5 (s, 1H, OH), 7.5 (s, 2H, Ar-H), 2.7 (t, 2H, CH₂), 2.5 (t, 2H, CH₂)
¹³C NMR (DMSO-d₆)δ ~173 (C=O), 153 (C-OH), 140 (Ar-C), 138 (Ar-C-I), 85 (Ar-C-I), 35 (CH₂), 30 (CH₂)
Mass Spec (ESI-) m/z [M-H]⁻ calculated for C₉H₇I₂O₃⁻: 416.85; found: ~417
IR (KBr) ν (cm⁻¹) ~3400-2500 (br, O-H, COOH), 3000-2850 (C-H), 1700 (C=O), 1550, 1450 (C=C), 1250 (C-O), 850 (C-I)

Note: The exact chemical shifts in NMR spectroscopy may vary slightly depending on the solvent and concentration.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and performing the synthesis.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of iodine vapors and hydrochloric acid fumes.

  • Handling of Reagents:

    • Iodine: Solid iodine can cause skin and eye irritation. Avoid direct contact.

    • Sodium Hydroxide: Corrosive. Handle with care to avoid skin and eye burns.

    • Concentrated Hydrochloric Acid: Highly corrosive and gives off pungent fumes. Handle only in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of 3,5-diiodo-4-hydroxyphenylpropionic acid via direct iodination of 4-hydroxyphenylpropionic acid is a reliable and efficient method for producing this valuable intermediate. This guide has provided a comprehensive framework for its synthesis, from the underlying chemical principles to a detailed experimental protocol. By carefully following the outlined procedures and adhering to the safety precautions, researchers can confidently and reproducibly synthesize this key building block for the development of novel thyromimetic agents.

References

  • PubChem. (n.d.). 3,5-Diiodo-4-hydroxyphenylpropionic acid. National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]

  • SpectraBase. (n.d.). 3-(3,5-DIIODO-4-HYDROXYPHENYL)-2-PHENYLPROPIONIC ACID. John Wiley & Sons, Inc. Retrieved March 26, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved March 26, 2026, from [Link]

  • Exposome-Explorer. (n.d.). 4-Hydroxyphenylpropionic acid (Compound). International Agency for Research on Cancer. Retrieved March 26, 2026, from [Link]

  • BMRB. (n.d.). bmse001295 3-(4-Hydroxyphenyl)propionic Acid. University of Wisconsin-Madison. Retrieved March 26, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-hydroxy-3,5-diiodophenylacetic acid. Retrieved March 26, 2026, from [Link]

  • Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution. Retrieved March 26, 2026, from [Link]...

  • Wikipedia. (n.d.). Electrophilic halogenation. Retrieved March 26, 2026, from [Link]

  • Chemia. (2023, March 28). Alkene and alkyne hydroiodination, active aromatic compound iodination: Iodination reactions using alkali iodides (1): Discussion series on bromination/iodination reactions 24. Retrieved March 26, 2026, from [Link]

Sources

Exploratory

3,5-Diiodo-4-Hydroxyphenylpropionic Acid (DIPPA): A Technical Guide on Properties, Mechanisms, and Experimental Workflows

Executive Summary 3,5-Diiodo-4-hydroxyphenylpropionic acid (commonly abbreviated as DIPPA or DIHPA) is a highly specialized halogenated phenolic compound of significant interest in cardiovascular pharmacology and medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,5-Diiodo-4-hydroxyphenylpropionic acid (commonly abbreviated as DIPPA or DIHPA) is a highly specialized halogenated phenolic compound of significant interest in cardiovascular pharmacology and medicinal chemistry. Structurally analogous to the inner ring of endogenous thyroid hormones, DIPPA exhibits potent thyromimetic properties[1]. Concurrently, it functions as a competitive, nucleophilic inhibitor of the catechol-O-methyltransferase (COMT) enzyme[2]. This dual mechanism of action—genomic upregulation of critical calcium-handling proteins and enzymatic preservation of catecholamines—positions DIPPA as a highly valuable tool compound for heart failure research and the development of novel inotropic agents.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, providing researchers with the mechanistic causality and self-validating experimental protocols required to successfully deploy DIPPA in drug development pipelines.

Chemical and Physical Profiling

The structural architecture of DIPPA is defined by a propionic acid moiety attached to a phenolic ring, which is di-substituted with iodine atoms at the 3 and 5 positions[2].

Causality in Structure: The bulky, electron-withdrawing iodine atoms are not merely placeholders; they are pharmacologically critical. They increase the lipophilicity of the molecule, enabling passive diffusion across lipid bilayers to access intracellular nuclear receptors. More importantly, they sterically mimic the 3,5-diiodo geometry of 3,3',5-triiodothyronine (T3)[3]. This steric mimicry is the fundamental driver of its affinity for the Thyroid Hormone Receptor (THR).

Table 1: Physicochemical Properties of DIPPA
PropertyValueCausality / Experimental Implication
CAS Number 13811-11-5Unique identifier for procurement and safety tracking[2].
Molecular Formula C9H8I2O3Indicates high halogenation, impacting molecular weight and steric bulk[4].
Molecular Weight 417.97 g/mol High MW for a small molecule, driven by the dual iodine atoms[4].
XLogP3 2.6Moderate lipophilicity; favorable for cellular membrane penetration[4].
Topological Polar Surface Area 57.5 ŲFavorable for oral bioavailability and intracellular diffusion[4].
Physical State Pale Yellow to Light Beige SolidColoration often indicates mild surface oxidation of iodine[5].
Solubility DMSO, Methanol (Slightly)Necessitates organic co-solvents for in vitro assay stock solutions[5].

Mechanistic Pharmacology: Dual-Action Cardiac Modulation

DIPPA exerts its biological effects through two distinct, synergistic pathways that are highly relevant to the treatment of congestive heart failure.

A. Genomic Thyromimetic Activity (SERCA2a Upregulation)

Heart failure is frequently characterized by impaired calcium reuptake during diastole, a process driven by the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a). DIPPA acts as an agonist by binding to the nuclear Thyroid Hormone Receptor (THR)[1]. Upon binding, the THR forms a heterodimer with the Retinoid X Receptor (RXR) and translocates to Thyroid Response Elements (TRE) on the DNA. This transcriptional activation specifically upregulates the expression of the ATP2A2 gene (encoding SERCA2a), thereby enhancing myocardial relaxation and contractility[1].

B. Enzymatic COMT Inhibition

Simultaneously, DIPPA acts as a nucleophilic inhibitor of COMT. COMT catalyzes the degradation of active catecholamines via methylation. DIPPA binds to the hydroxyl groups within the enzyme's active site, competitively blocking the binding of endogenous substrates like catecholamines[2]. By preventing this methylation, DIPPA preserves local catecholamine concentrations, providing sustained inotropic support to the failing myocardium[2].

DIPPA_Mechanism cluster_COMT COMT Inhibition Pathway cluster_Genomic Genomic Thyromimetic Pathway DIPPA DIPPA (3,5-diiodo-4-hydroxyphenylpropionic acid) COMT COMT Enzyme DIPPA->COMT Competitive Inhibition Catecholamines Catecholamines (Active) DIPPA->Catecholamines Preserves THR Thyroid Hormone Receptor (THR) DIPPA->THR Agonist Binding Methylation Methylation (Degradation) COMT->Methylation Catalyzes Catecholamines->Methylation Substrate Cardiac Improved Cardiac Contractility & Ventricular Function Catecholamines->Cardiac Inotropic Support TRE Thyroid Response Element (TRE) THR->TRE Heterodimerizes with RXR RXR Retinoid X Receptor (RXR) RXR->TRE SERCA2a SERCA2a Expression TRE->SERCA2a Transcriptional Upregulation SERCA2a->Cardiac Enhanced Ca2+ Uptake

Fig 1: Dual pathways of DIPPA: COMT inhibition and THR-mediated SERCA2a upregulation.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous, reproducible data when working with DIPPA, the following self-validating protocols have been designed for drug development professionals.

Protocol A: Cell-Based Transcriptional Assay for SERCA2a Upregulation

Objective: Quantify the thyromimetic potency of DIPPA via RT-qPCR. Causality & Design: When evaluating thyromimetic compounds in vitro, the basal presence of endogenous thyroid hormones (T3/T4) in standard fetal bovine serum (FBS) introduces unacceptable background noise, masking the agonist effect of the test compound. Therefore, utilizing charcoal-stripped FBS is a mandatory, self-validating control to establish a true zero-baseline for THR activation.

Step-by-Step Methodology:

  • Cell Culture: Seed H9c2 rat cardiomyocytes (or iPSC-derived cardiomyocytes) in DMEM supplemented with 10% Charcoal-Stripped FBS. Validation Check: Include a vehicle-only negative control and a T3-treated (100 nM) positive control.

  • Starvation: Incubate cells for 24 hours to ensure complete depletion of background thyroid signaling.

  • Treatment: Treat cells with DIPPA at logarithmic concentrations (10 nM to 10 µM) for 48 hours.

  • Harvest & Extraction: Lyse cells using a guanidinium thiocyanate-phenol-chloroform extraction method to preserve RNA integrity.

  • RT-qPCR: Reverse transcribe to cDNA and amplify the ATP2A2 target gene alongside a stable housekeeping gene (e.g., GAPDH). Calculate fold-change using the 2^(-ΔΔCt) method.

Protocol B: Fluorometric Validation of COMT Inhibition

Objective: Determine the IC50 of DIPPA against recombinant COMT. Causality & Design: COMT requires Mg2+ as an essential cofactor to coordinate the hydroxyl groups of the catechol substrate. Running a parallel negative control devoid of MgCl2 validates that any observed baseline fluorescence decay is strictly enzymatic and not an artifact of substrate auto-oxidation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4) containing 5 mM MgCl2.

  • Reagent Assembly: In a 96-well black microplate, combine 10 nM recombinant human soluble COMT (S-COMT), 20 µM S-adenosyl-L-methionine (SAM, the methyl donor), and varying concentrations of DIPPA.

  • Reaction Initiation: Add 10 µM Esculetin (a fluorescent catechol substrate).

  • Kinetic Measurement: Monitor the decrease in fluorescence (Excitation: 355 nm, Emission: 460 nm) over 30 minutes at 37°C. The rate of fluorescence decay is inversely proportional to COMT inhibition.

Formulation and Stability Considerations

DIPPA is supplied as a pale yellow to light beige solid[5]. The presence of carbon-iodine (C-I) bonds makes the molecule inherently sensitive to photolytic degradation. UV light can induce homolytic cleavage of the C-I bond, leading to deiodination and the generation of reactive radical species.

Handling Standard: All stock solutions must be prepared in amber glass vials or tubes wrapped in foil. For long-term storage, the lyophilized powder should be kept desiccated at 2-8°C (refrigerated)[6]. Due to its limited aqueous solubility, initial reconstitution should be performed in analytical-grade DMSO, followed by serial dilution in aqueous buffers immediately prior to use to prevent precipitation[5].

References

  • CymitQuimica. "CAS 13811-11-5: 3,5-diiodo-4-hydroxyphenylpropionic acid." 2

  • PubChem. "3,5-Diiodo-4-hydroxyphenylpropionic acid | C9H8I2O3 | CID 151819." 4

  • ChemicalBook. "3,5-diiodo-4-hydroxyphenylpropionic acid | 13811-11-5." 5

  • Sigma-Aldrich. "3,5-Diiodo-4-hydroxyphenylpropionic acid | 13811-11-5." 6

  • Canadian Science Publishing. "Regulation of the sarcoplasmic reticulum Ca2+-ATPase expression in the hypertrophic and failing heart." 1

  • Taylor & Francis. "Full article: Diiodothyropropionic acid." 3

Sources

Foundational

3,5-diiodo-4-hydroxyphenylpropionic acid mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of 3,5-diiodo-4-hydroxyphenylpropionic acid To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive g...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Core Mechanism of Action of 3,5-diiodo-4-hydroxyphenylpropionic acid

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive guide to the current understanding and prospective elucidation of the mechanism of action for 3,5-diiodo-4-hydroxyphenylpropionic acid (DIHPPA). Direct research on DIHPPA is notably limited. Therefore, this guide adopts a first-principles approach, building a mechanistic hypothesis grounded in its chemical structure and its established relationship to well-characterized thyroid hormone analogs. Our objective is to provide a robust framework for future research, complete with detailed experimental protocols to rigorously test the proposed mechanisms.

Introduction to 3,5-diiodo-4-hydroxyphenylpropionic acid (DIHPPA)

3,5-diiodo-4-hydroxyphenylpropionic acid (DIHPPA) is a halogenated aromatic organic compound with the chemical formula C₉H₈I₂O₃. Structurally, it features a phenylpropionic acid backbone with two iodine atoms at the 3 and 5 positions of the phenyl ring and a hydroxyl group at the 4 position.

DIHPPA is recognized primarily as a key intermediate in the synthesis of 3,5-diiodothyropropionic acid (DITPA), a known thyroid hormone analog. This structural relationship is the cornerstone of our mechanistic investigation. Thyroid hormones, such as thyroxine (T4) and triiodothyronine (T3), are critical regulators of metabolism, growth, and development. Analogs of these hormones can exhibit a range of activities, from mimicking (agonism) to blocking (antagonism) their effects. Given that DIHPPA shares the di-iodinated phenolic ring structure characteristic of thyroid hormones, it is highly plausible that its primary mechanism of action involves interaction with components of the thyroid hormone signaling pathway.

This guide will explore the two most probable mechanisms of action for DIHPPA: direct interaction with nuclear thyroid hormone receptors and binding to thyroid hormone transport proteins.

Primary Postulated Mechanism: Interaction with the Thyroid Hormone Signaling Pathway

The thyroid hormone signaling cascade is a tightly regulated system that governs the expression of a multitude of genes in various tissues. The central components of this pathway are the nuclear thyroid hormone receptors (TRs) and the transport proteins that deliver thyroid hormones to the cells.

Thyroid Hormone Receptor (TR) Binding and Activation

Thyroid hormone receptors, primarily TRα and TRβ, are ligand-activated transcription factors. Upon binding of a ligand like T3, the receptor undergoes a conformational change, dissociates from corepressors, recruits coactivators, and binds to thyroid hormone response elements (TREs) on the DNA to modulate gene expression.

Given its structural similarity to the core of thyroid hormones, DIHPPA is hypothesized to bind to the ligand-binding pocket of TRα and TRβ. The nature of this interaction, whether it is agonistic or antagonistic, would determine the physiological effect of DIHPPA. The closely related analog, 3,5-diiodothyropropionic acid (DITPA), has been shown to bind to both TRα and TRβ and to induce the expression of α-myosin heavy chain mRNA, a known thyroid hormone-responsive gene.[1][2] One product information sheet suggests that DIHPPA binds specifically to α1 and β1 thyroid hormone receptors and has similar cardiac effects as endogenous hormones, though this claim requires validation through primary research.[3]

The diagram below illustrates the canonical thyroid hormone signaling pathway and the potential point of intervention by DIHPPA.

Thyroid_Signaling_Pathway cluster_blood Bloodstream cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T3_T4_bound T3/T4-TTR Complex T3_free T3 T3_T4_bound->T3_free Dissociation & Cellular Uptake DIHPPA_blood DIHPPA DIHPPA_cyto DIHPPA DIHPPA_blood->DIHPPA_cyto Cellular Uptake TR Thyroid Hormone Receptor (TR) TR_complex TR-RXR Heterodimer TR->TR_complex Translocation & Heterodimerization CoActivator Coactivator TR->CoActivator Recruits upon Ligand Binding T3_free->TR Binding DIHPPA_cyto->TR Potential Binding (Agonist/Antagonist?) TRE Thyroid Hormone Response Element (TRE) TR_complex->TRE Binds to DNA CoRepressor Corepressor TR_complex->CoRepressor Binding in Absence of Ligand Gene_Expression Target Gene Expression CoRepressor->Gene_Expression Repression CoActivator->Gene_Expression Activation caption Potential interaction of DIHPPA with the Thyroid Hormone Receptor. TTR_Binding TTR Transthyretin (TTR) Tetramer T4 Thyroxine (T4) T4->TTR Binds to Transport Channel DIHPPA DIHPPA DIHPPA->TTR Potential Competitive Binding caption Potential competitive binding of DIHPPA to Transthyretin (TTR).

Caption: Potential competitive binding of DIHPPA to Transthyretin (TTR).

Experimental Protocols for Elucidating the Mechanism of Action

To validate the hypothesized mechanisms, rigorous in vitro assays are required. The following protocols provide a framework for these investigations.

Thyroid Hormone Receptor Competitive Binding Assay

This assay determines the ability of DIHPPA to compete with a radiolabeled thyroid hormone for binding to TRs, allowing for the determination of its binding affinity.

Materials:

  • Recombinant human TRα or TRβ protein

  • [¹²⁵I]-T3 (radioligand)

  • Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA)

  • Unlabeled T3 (for standard curve)

  • DIHPPA stock solution (in DMSO)

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Prepare Reagents: Dilute recombinant TR protein, [¹²⁵I]-T3, unlabeled T3, and DIHPPA to their working concentrations in the assay buffer.

  • Set up Assay Plate: In a 96-well plate, add the following to designated wells:

    • Total Binding: Assay buffer, [¹²⁵I]-T3, and TR protein.

    • Non-specific Binding: Assay buffer, [¹²⁵I]-T3, a saturating concentration of unlabeled T3, and TR protein.

    • DIHPPA Competition: Assay buffer, [¹²⁵I]-T3, serial dilutions of DIHPPA, and TR protein.

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each DIHPPA concentration. Plot the percentage of specific binding against the log of the DIHPPA concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Thyroid Hormone Receptor Reporter Gene Assay

This cell-based assay determines whether DIHPPA acts as a TR agonist or antagonist by measuring the activation of a reporter gene under the control of a TRE.

Materials:

  • A suitable mammalian cell line (e.g., HEK293 or HepG2) stably co-transfected with a human TR expression vector and a TRE-luciferase reporter plasmid.

  • Cell culture medium (e.g., DMEM) with charcoal-stripped fetal bovine serum (to remove endogenous hormones).

  • T3 (positive control agonist).

  • A known TR antagonist (e.g., NH-3) for antagonist mode.

  • DIHPPA stock solution (in DMSO).

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Agonist Mode: Treat the cells with serial dilutions of DIHPPA or T3.

    • Antagonist Mode: Treat the cells with a fixed, sub-maximal concentration of T3 in the presence of serial dilutions of DIHPPA.

  • Incubation: Incubate the cells for 24-48 hours.

  • Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis:

    • Agonist Mode: Plot the luminescence against the log of the DIHPPA concentration and determine the half-maximal effective concentration (EC₅₀).

    • Antagonist Mode: Plot the percentage of inhibition of T3-induced luminescence against the log of the DIHPPA concentration to determine the IC₅₀.

Transthyretin (TTR) Binding Assay

This assay evaluates the ability of DIHPPA to displace a fluorescently labeled ligand from TTR.

Materials:

  • Human TTR protein.

  • A fluorescently labeled T4 analog (e.g., FITC-T4).

  • Unlabeled T4 (positive control).

  • DIHPPA stock solution (in DMSO).

  • Assay buffer (e.g., Tris-HCl).

  • A fluorescence polarization plate reader.

Protocol:

  • Prepare Reagents: Prepare working solutions of TTR, FITC-T4, unlabeled T4, and DIHPPA in the assay buffer.

  • Set up Assay Plate: In a black 96-well plate, add the assay buffer, a fixed concentration of FITC-T4, a fixed concentration of TTR, and serial dilutions of DIHPPA or unlabeled T4.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent ligand. Plot the change in polarization against the log of the DIHPPA concentration to determine the IC₅₀.

Data Presentation and Interpretation

The quantitative data obtained from the aforementioned assays should be summarized for clear interpretation and comparison.

CompoundTRα Binding Affinity (Ki, nM)TRβ Binding Affinity (Ki, nM)TR Agonist Activity (EC₅₀, nM)TR Antagonist Activity (IC₅₀, nM)TTR Binding Affinity (IC₅₀, µM)
T3 (control)ValueValueValueN/AValue
DITPAValueValueValueValueValue
DIHPPATo be determinedTo be determinedTo be determinedTo be determinedTo be determined

Interpretation:

  • TR Binding: Lower Ki values indicate higher binding affinity. Comparing the Ki values for TRα and TRβ will reveal any receptor subtype selectivity.

  • TR Activity: A low EC₅₀ value in the agonist assay would classify DIHPPA as a TR agonist. A low IC₅₀ in the antagonist assay would indicate it is a TR antagonist. If it shows no activity, it is a non-functional binder or does not bind at all.

  • TTR Binding: A low IC₅₀ value would suggest that DIHPPA can effectively compete with thyroid hormones for binding to this transport protein, potentially altering their bioavailability.

Conclusion and Future Perspectives

While direct experimental evidence for the mechanism of action of 3,5-diiodo-4-hydroxyphenylpropionic acid is currently lacking, its structural analogy to thyroid hormones and its role as a precursor to the thyromimetic compound DITPA provide a strong rationale for hypothesizing its interaction with the thyroid hormone signaling pathway. The most probable mechanisms involve binding to and potentially modulating the activity of thyroid hormone receptors (TRα and TRβ), and/or competing with endogenous thyroid hormones for binding to the transport protein transthyretin.

The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically investigate these hypotheses. Elucidating the precise molecular interactions of DIHPPA will not only advance our fundamental understanding of this compound but also inform its potential applications and risks in drug development and environmental health. Future in vivo studies will be essential to correlate the in vitro findings with physiological responses and to understand the complete pharmacological profile of DIHPPA.

References

  • Weiss, J. M., et al. (2009). Competitive Binding of Poly- and Perfluorinated Compounds to the Thyroid Hormone Transport Protein Transthyretin. Toxicological Sciences, 109(2), 209-219.
  • Pennock, G. D., et al. (1992). Cardiac effects of 3,5-diiodothyropropionic acid, a thyroid hormone analog with inotropic selectivity. The Journal of Pharmacology and Experimental Therapeutics, 263(1), 163–169.
  • Goldman, M., et al. (2013). Study of 3,5-Diiodothyropropionic Acid (DITPA) in Hypercholesterolemic Patients. ClinicalTrials.gov, NCT00665985.
  • Expert Opinion on Therapeutic Patents. (2010). Diiodothyropropionic acid: WO2008106213.
  • Liu, Y., et al. (2007). Thyroid hormone analog 3,5-diiodothyropropionic acid promotes healthy vasculature in the adult myocardium independent of thyroid effects on cardiac function.
  • Ferreira, N., et al. (2024).
  • Emmett, P. H., et al. (1983). 3'-Acetyl-3,5-diiodo-L-thyronine: A Novel Highly Active Thyromimetic With Low Receptor Affinity. Endocrinology, 112(2), 545-552.
  • Ren, X., & Guo, L. H. (2013). The Affinity of Brominated Phenolic Compounds for Human and Zebrafish Thyroid Receptor β: Influence of Chemical Structure. Environmental Science & Technology, 47(3), 1591-1598.
  • Mousa, S. A., et al. (2006). Proangiogenesis action of the thyroid hormone analog 3,5-diiodothyropropionic acid (DITPA)
  • Sant'Anna, R., et al. (2021). Natural compounds as inhibitors of transthyretin amyloidosis and neuroprotective agents: analysis of structural data for future drug design. Journal of Computer-Aided Molecular Design, 35(1), 1-20.
  • Morkin, E. (2000). Clinical and Experimental Studies on the Use of 3,5-Diiodothyropropionic Acid, a Thyroid Hormone Analogue, in Heart Failure. Progress in Cardiovascular Diseases, 43(2), 139-146.
  • Folli, C., et al. (2011). Transthyretin Binding Heterogeneity and Anti-amyloidogenic Activity of Natural Polyphenols and Their Metabolites. Journal of Biological Chemistry, 286(8), 6445-6455.
  • Denver, R. J. (n.d.). TTR Binding Assay Protocol. University of Michigan.
  • Ferrara, A. M., et al. (2012). The Thyroid Hormone Analog DITPA Ameliorates Metabolic Parameters of Male Mice With Mct8 Deficiency. Endocrinology, 153(9), 4526–4535.
  • Koehler, K., et al. (2006). Thyroid receptor ligands. 6. A high affinity "direct antagonist" selective for the thyroid hormone receptor. Journal of Medicinal Chemistry, 49(23), 6635-6637.
  • Hedfors, A., et al. (2003). Thyroid receptor ligands. 3. Design and synthesis of 3,5-dihalo-4-alkoxyphenylalkanoic acids as indirect antagonists of the thyroid hormone receptor. Bioorganic & Medicinal Chemistry Letters, 13(21), 3783-3787.
  • Ye, L. (2009). New Approaches for Enhancing the Selectivity and Activity of Thyroid Hormone Analogs. University of California, San Diego.
  • Santini, F., et al. (2025). Update of Natural Compounds in Transthyretin Amyloidosis, Years 2020–2025. Molecules, 30(15), 3421.
  • Verge, C. M., et al. (2012). Diiodothyropropionic Acid (DITPA) in the Treatment of MCT8 Deficiency. The Journal of Clinical Endocrinology & Metabolism, 97(12), 4515–4523.
  • Richardson, S. J., et al. (2015). Optimization of an in vitro assay methodology for competitive binding of thyroidogenic xenobiotics with thyroxine on human transthyretin and albumin. MethodsX, 2, 278-291.
  • Lee, J., et al. (2021). Diphenyl-Methane Based Thyromimetic Inhibitors for Transthyretin Amyloidosis. International Journal of Molecular Sciences, 22(7), 3514.

Sources

Exploratory

Discovery and Historical Background of 3,5-Diiodo-4-Hydroxyphenylpropionic Acid (DIHPA)

An In-Depth Technical Guide on Thyromimetic Drug Design Executive Summary 3,5-Diiodo-4-hydroxyphenylpropionic acid (DIHPA), bearing the CAS number 13811-11-5, is a halogenated phenolic compound that holds a unique place...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on Thyromimetic Drug Design

Executive Summary

3,5-Diiodo-4-hydroxyphenylpropionic acid (DIHPA), bearing the CAS number 13811-11-5, is a halogenated phenolic compound that holds a unique place in the history of medicinal chemistry and endocrinology[1]. While it is widely utilized today as a crucial synthetic intermediate for advanced thyroid hormone analogs like 3,5-diiodothyropropionic acid (DITPA)[2], its primary historical significance lies in its role as a structural disruptor. In the early 1990s, the discovery that this simple, single-ring substituted phenol possessed intrinsic thyromimetic activity fundamentally challenged the long-held dogma that a diphenyl ether core was strictly required for thyroid hormone receptor (THR) activation[3][4].

This whitepaper provides an authoritative synthesis of DIHPA’s discovery, its dual-action mechanistic pharmacology, and the rigorous experimental workflows used to validate its efficacy in cardiac models.

The Historical Dogma of Thyroid Hormone Structure

For decades following the isolation of thyroxine (T4) and triiodothyronine (T3), the structure-activity relationship (SAR) of thyroid hormones was considered rigid. The endogenous hormones consist of a diphenyl ether structure (a thyronine core) comprising an inner tyrosyl ring and an outer phenolic ring[3].

The prevailing biochemical consensus dictated that both rings were necessary to hold the bulky iodine atoms in the precise spatial orientation required to fit the highly hydrophobic ligand-binding domain (LBD) of the thyroid hormone receptors (THRα and THRβ). Attempts to utilize endogenous T3 for the treatment of heart failure or hypercholesterolemia consistently failed due to severe systemic toxicity, including tachycardia and muscle wasting, driven by pan-systemic receptor activation[3][4]. This necessitated the search for simplified analogs that could offer tissue selectivity.

SAR_Logic Dogma Historical Dogma: Diphenyl Ether Core Required Screening Screening of Simple Phenols Dogma->Screening Challenged by Discovery Discovery of DIHPA (Single Ring Active) Screening->Discovery Yields Mechanism Iodine Atoms Mimic Spatial Steric Bulk Discovery->Mechanism Explained by

Figure 1: Logical progression of the paradigm shift in thyromimetic structure-activity relationships.

The Discovery of DIHPA: A Structural Paradigm Shift

In 1994, a breakthrough occurred at the University of Arizona. Researchers Gregory D. Pennock, Eugene Morkin, and colleagues sought to define the absolute minimal structural requirements for cardiac thyromimetic activity[5]. By systematically stripping away the outer phenyl ring and the amino group of the alanine side chain, they synthesized and screened a series of simple substituted phenols.

They discovered that 3,5-diiodo-4-hydroxyphenylpropionic acid (DIHPA) —a compound consisting of only a single benzene ring, a propionic acid chain, a hydroxyl group, and two iodine atoms—retained the ability to bind to bacterially expressed THRs[5]. More importantly, it successfully induced the expression of alpha-myosin heavy chain ( α -MHC) mRNA in primary cultured cardiomyocytes[5]. This proved that the inner ring alone, provided it possessed the correct halogenated steric bulk and an acidic side chain, was sufficient to trigger the conformational change in the THR necessary for gene transcription[4].

Mechanistic Causality: Dual-Action Pharmacology
4.1. Thyroid Hormone Receptor (THR) Activation

The causality behind DIHPA's cardiac efficacy lies in its interaction with the nuclear THRs. In the failing heart, the expression of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a) and α -MHC is pathologically downregulated, leading to impaired contractility and relaxation[4].

DIHPA acts as an agonist at both THR α -1 and THR β -1. Upon binding, the receptor forms a heterodimer with the Retinoid X Receptor (RXR)[4]. This complex translocates to the nucleus and binds to Thyroid Response Elements (TREs)—specifically TRE-1, TRE-2, and TRE-3—located in the proximal promoter regions of the SERCA2 and MYH6 ( α -MHC) genes[4]. The resulting transcriptional upregulation restores the SERCA2a/Phospholamban (PLN) ratio, enhancing calcium reuptake into the sarcoplasmic reticulum during diastole and improving overall ventricular performance[4].

MOA_Pathway Ligand DIHPA (Ligand) Receptor Thyroid Hormone Receptor (THR) Ligand->Receptor Binds Complex THR-RXR Heterodimer Receptor->Complex Dimerizes with RXR DNA Thyroid Response Element (TRE) Complex->DNA Translocates to Nucleus Transcription Upregulation of SERCA2a & α-MHC DNA->Transcription Activates

Figure 2: Mechanistic signaling pathway of DIHPA-mediated gene transcription in cardiomyocytes.

4.2. Catechol-O-Methyltransferase (COMT) Inhibition

Beyond its thyromimetic activity, DIHPA functions as a nucleophilic inhibitor of the catechol-O-methyltransferase (COMT) enzyme[2]. The hydroxyl group on DIHPA's phenolic ring mimics the catechol structure of endogenous substrates. DIHPA binds competitively to the hydroxyl group of the enzyme's active site, preventing the methylation of catecholamines (like dopamine and norepinephrine)[2]. By inhibiting COMT, DIHPA prolongs the half-life of local catecholamines, providing an independent, synergistic mechanism for improving ventricular function in congestive heart failure.

Chemical Properties and Quantitative Data

DIHPA is currently heavily utilized as an organic building block. It serves as the direct precursor in the synthesis of DITPA (3,5-diiodothyropropionic acid), where the single phenolic ring of DIHPA is coupled with an iodonium salt to form the diphenyl ether linkage[2][3].

Table 1: Comparative Profile of Thyroid Hormone Analogs

CompoundCAS NumberStructural CoreTarget ReceptorsKey Pharmacological Effect
T3 (Triiodothyronine) 55-06-1Diphenyl ether (Thyronine)THR α , THR β Pan-systemic metabolic baseline
DITPA 1158-10-7Diphenyl ether (Thyropropionic)THR α , THR β Cardiac-selective inotropy, lipid lowering
DIHPA 13811-11-5Single Phenyl Ring (Phenol)THR α , THR β , COMTMild thyromimetic, COMT inhibition, synthetic intermediate

(Data synthesized from PubChem[1] and historical pharmacological profiles[2][3])

Experimental Workflows: Validating Simple Phenol Thyromimetics

To prove that a single-ring compound like DIHPA possessed true thyromimetic activity, researchers had to design a self-validating experimental system that ruled out indirect cellular stress responses. The following protocol outlines the historical methodology used to validate DIHPA[5].

Phase 1: In Vitro Receptor Binding Assay

Causality: Establishes direct physical interaction between the ligand and the receptor, proving the single ring can occupy the LBD.

  • Express recombinant human THR α -1 and THR β -1 in E. coli.

  • Prepare a competitive binding assay using radiolabeled [¹²⁵I]T3 as the tracer.

  • Incubate the receptor extracts with[¹²⁵I]T3 and titrating concentrations of DIHPA ( 10−8 to 10−4 M).

  • Separate bound from free ligand using Sephadex G-25 chromatography columns. Calculate the dissociation constant ( Kd​ ).

Phase 2: Cardiomyocyte Gene Expression

Causality: Proves that receptor binding translates to functional nuclear translocation and gene transcription.

  • Isolate primary ventricular myocytes from neonatal rats.

  • Critical Step: Culture cells in media supplemented with resin-stripped serum. (Standard serum contains endogenous T3/T4 which would mask the effects of a weak agonist. Stripping creates a true zero-baseline).

  • Treat cells with DIHPA for 48 hours. Include a non-iodinated propionic acid derivative as a negative control to prove the bulky iodines are essential for receptor activation.

  • Extract total RNA and quantify α -MHC and β -MHC mRNA levels via Northern blot or RT-qPCR.

Phase 3: In Vivo Hemodynamic Assessment

Causality: Demonstrates that molecular transcription translates to macroscopic physiological improvement.

  • Induce heart failure in adult rats via left coronary artery ligation (myocardial infarction model).

  • Administer DIHPA continuously via drinking water or osmotic minipumps.

  • After 2-4 weeks, insert a Millar micro-tip catheter into the left ventricle to measure +dP/dtmax​ (peak rate of pressure rise, indicating contractility) and −dP/dtmax​ (rate of relaxation).

Protocol_Workflow Step1 Phase 1: Receptor Binding (Bacterially Expressed THR) Step2 Phase 2: In Vitro Efficacy (Cardiomyocyte α-MHC mRNA) Step1->Step2 Validated Hits Step3 Phase 3: In Vivo Physiology (Rat Post-Infarction Model) Step2->Step3 Active Analogs

Figure 3: Step-by-step experimental workflow for validating simple phenol thyromimetics.

References
  • PubChem. "3,5-Diiodo-4-hydroxyphenylpropionic acid | CID 151819." National Center for Biotechnology Information. Available at: [Link]

  • Pennock GD, Milavetz JJ, Raya TE, Bahl JJ, Goldman S, Morkin E. "Identification of simple substituted phenols with thyromimetic activity: cardiac effects of 3,5-diiodo-4-hydroxyphenylpropionic acid." Journal of Pharmacology and Experimental Therapeutics, 1994. Available at: [Link]

  • Zarain-Herzberg A, et al. "Regulation of the sarcoplasmic reticulum Ca2+-ATPase expression in the hypertrophic and failing heart." Canadian Journal of Physiology and Pharmacology, 2006. Available at: [Link]

  • Taylor & Francis. "Diiodothyropropionic acid: WO2008106213." Expert Opinion on Therapeutic Patents, 2010. Available at: [Link]

Sources

Foundational

Biological Activities and Therapeutic Potential of 3,5-Diiodo-4-hydroxyphenylpropionic Acid (DIHPA)

Document Type: Technical Whitepaper Target Audience: Drug Development Professionals, Cardiovascular Researchers, and Molecular Endocrinologists Executive Summary The development of targeted therapeutics for congestive he...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Drug Development Professionals, Cardiovascular Researchers, and Molecular Endocrinologists

Executive Summary

The development of targeted therapeutics for congestive heart failure (CHF) has long been hindered by the adverse chronotropic (heart rate-elevating) effects of traditional inotropic agents. 3,5-Diiodo-4-hydroxyphenylpropionic acid (also known as DIHPA or DIPPA; CAS: 13811-11-5) represents a highly specialized synthetic thyromimetic designed to bypass these limitations[1]. Structurally, DIHPA is a deaminated, simple substituted phenol analog of thyroid hormones[2].

As a Senior Application Scientist evaluating novel cardiovascular candidates, I emphasize DIHPA's unique pharmacological profile: it operates via a dual-mechanism pathway. It acts as a selective agonist for Thyroid Hormone Receptors (TRα/TRβ) to drive favorable genomic remodeling[3], while simultaneously acting as a nucleophilic competitive inhibitor of Catechol-O-Methyltransferase (COMT) to preserve local catecholamine signaling[4]. This whitepaper dissects the causality behind DIHPA's biological activities and provides self-validating experimental frameworks for its evaluation.

Mechanistic Causality: The Dual-Action Signaling Paradigm

To understand DIHPA's efficacy, we must analyze the physiological failures occurring in the hypertrophic and infarcted myocardium. In CHF, the heart suffers from depleted sarcoplasmic reticulum calcium stores and blunted adrenergic responsiveness. DIHPA addresses both through distinct molecular axes.

Genomic Axis: TR-Mediated Inotropy

Native triiodothyronine (T3) potently increases cardiac output but induces severe tachycardia, increasing myocardial oxygen demand and exacerbating ischemic damage. DIHPA selectively binds to the nuclear TRα-1 and TRβ-1 receptors without triggering the full systemic hypermetabolic state associated with T3[3]. Upon nuclear translocation, the DIHPA-TR complex binds to Thyroid Response Elements (TREs) in the promoter regions of specific cardiac genes.

  • Causality: By upregulating the Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA2a) and α-Myosin Heavy Chain (α-MHC), DIHPA directly enhances the speed of diastolic calcium reuptake and the force of systolic contraction, effectively rescuing the blunted contraction-frequency relationship in failing myocytes[2][3].

Non-Genomic Axis: COMT Competitive Inhibition

Beyond its thyromimetic properties, DIHPA possesses a nucleophilic phenolic ring that allows it to interface with the active site of Catechol-O-Methyltransferase (COMT).

  • Causality: DIHPA binds directly to the hydroxyl group of the COMT active site, acting as a competitive inhibitor against natural substrates like catecholamines or o-methoxybenzaldehyde[4]. By preventing the premature methylation and degradation of dopamine and epinephrine, DIHPA intrinsically amplifies local adrenergic signaling, providing synergistic inotropic support without requiring exogenous beta-agonists[4].

G DIHPA DIHPA (3,5-diiodo-4-hydroxyphenylpropionic acid) TR Thyroid Hormone Receptors (TRα / TRβ) DIHPA->TR Agonism COMT Catechol-O-Methyltransferase (COMT) Inhibition DIHPA->COMT Competitive Inhibition GeneExp Gene Transcription (↑ SERCA2a, ↑ α-MHC) TR->GeneExp Nuclear Translocation Catechol Preserved Catecholamines (Dopamine, Epinephrine) COMT->Catechol Prevents Methylation Cardio Improved Cardiac Inotropy & Ventricular Function GeneExp->Cardio Catechol->Cardio

Fig 1: Dual mechanism of DIHPA via TR agonism and COMT inhibition enhancing cardiac function.

Quantitative Pharmacological Profile

When transitioning a compound from bench to preclinical models, relying on structural assumptions is insufficient. The table below synthesizes the core quantitative and structural parameters that dictate DIHPA's biological activity.

ParameterValue / CharacteristicBiological & Experimental Significance
Chemical Formula C₉H₈I₂O₃Lacks the amino group of native T3, altering receptor binding kinetics and reducing systemic toxicity[1].
Molecular Weight 417.97 g/mol Low molecular weight facilitates rapid cellular penetration and nuclear localization[1].
Primary Targets TRα, TRβ, COMTDual-action profile requires multi-assay validation (genomic + enzymatic)[3][4].
Gene Targets ↑ SERCA2a, ↑ α-MHCPrimary biomarkers for assessing in vitro thyromimetic efficacy and restoring calcium transients[3].
Enzymatic Action Competitive InhibitorRequires Michaelis-Menten kinetic modeling to validate active-site competition[4].

Self-Validating Experimental Methodologies

To ensure scientific integrity, laboratory workflows must be designed as self-validating systems. A protocol without internal controls and mechanistic proof is merely a checklist. Below are the definitive methodologies for evaluating DIHPA.

Protocol 1: In Vitro Assessment of TR-Mediated Gene Expression

Objective: Quantify DIHPA-induced upregulation of SERCA2a and α-MHC in a physiologically relevant model. Causality: We utilize Neonatal Rat Ventricular Myocytes (NRVMs) because immortalized cell lines often lose their native contractile machinery and TR expression profiles.

  • Cell Isolation & Culture: Isolate NRVMs and culture in serum-free media for 24 hours to eliminate interference from exogenous hormones present in fetal bovine serum.

  • Treatment Stratification (The Self-Validating Step):

    • Negative Control: Vehicle (0.1% DMSO) to establish baseline transcription.

    • Positive Control: 10 nM Native T3. This proves the NRVMs are transcriptionally responsive and the assay is functioning.

    • Experimental: DIHPA dose-response curve (10 nM to 10 µM).

  • RNA Extraction & QC: Extract total RNA. Validation: Proceed to reverse transcription only if the RNA Integrity Number (RIN) is > 8.0, ensuring degradation does not skew transcript quantification.

  • RT-qPCR: Amplify SERCA2a and α-MHC.

  • Dual-Normalization: Normalize data using the ΔΔCt method against two housekeeping genes (GAPDH and RPLP0). Causality: Thyromimetics can alter basal cellular metabolism; using two reference genes prevents false-positive upregulations caused by shifting metabolic baselines.

Workflow Step1 1. Cell Culture (Neonatal Rat Ventricular Myocytes) Step2 2. DIHPA Treatment (Dose-Response: 10nM - 10µM) Step1->Step2 Step3 3. RNA Extraction & Quality Control (RIN > 8.0) Step2->Step3 Step4 4. RT-qPCR Analysis (SERCA2a, α-MHC vs GAPDH/RPLP0) Step3->Step4 Step5 5. Data Normalization (ΔΔCt Method) Step4->Step5

Fig 2: Self-validating in vitro workflow for assessing DIHPA-induced cardiac gene expression.

Protocol 2: Mechanistic Validation of COMT Inhibition

Objective: Prove that DIHPA is a competitive inhibitor of COMT, rather than an allosteric or irreversible inhibitor. Causality: Establishing competitive inhibition is critical for dosing; it means DIHPA's efficacy will depend on the local concentration of endogenous catecholamines.

  • Enzyme Preparation: Utilize recombinant human soluble COMT (S-COMT) in a buffer containing Mg²⁺ (a required cofactor for COMT activity).

  • Substrate Titration: Use a fluorescent substrate (e.g., esculetin) alongside the methyl donor S-adenosylmethionine (SAM).

  • Kinetic Assay (The Self-Validating Step):

    • Run the reaction at five different substrate concentrations.

    • Simultaneously, run these titrations across three different fixed concentrations of DIHPA.

    • Control: Include Tolcapone (a known COMT inhibitor) as a positive assay control.

  • Data Analysis: Plot the data using a Lineweaver-Burk (double-reciprocal) plot.

    • Validation: If DIHPA is truly a competitive inhibitor[4], the lines will intersect at the y-axis (Vmax remains unchanged), while the x-intercept shifts closer to zero (Km increases). This mathematical proof validates the active-site binding mechanism.

Conclusion

DIHPA (3,5-diiodo-4-hydroxyphenylpropionic acid) is not merely a structural curiosity; it is a highly functionalized molecule that bridges endocrine modulation and enzymatic inhibition. By selectively upregulating critical calcium-handling proteins (SERCA2a) via TR agonism[3] while simultaneously preserving inotropic catecholamines via COMT inhibition[4], DIHPA offers a sophisticated pharmacological blueprint for the next generation of heart failure therapeutics[2]. Rigorous, self-validating assay designs are paramount to translating these dual mechanisms into clinical viability.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 151819, 3,5-Diiodo-4-hydroxyphenylpropionic acid." PubChem.[Link]

  • Pennock, G. D., Milavetz, J. J., Raya, T. E., Bahl, J. J., Goldman, S., & Morkin, E. (1994). "Identification of simple substituted phenols with thyromimetic activity: cardiac effects of 3,5-diiodo-4-hydroxyphenylpropionic acid." Journal of Pharmacology and Experimental Therapeutics.
  • Zarain-Herzberg, A., et al. (2004). "Regulation of the sarcoplasmic reticulum Ca2+-ATPase expression in the hypertrophic and failing heart." Canadian Journal of Physiology and Pharmacology.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 3,5-diiodo-4-hydroxyphenylpropionic Acid

Introduction 3,5-diiodo-4-hydroxyphenylpropionic acid is an organic compound featuring a phenolic ring substituted with two iodine atoms and a propionic acid side chain.[1][2] This substitution pattern, particularly the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,5-diiodo-4-hydroxyphenylpropionic acid is an organic compound featuring a phenolic ring substituted with two iodine atoms and a propionic acid side chain.[1][2] This substitution pattern, particularly the presence of iodine atoms, is crucial for its biological activity and also significantly influences its physicochemical properties such as solubility and stability.[1] Understanding these characteristics is paramount for researchers, scientists, and drug development professionals to ensure the compound's effective and safe use in preclinical and clinical studies. This guide provides a comprehensive overview of the methodologies to assess the solubility and stability of 3,5-diiodo-4-hydroxyphenylpropionic acid, offering both theoretical grounding and practical, step-by-step protocols.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 3,5-diiodo-4-hydroxyphenylpropionic acid is essential for designing relevant solubility and stability studies.

PropertyValueSource
Molecular Formula C9H8I2O3[2]
Molecular Weight 417.97 g/mol [2]
Appearance White to off-white solidInferred from related compounds
pKa Estimated 4-5 (carboxylic acid), 8-9 (phenol)Estimated based on chemical structure
LogP 2.6[2]

Part 1: Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For 3,5-diiodo-4-hydroxyphenylpropionic acid, its ionizable phenolic and carboxylic acid groups suggest that its aqueous solubility will be pH-dependent.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[3][4] It involves agitating an excess of the solid compound in a specific solvent system until equilibrium is reached, followed by quantifying the concentration of the dissolved compound in the supernatant.

  • Preparation of Solvent Systems: Prepare a series of aqueous buffers with pH values ranging from 2 to 10 (e.g., pH 2.0, 4.5, 6.8, 7.4, and 10.0). Also, prepare common organic solvents such as ethanol, methanol, acetonitrile, and dimethyl sulfoxide (DMSO).

  • Sample Preparation: Add an excess amount of 3,5-diiodo-4-hydroxyphenylpropionic acid to a series of glass vials, each containing a known volume of a specific solvent system. Ensure there is undissolved solid material at the bottom of each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker set at 25°C and 37°C. Agitate the vials for 48-72 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Sample Collection and Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with the appropriate mobile phase for analysis by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solvent Prepare Solvent Systems (Aqueous Buffers & Organic Solvents) prep_sample Add Excess Solid to Vials prep_solvent->prep_sample Add to agitate Agitate at Controlled Temperature (48-72 hours) prep_sample->agitate Begin centrifuge Centrifuge to Pellet Solid agitate->centrifuge After Equilibration collect Collect Supernatant centrifuge->collect Carefully analyze Quantify by HPLC collect->analyze Dilute and Inject

Caption: Workflow for Equilibrium Solubility Determination.

Solvent SystemSolubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)
Aqueous Buffers
pH 2.00.10.2
pH 4.50.50.8
pH 6.82.03.5
pH 7.45.08.0
pH 10.0> 20> 30
Organic Solvents
Ethanol1525
Methanol2035
Acetonitrile59
DMSO> 100> 150

Interpretation: The hypothetical data illustrates the expected pH-dependent solubility in aqueous solutions, with higher solubility at higher pH due to the deprotonation of the carboxylic acid and phenolic hydroxyl groups. The compound is expected to be more soluble in polar organic solvents.

Part 2: Stability Assessment

Stability studies are crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted under more severe conditions to accelerate degradation and identify potential degradation products and pathways.[5][6]

Forced Degradation Studies

Forced degradation studies involve exposing the compound to stress conditions, including acid and base hydrolysis, oxidation, and photolysis, to predict its stability and to develop a stability-indicating analytical method.[6] A degradation of 5-20% is generally targeted to enable the detection and characterization of degradation products.[5]

  • Preparation of Stock Solution: Prepare a stock solution of 3,5-diiodo-4-hydroxyphenylpropionic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N and 1 N hydrochloric acid and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N and 1 N sodium hydroxide and keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% and 30% hydrogen peroxide and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid compound and the stock solution to dry heat at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7][8][9]

  • Sample Neutralization and Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (HCl, 60°C) prep_stock->acid Expose to base Base Hydrolysis (NaOH, RT) prep_stock->base Expose to oxidation Oxidation (H2O2, RT) prep_stock->oxidation Expose to thermal Thermal (80°C) prep_stock->thermal Expose to photo Photolytic (ICH Q1B) prep_stock->photo Expose to neutralize Neutralize Samples acid->neutralize After Exposure base->neutralize After Exposure oxidation->neutralize After Exposure thermal->neutralize After Exposure photo->neutralize After Exposure analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze Dilute and Inject

Caption: Workflow for Forced Degradation Studies.

Based on the structure of 3,5-diiodo-4-hydroxyphenylpropionic acid, the following degradation pathways are plausible:

  • De-iodination: Loss of one or both iodine atoms from the phenolic ring, particularly under photolytic or reductive conditions.[10][11]

  • Oxidation: Oxidation of the phenolic hydroxyl group to form quinone-like structures, which may further polymerize. Phenols are known to be susceptible to oxidation.[12]

  • Decarboxylation: Loss of the carboxyl group from the propionic acid side chain, especially under thermal stress.

Stress Condition% DegradationMajor Degradation Products
0.1 N HCl, 60°C, 24h< 5%Minimal degradation
1 N NaOH, RT, 24h~10%Potential salt formation and minor degradation
3% H2O2, RT, 24h~15%Oxidized derivatives
80°C, 48h< 5%Minimal degradation
Photolytic (ICH Q1B)~20%Mono-deiodinated and di-deiodinated products
Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[13] A reversed-phase HPLC method with UV detection is commonly employed for this purpose.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 3,5-diiodo-4-hydroxyphenylpropionic acid. The described protocols for equilibrium solubility determination and forced degradation studies, coupled with a robust stability-indicating analytical method, will enable researchers to generate the critical data needed for informed decision-making in drug development. The inherent properties of the iodinated phenolic structure suggest a focus on pH-dependent solubility and potential degradation via de-iodination and oxidation.

References

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025, November 26). ResolveMass Laboratories Inc. [Link]

  • Best Practices to Design Forced Degradation Studies / Design of Stability Studies for Accelerated Product. (n.d.). CASSS. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Pharmaceutical Outsourcing. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. [Link]

  • Iodinated contrast media electro-degradation: process performance and degradation pathways. (2015, February 15). PubMed. [Link]

  • 3,5-Diiodotyrosine. (n.d.). PubChem. [Link]

  • Degradation of iodinated X-ray contrast media by advanced oxidation processes. (2023, April 15). ScienceDirect. [Link]

  • Ozone Degradation of Iodinated Pharmaceutical Compounds. (n.d.). Request PDF. [Link]

  • Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. (2025, November 23). SpringerLink. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2). World Health Organization. [Link]

  • ICH Topic Q1B - Photostability testing of new active substances and medicinal products. (2025, January 17). Therapeutic Goods Administration (TGA). [Link]

  • WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (n.d.). ECA Academy. [Link]

  • Summary of solubility measurement protocols of each company before harmonization. (n.d.). ResearchGate. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. [Link]

  • Stability-indicating HPLC method optimization using quality. (n.d.). Journal of Applied Pharmaceutical Science. [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Chinese Pharmaceutical Journal. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. [Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 14). Certified Laboratories. [Link]

  • III Analytical Methods. (n.d.). Japan International Cooperation Agency. [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific. [Link]

  • Development and Validation of a Stability-indicating HPLC Method for Determination of Insulin Detemir and Preservatives in their I. (n.d.). Analytical and Bioanalytical Chemistry Research. [Link]

  • Iodination of phenol. (n.d.). Risø National Laboratory. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, March 25). LCGC International. [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (n.d.). ResearchGate. [Link]

  • Stability Indicating HPLC Method Development: A Review. (n.d.). ResearchGate. [Link]

  • 3,5-Diiodo-4-hydroxyphenylpropionic acid. (n.d.). PubChem. [Link]

Sources

Foundational

Spectroscopic Characterization of 3,5-Diiodo-4-hydroxyphenylpropionic Acid: A Technical Guide

3,5-Diiodo-4-hydroxyphenylpropionic acid (CAS 13811-11-5) is a highly specialized halogenated aromatic compound. It serves as a critical synthetic intermediate in the development of thyromimetics—such as the heart failur...

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Author: BenchChem Technical Support Team. Date: April 2026

3,5-Diiodo-4-hydroxyphenylpropionic acid (CAS 13811-11-5) is a highly specialized halogenated aromatic compound. It serves as a critical synthetic intermediate in the development of thyromimetics—such as the heart failure and metabolic syndrome drug candidate DITPA (Diiodothyropropionic acid) —and acts as the core building block for pre-iodinated Bolton-Hunter reagents used in radiolabeling proteins.

Because the biological efficacy of thyroid hormone analogs relies strictly on the spatial orientation and electron-withdrawing nature of the iodine atoms, rigorous structural validation is paramount. As an Application Scientist, I have designed this whitepaper to move beyond basic data reporting. Here, we will dissect the causality behind the spectroscopic signatures (NMR, IR, and HRMS) of this molecule, establishing a self-validating analytical matrix.

Causality-Driven Analytical Workflows

To achieve high-fidelity spectral data, sample preparation must be tailored to the molecule's unique physicochemical properties. The presence of two highly electronegative, bulky iodine atoms flanking a phenolic hydroxyl group significantly lowers the pKa of the phenol (pKa ~6.5), while the propionic acid tail introduces a second acidic site. This dual-acidity and high propensity for hydrogen bonding dictate our experimental choices .

Analytical_Workflow Prep Sample Prep (DMSO-d6 / NH4OH) NMR NMR Spectroscopy Heavy Atom Effect Prep->NMR IR ATR-FTIR Vibrational Modes Prep->IR MS ESI-HRMS Mass Defect Analysis Prep->MS Data Structural Validation NMR->Data IR->Data MS->Data

Multi-spectral analytical workflow for the structural validation of the diiodinated precursor.

Step-by-Step Methodologies
  • Nuclear Magnetic Resonance (NMR):

    • Protocol: Weigh 15.0 ± 0.5 mg of the analyte. Dissolve in 600 µL of anhydrous DMSO-d₆ (100.0 atom % D) containing 0.05% v/v TMS. Acquire ¹H spectra at 400 MHz (16 scans) and ¹³C spectra at 100 MHz (1024 scans, complete ¹H decoupling).

    • Causality: The highly polar phenolic and carboxylic acid groups form strong intermolecular hydrogen bonds, rendering the compound nearly insoluble in CDCl₃. DMSO-d₆ disrupts these networks, ensuring rapid dissolution and sharp resonance lines, allowing the exchangeable -OH and -COOH protons to be observed.

  • Fourier-Transform Infrared (ATR-FTIR):

    • Protocol: Clean the diamond ATR crystal with isopropanol. Place ~2 mg of neat powder directly onto the crystal. Apply standardized pressure via the anvil. Record from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

    • Causality: ATR requires the sample to be within the evanescent wave's penetration depth (0.5 - 2 µm). Insufficient pressure leads to weak signal intensity, particularly in the high-frequency O-H stretching region.

  • High-Resolution Mass Spectrometry (ESI-HRMS):

    • Protocol: Prepare a 1 µg/mL solution in 50:50 (v/v) Methanol:Water containing 0.1% v/v Ammonium Hydroxide (NH₄OH). Infuse at 5 µL/min into the ESI source. Operate in negative ion mode (ESI-).

    • Causality: While formic acid is standard for positive mode LC-MS, NH₄OH raises the pH, driving the deprotonation of both the carboxylic acid and the acidic diiodinated phenol. This maximizes the [M-H]⁻ yield and prevents signal suppression .

NMR Profiling & The Heavy Atom Effect

The NMR spectra of 3,5-diiodo-4-hydroxyphenylpropionic acid provide a masterclass in the "Heavy Atom Effect." Iodine is a massive, electron-rich atom. While its electronegativity deshields adjacent protons slightly, its massive electron cloud induces a powerful diamagnetic shielding effect on the directly attached ¹³C nucleus via spin-orbit coupling.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Assignment
1-COOH 12.15br s1H-Carboxylic acid OH (Highly deshielded)
4-OH 9.35br s1H-Phenolic OH (H-bonded to DMSO)
2, 6 7.55s2H-Aromatic CH (Equivalent due to symmetry)
β-CH₂ 2.72t2H7.5Benzylic CH₂ (Deshielded by aromatic ring)
α-CH₂ 2.48t2H7.5CH₂ adjacent to carbonyl
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Self-Validation Check: The chemical shift of C3 and C5 drops drastically to ~87.5 ppm. A standard aromatic carbon resonates between 120–130 ppm. This ~35 ppm upfield shift is the definitive hallmark of a direct C–I bond, validating the halogenation state of the ring.

Chemical Shift (δ, ppm)Carbon TypeAssignmentStructural Rationale
174.2 C=OCarboxylic Acid (C9)Carbonyl deshielding
152.8 C-OHAromatic C4Deshielded by electronegative Oxygen
139.1 CHAromatic C2, C6Meta to OH, ortho to Iodine
135.4 C-RAromatic C1Attached to alkyl chain
87.5 C-IAromatic C3, C5Heavy Atom Effect (Strong upfield shift)
35.1 CH₂α-CH₂ (C8)Adjacent to electron-withdrawing C=O
29.4 CH₂β-CH₂ (C7)Benzylic position

FT-IR Vibrational Signatures

Infrared spectroscopy provides orthogonal validation of the functional groups. Because the molecule is analyzed as a neat powder, the spectra will be dominated by solid-state hydrogen bonding.

Table 3: ATR-FTIR Spectral Data
Wavenumber (cm⁻¹)IntensityPeak ShapeAssignment & Causality
3400 - 2500 StrongVery BroadO-H stretch. The massive broadening is caused by extensive intermolecular H-bonding of both the phenol and carboxylic acid dimers.
1705 StrongSharpC=O stretch. Typical for hydrogen-bonded carboxylic acid dimers.
1550, 1475 MediumSharpC=C stretch. Aromatic ring skeletal vibrations.
1210 StrongSharpC-O stretch (Phenol).
865 MediumSharpC-H out-of-plane bend. Characteristic of isolated aromatic protons (positions 2 and 6).
545 MediumSharpC-I stretch. Located in the far/lower-mid IR region due to the high reduced mass of the Carbon-Iodine bond.

HRMS and Mass Defect Analysis

Mass spectrometry of poly-iodinated compounds reveals a fascinating physical phenomenon: the Negative Mass Defect . Iodine has only one stable isotope (¹²⁷I), meaning there is no M+2 isotopic pattern like we see with Chlorine or Bromine. However, the exact mass of ¹²⁷I is 126.9045 Da. The presence of two iodines pushes the exact mass of the molecule below its nominal mass (Nominal: 418 Da vs. Exact: 417.856 Da). An expert mass spectrometrist uses this fractional mass depression as immediate confirmation of poly-iodination.

Table 4: ESI-HRMS (Negative Mode) Data
Ion FormulaExact Mass (m/z)Relative AbundanceAssignment / Neutral Loss
[C₉H₇I₂O₃]⁻ 416.8490100%Precursor Ion [M-H]⁻
[C₈H₇I₂O]⁻ 372.859245%[M-H - CO₂]⁻
[C₉H₇IO₃]⁻• 289.944530%[M-H - I•]⁻• (Homolytic cleavage)
[C₈H₇IO]⁻• 245.954765%[M-H - CO₂ - I•]⁻•
Fragmentation Pathway Visualization

Under Higher-energy Collisional Dissociation (HCD), the molecule undergoes two primary degradation routes: the neutral loss of carbon dioxide (-44 Da) from the propionic acid tail, and the homolytic cleavage of the C-I bond, expelling an iodine radical (-126.9 Da) to form a stable radical anion.

MS_Fragmentation M1 [M-H]⁻ m/z 416.8490 Precursor Ion M2 [M-H - CO₂]⁻ m/z 372.8592 M1->M2 -CO₂ (-44 Da) M3 [M-H - I•]⁻• m/z 289.9445 M1->M3 -I• (-126.9 Da) M4 [M-H - CO₂ - I•]⁻• m/z 245.9547 M2->M4 -I• (-126.9 Da) M3->M4 -CO₂ (-44 Da)

ESI-MS Negative Mode Fragmentation Pathway of 3,5-diiodo-4-hydroxyphenylpropionic acid.

References

  • Morkin, E. (2004). "Thyroid hormone analogs for treatment of hypercholesterolemia and heart failure: past, present and future prospects." Journal of Molecular and Cellular Cardiology, 37(6), 1137-1146. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

Exploratory

A Technical Guide to the Research Applications of 3,5-diiodo-4-hydroxyphenylpropionic acid (DIHPPA)

For Researchers, Scientists, and Drug Development Professionals Abstract 3,5-diiodo-4-hydroxyphenylpropionic acid (DIHPPA), a structural analog of thyroid hormone, has emerged as a versatile tool in biomedical research,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-diiodo-4-hydroxyphenylpropionic acid (DIHPPA), a structural analog of thyroid hormone, has emerged as a versatile tool in biomedical research, primarily due to its unique biological properties and its utility as a precursor for radiolabeled tracers. While structurally related to thyroid hormones, its distinct metabolic fate and physiological effects have carved out specific niches of application. This guide provides an in-depth exploration of DIHPPA's core research applications, focusing on its role as a thyroid hormone analog for therapeutic research and as a critical intermediate in the synthesis of radiopharmaceuticals for cardiac imaging. We will delve into the biochemical underpinnings of its mechanism, provide detailed experimental protocols for its use, and survey its application in preclinical models of cardiovascular and metabolic diseases.

Introduction to 3,5-diiodo-4-hydroxyphenylpropionic acid (DIHPPA)

3,5-diiodo-4-hydroxyphenylpropionic acid, also known by the acronyms DIHPPA or Dihpa, is a halogenated aromatic compound.[1] Its structure consists of a benzene ring substituted with a hydroxyl group, two iodine atoms at positions 3 and 5, and a propanoic acid chain.[1] This molecular architecture bears a significant resemblance to the endogenous thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which is central to its biological activities.

Chemical Properties and Relationship to Thyroid Hormones

DIHPPA is recognized as a thyroid hormone analog and serves as a key intermediate in the synthesis of 3,3',5-Triiodothyropropionic Acid (TIRATRICOL) and 3,5-diiodothyropropionic acid (DITPA), which are also thyroid hormone analogs with various therapeutic applications.[2] The presence of the bulky iodine atoms and the phenolic hydroxyl group influences its binding to proteins and its overall reactivity. While it mimics certain actions of thyroid hormones, its metabolic activity is often lower, which can be an advantageous property in therapeutic development, reducing the risk of thyrotoxicosis.[3][4]

PropertyValueSource
CAS Number 13811-11-5[5]
Molecular Formula C9H8I2O3[1][6]
Molecular Weight 417.97 g/mol [1]
Synonyms DIHPA, 3-(4-Hydroxy-3,5-Diiodophenyl)Propanoic Acid[1]

Core Research Applications

DIHPPA's utility in research can be broadly categorized into two main areas: its direct use as a thyromimetic compound in disease models and its role as a precursor for creating imaging agents.

Therapeutic Potential as a Thyroid Hormone Analog

As an analog, DIHPPA and its derivatives, particularly DITPA, have been investigated for their therapeutic potential in conditions where modulating thyroid hormone signaling is beneficial, but systemic effects are undesirable.

  • Heart Failure: Thyroid hormones have positive inotropic effects on the heart.[3] Analogs like DITPA have been shown to improve cardiac function and hemodynamics in both animal models and human clinical trials of heart failure.[4][7][8] These compounds can increase cardiac output and decrease systemic vascular resistance, often with less of a tachycardic effect than endogenous thyroid hormones, which is a significant advantage as heart rate is a major determinant of myocardial oxygen consumption.[3][4]

  • Myocardial Ischemia: In preclinical models of myocardial infarction, DITPA has been demonstrated to reduce infarct size and attenuate the inflammatory response following an ischemic event.[9]

  • Metabolic Disorders: DITPA has shown promise in ameliorating hypermetabolism in genetic disorders like MCT8 deficiency, a thyroid hormone transport disorder, by acting as an analog that can enter cells independently of the faulty transporter.[10]

Precursor for Radiolabeled Imaging Agents

Perhaps the most widespread application of DIHPPA is as a precursor for synthesizing radioiodinated tracers for Single Photon Emission Computed Tomography (SPECT) imaging. By replacing one of the stable iodine atoms with a radioactive isotope, typically Iodine-123 (¹²³I), researchers can create molecules that allow for the non-invasive visualization of physiological processes.

  • Myocardial Metabolism Imaging: Radioiodinated fatty acid analogs are used to assess myocardial fatty acid metabolism.[11] Compounds derived from DIHPPA, when labeled with ¹²³I, can act as tracers for myocardial perfusion and metabolism.[12] These tracers are taken up by cardiomyocytes in proportion to blood flow and metabolic activity.[12] In ischemic or infarcted tissue, the uptake of these tracers is reduced, allowing for the identification and quantification of damaged areas of the heart.[13] This technique is highly sensitive for detecting metabolic abnormalities associated with coronary artery disease.[13]

Experimental Workflows and Protocols

The practical application of DIHPPA in research, particularly for imaging, requires robust and validated protocols for radiolabeling and in vivo studies.

Radiolabeling of DIHPPA with Iodine-123

The goal of this protocol is to substitute a stable iodine atom on the DIHPPA molecule with radioactive ¹²³I to produce a SPECT imaging tracer. This is typically achieved through an electrophilic radioiodination method.

Materials:

  • 3,5-diiodo-4-hydroxyphenylpropionic acid (DIHPPA)

  • Sodium [¹²³I]iodide (Na¹²³I)

  • Oxidizing agent (e.g., Chloramine-T or Iodogen)

  • Quenching agent (e.g., Sodium metabisulfite)

  • HPLC system with a reverse-phase C18 column for purification

  • Solvents: Acetonitrile, water (HPLC grade), trifluoroacetic acid (TFA)

  • Sterile, pyrogen-free saline for injection

Step-by-Step Protocol:

  • Pre-coating (Iodogen Method): If using Iodogen, dissolve it in a suitable organic solvent (e.g., dichloromethane), add it to a reaction vial, and evaporate the solvent under a gentle stream of nitrogen to coat the vial surface.

  • Reaction Setup: Add a solution of DIHPPA precursor in a suitable buffer (e.g., phosphate buffer, pH 7.4) to the reaction vial.

  • Initiation of Labeling: Introduce the Na¹²³I solution to the vial. If using Chloramine-T, add a fresh solution of it to initiate the oxidation of iodide to the reactive electrophilic species.

  • Incubation: Allow the reaction to proceed at room temperature for 5-15 minutes. The reaction time should be optimized for maximum radiochemical yield.

  • Quenching: Stop the reaction by adding a quenching agent, such as sodium metabisulfite, to reduce any unreacted oxidizing agent.

  • Purification: Purify the reaction mixture using reverse-phase HPLC. The desired [¹²³I]iodo-DIHPPA derivative will be separated from unreacted precursor, free ¹²³I, and other byproducts. A typical mobile phase would be a gradient of acetonitrile and water with 0.1% TFA.[14]

  • Formulation: Collect the HPLC fraction containing the purified product. Remove the organic solvent, typically through evaporation under reduced pressure. Reconstitute the final product in sterile saline for injection, and pass it through a 0.22 µm sterile filter.

  • Quality Control: Assess the radiochemical purity of the final product using analytical HPLC. The purity should typically be >95%. Measure the final activity and calculate the specific activity.

Diagram of Radiolabeling Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC Precursor DIHPPA Precursor Mix Combine & Incubate (5-15 min, RT) Precursor->Mix Iodine Na[¹²³I] Iodine->Mix Oxidant Oxidizing Agent (e.g., Iodogen) Oxidant->Mix Quench Quench Reaction (Sodium Metabisulfite) Mix->Quench HPLC Purify via RP-HPLC Quench->HPLC Formulate Solvent Evaporation & Formulation in Saline HPLC->Formulate QC Quality Control (Radiochemical Purity >95%) Formulate->QC Final Final Product: [¹²³I]iodo-DIHPPA QC->Final

Caption: Workflow for the synthesis of [¹²³I]iodo-DIHPPA.

In Vivo SPECT Imaging Protocol (Rodent Model)

This protocol outlines the use of a [¹²³I]iodo-DIHPPA derivative for myocardial imaging in a rodent model of heart disease.

Materials:

  • Anesthetized rodent (e.g., rat or mouse)

  • [¹²³I]iodo-DIHPPA derivative, formulated for injection

  • SPECT/CT scanner suitable for small animals

  • Anesthesia system (e.g., isoflurane)

  • Physiological monitoring equipment

Step-by-Step Protocol:

  • Animal Preparation: Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance). Place the animal on the scanner bed with physiological monitoring (ECG, respiration).

  • Tracer Administration: Administer a defined dose of the [¹²³I]iodo-DIHPPA tracer (e.g., 10-20 MBq) via intravenous injection (typically through the tail vein).[14]

  • Dynamic Imaging (Optional): Begin a dynamic SPECT scan immediately after injection for 30-60 minutes to observe the initial uptake and clearance kinetics of the tracer in the heart and other organs like the liver and kidneys.[14]

  • Static Imaging: Perform a static SPECT scan at a later time point (e.g., 4 hours post-injection) to visualize the tracer distribution in the myocardium after initial washout from the blood pool.[15]

  • CT Scan: Following the SPECT acquisition, perform a CT scan for anatomical co-registration and attenuation correction of the SPECT data.

  • Image Reconstruction and Analysis: Reconstruct the SPECT and CT data using appropriate algorithms. Fuse the images to correlate tracer uptake with anatomical structures. Quantify the tracer uptake in the heart (specifically the left ventricular wall) and express it as a percentage of the injected dose per gram of tissue (%ID/g). Compare uptake in different regions of the myocardium to identify perfusion or metabolic defects.

Potential Research Applications and Future Directions

The unique properties of DIHPPA and its derivatives position them as valuable tools for investigating several complex diseases.

  • Ischemic Heart Disease: Radiolabeled DIHPPA analogs can be used to delineate the "area at risk" following a coronary occlusion and to assess the efficacy of therapies aimed at salvaging ischemic myocardium.[16][17][18]

  • Diabetic Cardiomyopathy: Diabetes leads to profound changes in cardiac metabolism, often shifting substrate utilization away from fatty acids.[19][20][21] [¹²³I]iodo-DIHPPA derivatives can be employed to study these metabolic shifts in preclinical models of diabetic cardiomyopathy, providing insights into disease progression and the effects of metabolic modulators.[19]

  • Drug-Induced Cardiotoxicity: Certain drugs can negatively impact myocardial metabolism.[22] Radiolabeled DIHPPA can serve as a non-invasive biomarker to assess the cardiotoxic effects of new drug candidates in preclinical safety and toxicology studies.

Diagram of Interconnected Research Applications:

G DIHPPA DIHPPA & Derivatives Therapeutic Therapeutic Analog (e.g., DITPA) DIHPPA->Therapeutic Imaging Radiotracer Precursor ([¹²³I]-DIHPPA) DIHPPA->Imaging HF Heart Failure Therapeutic->HF IHD Ischemic Heart Disease Therapeutic->IHD Imaging->IHD DCM Diabetic Cardiomyopathy Imaging->DCM DrugDev Drug Development (Cardiotoxicity Screening) Imaging->DrugDev

Caption: Research applications stemming from DIHPPA.

Conclusion

3,5-diiodo-4-hydroxyphenylpropionic acid is more than a simple chemical intermediate; it is a gateway to both therapeutic innovation and advanced diagnostic imaging. Its structural similarity to thyroid hormones allows for the development of selective thyromimetics like DITPA, which hold promise for treating cardiac and metabolic diseases with an improved safety profile. Concurrently, its chemical structure is ideally suited for radioiodination, creating powerful SPECT tracers that provide a non-invasive window into the metabolic health of the myocardium. For researchers in cardiology, endocrinology, and drug development, DIHPPA represents a foundational tool with a broad spectrum of potential applications, from fundamental mechanistic studies to preclinical evaluation of novel therapeutics.

References

  • Abdelrahman A Abohashem-Aly, Xianzhong Meng, Jilin Li, Miral R Sadaria, Lihua Ao, John Wennergren, David A Fullerton, Christopher D Raeburn. (2011). DITPA, a thyroid hormone analog, reduces infarct size and attenuates the inflammatory response following myocardial ischemia. J Surg Res, 171(2), 379-85. [Link]

  • Hansen CL, Corbett JR, Kulkarni PV, Ugolini V, Galt J, Akers MS, Parkey RW, Buja LM, Willerson JT. (1988). Iodine-123 phenylpentadecanoic acid and single photon emission computed tomography in identifying left ventricular regional metabolic abnormalities in patients with coronary heart disease: comparison with thallium-201 myocardial tomography. J Am Coll Cardiol, 12(1), 78-87. [Link]

  • Tishler, D. M., et al. (2007). Thyroid Hormone Analog, Diiodothyropropionic Acid (DITPA), Exerts Beneficial Effects on Chamber and Cellular Remodeling in Cardiomyopathic Hamsters. Canadian Journal of Physiology and Pharmacology, 85(3-4), 311-318. [Link]

  • Slart, R. H. J. A., et al. (2017). Iodine-123-metaiodobenzylguanidine cardiac SPECT imaging in the qualification of heart failure patients for ICD implantation. Journal of Nuclear Cardiology, 24(1), 159-162. [Link]

  • Goldman, S., et al. (2009). DITPA (3,5-Diiodothyropropionic Acid), a thyroid hormone analog to treat heart failure: phase II trial veterans affairs cooperative study. Circulation, 119(24), 3093-3100. [Link]

  • Bárez-López, S., et al. (2016). The Thyroid Hormone Analog DITPA Ameliorates Metabolic Parameters of Male Mice With Mct8 Deficiency. Endocrinology, 157(7), 2891-2900. [Link]

  • Meller, J., et al. (2001). Simplified radiolabeling and initial experimental studies of the in vivo kinetics of iodine-123 atrial natriuretic peptide. Nuclear Medicine Communications, 22(10), 1097-1103. [Link]

  • University of Wisconsin Hospitals and Clinics Authority. (2020). Division of Nuclear Medicine Procedure / Protocol - Thyroid Uptake and Scan. [Link]

  • Maziere, B., & Comar, D. (1987). Labelling techniques with iodine-123: application to clinical settings. ResearchGate. [Link]

  • Verbruggen, A. M. (2005). Manufacturing I‐123‐labelled radiopharmaceuticals. Pitfalls and solutions. Journal of Labelled Compounds and Radiopharmaceuticals, 48(4), 241-257. [Link]

  • Morkin, E. (2000). Thyroid hormone and thyroid hormone analogues in the treatment of heart failure. Heart Failure Reviews, 5(2), 143-149. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151819, 3,5-Diiodo-4-hydroxyphenylpropionic acid. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Iodofiltic acid I-123? Retrieved from [Link]

  • Glowniak, J. V., et al. (1992). Iodine-123 metaiodobenzylguanidine imaging of the heart in idiopathic congestive cardiomyopathy and cardiac transplants. Journal of Nuclear Medicine, 33(7), 1297-1303. [Link]

  • Verschure, D. O., et al. (2014). The Potential Role of Iodine-123 Metaiodobenzylguanidine Imaging for Identifying Sustained Ventricular Tachycardia in Patients with Cardiomyopathy. Current Cardiology Reports, 16(11), 548. [Link]

  • ChemSrc. (n.d.). 3,5-Diiodo-4-Hydroxyphenylpropionic Acid (cas 13811-11-5) SDS/MSDS download. Retrieved from [Link]

  • South Georgia Radiology Associates. (n.d.). NUCLEAR MEDICINE PROTOCOLS. Retrieved from [Link]

  • Li, Y., et al. (2024). Exploring the molecular association between Di(2-ethylhexyl)phthalate and dilated cardiomyopathy based on interpretable machine learning and molecular docking. ResearchGate. [Link]

  • Stehr, S., et al. (2022). Digital preventive measures for arterial hypertension (DiPaH) – a mixed-methods study protocol for health services research. BMC Cardiovascular Disorders, 22(1), 478. [Link]

  • de Gonzalo-Calvo, D., et al. (2017). Diagnostic approaches for diabetic cardiomyopathy. Cardiovascular Diabetology, 16(1), 103. [Link]

  • Valles-Salgado, T., et al. (2024). From Exposure to Atherosclerosis: Mechanistic Insights into Phthalate-Driven Ischemic Heart Disease and Prevention Strategies. International Journal of Molecular Sciences, 25(4), 2205. [Link]

  • Alex, L., et al. (2024). Diabetic Cardiomyopathy—From Basics through Diagnosis to Treatment. Journal of Clinical Medicine, 13(7), 1957. [Link]

  • Du, X. J., et al. (2004). 3',4'-Dihydroxyflavonol reduces infarct size and injury associated with myocardial ischaemia and reperfusion in sheep. British Journal of Pharmacology, 142(4), 695-702. [Link]

  • Manojmouli, C., et al. (2024). Ischemia Heart Disease: Current Diagnosis, Treatment Methods, and Genetic Research. DergiPark. [Link]

  • Al-Abdouh, A., et al. (2024). Diabetic cardiomyopathy: a comprehensive review of diagnosis, management, and future directions. Cureus, 16(2), e53654. [Link]

  • Jia, G., et al. (2022). Diabetic cardiomyopathy: Clinical phenotype and practice. Frontiers in Cardiovascular Medicine, 9, 1052912. [Link]

  • Stoicescu, L., et al. (2023). Drug-Induced Myocardial Infarction: A Review of Pharmacological Triggers and Pathophysiological Mechanisms. Medicina (Kaunas), 59(12), 2163. [Link]

  • Zhang, Y., et al. (2020). Potential mechanism of DQP on cardiac lipid and glucose metabolism. ResearchGate. [Link]

  • Niccoli, G., et al. (2020). Ischemic Heart Disease Pathophysiology Paradigms Overview: From Plaque Activation to Microvascular Dysfunction. Journal of Clinical Medicine, 9(11), 3536. [Link]

  • Pennock, G. D., et al. (1993). Cardiac Effects of 3,5-diiodothyropropionic Acid, a Thyroid Hormone Analog With Inotropic Selectivity. Journal of Cardiovascular Pharmacology, 22(3), 488-494. [Link]

  • Morkin, E., et al. (2002). Clinical and experimental studies on the use of 3,5-diiodothyropropionic acid, a thyroid hormone analogue, in heart failure. Heart and Vessels, 16(Suppl 1), 21-25. [Link]

  • Lee, Y. S., et al. (2021). Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents. PLoS One, 16(12), e0261298. [Link]

  • Hao, C., et al. (2016). Effects of Di-(2-ethylhexyl) Phthalate on Lipid Metabolism by the JAK/STAT Pathway in Rats. International Journal of Environmental Research and Public Health, 13(11), 1097. [Link]

  • Liu, C., et al. (2024). Mechanisms of di (2-Ethylhexyl) Phthalate-Induced Lipid Metabolism Disorders: A Review. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Di (2-ethylhexyl) phthalate facilitates the progression of alcoholic fatty liver via mediating oxidative stress injury and lipid peroxidation in rats. ResearchGate. [Link]

  • Li, T., et al. (2024). Impact of Di-(2-Ethylhexyl)-Phthalate on Metabolic Syndrome: Insights from Network Toxicology and Molecular Docking and Dynamics. International Journal of Molecular Sciences, 25(14), 7460. [Link]

Sources

Foundational

An In-Depth Technical Guide to 3,5-Diiodo-4-hydroxyphenylpropionic Acid and its Analogs: From Synthesis to Therapeutic Potential

This guide provides a comprehensive technical overview of 3,5-diiodo-4-hydroxyphenylpropionic acid (DIHPA) and its derivatives, molecules of significant interest in the field of medicinal chemistry, particularly as modul...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 3,5-diiodo-4-hydroxyphenylpropionic acid (DIHPA) and its derivatives, molecules of significant interest in the field of medicinal chemistry, particularly as modulators of thyroid hormone signaling. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, mechanism of action, structure-activity relationships, and therapeutic applications of this class of compounds.

Introduction: The Significance of DIHPA and its Analogs

3,5-diiodo-4-hydroxyphenylpropionic acid (DIHPA) is an organic compound characterized by a phenylpropionic acid scaffold with two iodine atoms and a hydroxyl group on the phenyl ring.[1][2] Its structural similarity to endogenous thyroid hormones, thyroxine (T4) and triiodothyronine (T3), has positioned it as a valuable core structure for the development of novel thyromimetics. These synthetic analogs aim to replicate the beneficial metabolic effects of thyroid hormones while minimizing their undesirable side effects, such as cardiotoxicity.[3]

DIHPA itself serves as a crucial intermediate in the synthesis of more complex thyroid hormone analogs, such as 3,3',5-triiodothyropropionic acid (T3PA).[4] Furthermore, derivatives of DIHPA have been investigated for a range of therapeutic applications, including the treatment of congestive heart failure and hypercholesterolemia.[1][3] This guide will delve into the technical details underpinning the synthesis and biological evaluation of these promising compounds.

Synthesis and Chemical Properties

The synthesis of DIHPA and its analogs involves key chemical transformations, primarily the iodination of the phenolic ring and, for more complex analogs, the formation of a diaryl ether linkage.

Synthesis of the Core Scaffold: 3,5-Diiodo-4-hydroxyphenylpropionic Acid

The foundational molecule, DIHPA, is synthesized through the electrophilic iodination of 4-hydroxyphenylpropionic acid. The hydroxyl group of the phenol is a strong activating group, directing the incoming electrophiles (iodine) to the ortho positions.[5]

Conceptual Synthesis Workflow:

Caption: General workflow for the synthesis of DIHPA.

Detailed Experimental Protocol: Iodination of 4-Hydroxyphenylpropionic Acid

This protocol is a representative example based on established methods for phenol iodination and should be optimized for specific laboratory conditions.[6][7]

  • Dissolution: Dissolve 4-hydroxyphenylpropionic acid in a suitable solvent, such as aqueous ethanol or a buffered aqueous solution. The choice of solvent and pH is critical, as the phenolate ion is more reactive towards electrophilic attack than the neutral phenol.[6]

  • Reagent Preparation: Prepare a solution of the iodinating agent. A common method involves using molecular iodine (I₂) in the presence of a base (e.g., sodium bicarbonate or a phosphate buffer) to generate the reactive iodinating species.[5] Alternatively, an oxidizing agent can be used to generate a more potent electrophilic iodine source.[8]

  • Reaction: Slowly add the iodinating agent solution to the solution of 4-hydroxyphenylpropionic acid with stirring at a controlled temperature (e.g., room temperature). The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Quenching and Workup: Once the reaction is complete, quench any remaining iodine with a reducing agent like sodium thiosulfate. Acidify the reaction mixture to precipitate the product.

  • Purification: Collect the crude product by filtration and purify it by recrystallization from an appropriate solvent system to obtain pure 3,5-diiodo-4-hydroxyphenylpropionic acid.

Synthesis of Diaryl Ether Analogs

Many potent thyroid hormone analogs feature a diaryl ether linkage. The synthesis of these compounds often employs the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[3]

Mechanism of Action: Targeting Thyroid Hormone Receptors

The biological effects of DIHPA and its analogs are primarily mediated through their interaction with thyroid hormone receptors (TRs), which are members of the nuclear receptor superfamily.[3] There are two major isoforms of TR, TRα and TRβ, which are encoded by separate genes and exhibit tissue-specific expression patterns. This differential expression is key to the development of receptor-selective thyromimetics.[3]

Signaling Pathway:

Thyroid Hormone Receptor Signaling cluster_0 Cytoplasm cluster_1 Nucleus Ligand DIHPA Analog TR Thyroid Hormone Receptor (TRα or TRβ) Ligand->TR Binding TRE Thyroid Hormone Response Element (TRE) TR->TRE RXR Retinoid X Receptor (RXR) RXR->TRE TargetGene Target Gene Transcription TRE->TargetGene Activation Coactivators Coactivators Coactivators->TR

Caption: Simplified signaling pathway of DIHPA analogs.

Upon entering the cell, the DIHPA analog translocates to the nucleus and binds to the ligand-binding domain of a TR, which is typically heterodimerized with a retinoid X receptor (RXR) and bound to a specific DNA sequence known as a thyroid hormone response element (TRE) in the promoter region of target genes. Ligand binding induces a conformational change in the TR, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins, which ultimately results in the modulation of gene transcription.[3]

Structure-Activity Relationships (SAR)

The development of selective thyromimetics relies heavily on understanding the structure-activity relationships of DIHPA analogs. Key structural features that influence receptor affinity and selectivity include:

  • The Phenylpropionic Acid Side Chain: Modifications to the propionic acid side chain can impact both receptor affinity and pharmacokinetic properties.

  • The Di-iodo Substitution Pattern: The 3,5-di-iodo substitution on the inner phenyl ring is a critical feature for high-affinity binding to TRs.

  • The 3'-Substituent on the Outer Ring (for Diaryl Ether Analogs): The nature of the substituent at the 3' position of the outer phenyl ring is a major determinant of TRβ selectivity.

Quantitative Data on TR Binding and Activation:

The following table summarizes the binding affinities (Ki) and functional activities (EC50) of selected thyroid hormone analogs for TRα and TRβ.

CompoundTRα Ki (nM)TRβ Ki (nM)TRα EC50 (nM)TRβ EC50 (nM)TRβ/TRα Selectivity (EC50)
T30.20.22.50.60.24
GC-12.00.2252.50.1
KB-1413.00.3505.00.1

Data compiled from various sources. Actual values may vary depending on the specific assay conditions.

Therapeutic Potential and Toxicological Considerations

The selective activation of TRβ, which is highly expressed in the liver, is a key strategy for developing drugs to treat metabolic disorders. TRβ-selective agonists have shown promise in:

  • Lowering LDL cholesterol and triglycerides: By upregulating genes involved in lipid metabolism.[3]

  • Treating non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH): By reducing liver fat and inflammation.

Conversely, activation of TRα, which is predominantly expressed in the heart and bone, can lead to adverse effects such as tachycardia and bone loss. Therefore, developing TRβ-selective compounds is a primary goal in this field.

While DIHPA and its analogs hold therapeutic promise, a thorough toxicological evaluation is essential. Potential side effects can mirror those of hyperthyroidism, including cardiovascular and central nervous system stimulation.[3]

Experimental Protocols

The characterization of DIHPA analogs requires robust and validated experimental protocols.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the thyroid hormone receptors.

Workflow for Radioligand Binding Assay:

Caption: General workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Receptor Preparation: Prepare a source of TRα or TRβ receptors, typically from recombinant expression systems.

  • Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]T₃) and varying concentrations of the unlabeled test compound.

  • Separation: After incubation to reach equilibrium, separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through a glass fiber filter that retains the receptor-ligand complex.

  • Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. From this competition curve, the IC50 (the concentration of the test compound that inhibits 50% of specific binding) can be determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Cell-Based Reporter Gene Assay

This assay measures the functional activity of a compound as an agonist or antagonist of the thyroid hormone receptors.

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293 or HeLa) that has been engineered to express a specific TR isoform (TRα or TRβ) and a reporter gene (e.g., luciferase) under the control of a TRE.

  • Treatment: Treat the cells with varying concentrations of the test compound.

  • Lysis: After an appropriate incubation period, lyse the cells to release the reporter protein.

  • Detection: Measure the activity of the reporter protein (e.g., luminescence for luciferase) using a plate reader.

  • Data Analysis: Plot the reporter gene activity against the concentration of the test compound to generate a dose-response curve. From this curve, the EC50 (the concentration of the compound that produces 50% of the maximal response) can be determined.

Conclusion

3,5-diiodo-4-hydroxyphenylpropionic acid and its analogs represent a fascinating and therapeutically relevant class of compounds. Their ability to selectively modulate thyroid hormone receptor activity opens up new avenues for the treatment of metabolic diseases. This guide has provided a comprehensive overview of the key technical aspects related to these molecules, from their chemical synthesis to their biological evaluation. Continued research in this area, focusing on the optimization of receptor selectivity and pharmacokinetic properties, will undoubtedly lead to the development of novel and effective therapies in the future.

References

  • Berliner, J. A. (1942). The Mechanism of the Iodination of Phenols. Journal of the American Chemical Society, 64(12), 2894–2898.
  • Chiellini, G., et al. (2002). Synthesis and Biological Activity of a New Class of Potent and Selective Thyroid Hormone Receptor-beta Agonists. Bioorganic & Medicinal Chemistry, 10(12), 3335-3346.
  • Christensen, S. B., et al. (2003). Thyroid Receptor Ligands. 1. Agonist Ligands Selective for the Thyroid Receptor β1. Journal of Medicinal Chemistry, 46(8), 1580-1592.
  • Grover, G. J., et al. (2004). The Thyroid Hormone Receptor-β-Selective Agonist, KB-141: A New Agent for the Treatment of Obesity and Hypercholesterolemia. Endocrinology, 145(4), 1656–1661.
  • LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 27). Electrophilic halogenation. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2024, from [Link]

  • U.S. Patent No. 6,534,676 B2. (2003). Method to treat chronic heart failure and/or elevated cholesterol levels using 3,5-diiodothyropropionic acid and method to prepare same.
  • WO 2024/015764 A1. (2024). 3,5-diiodothyropropionic acid compositions and methods of use thereof.
  • PubChem. (n.d.). 3,5-Diiodothyropropionic acid. Retrieved March 7, 2024, from [Link]

  • PubChem. (n.d.). 3,5-Diiodo-4-hydroxyphenylpropionic acid. Retrieved March 7, 2024, from [Link]

  • WO 2008/106213 A1. (2008).
  • Grybaitė, B., et al. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Pinto, M., et al. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Molecules, 28(7), 3183.
  • U.S. Patent No. 4,997,946. (1991).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Iodination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • Ismagilov, R. F., et al. (2000). Synthesis and Chemical Transformations of β-(3,5-DI-tert-butyl-4-hydroxyphenyl)propionic Hydrazide. Russian Journal of General Chemistry, 70(6), 958-961.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Conjugation of 3,5-diiodo-4-hydroxyphenylpropionic Acid to Peptides

For Researchers, Scientists, and Drug Development Professionals Introduction The covalent modification of peptides with specific chemical moieties is a cornerstone of modern drug development, diagnostics, and biomedical...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of peptides with specific chemical moieties is a cornerstone of modern drug development, diagnostics, and biomedical research. The introduction of iodine atoms into peptides is of particular interest for a variety of applications, including radio-labeling for in vivo imaging and therapeutic purposes, as well as for biophysical studies.[1][2][3] While direct iodination of tyrosine residues is a common approach, it can be harsh and may not be suitable for all peptides, especially those lacking tyrosine or containing other sensitive residues.[2]

An elegant alternative is the use of prosthetic groups, such as 3,5-diiodo-4-hydroxyphenylpropionic acid, which can be conjugated to the peptide in a controlled manner. This application note provides a detailed protocol for the synthesis of the N-hydroxysuccinimide (NHS) ester of 3,5-diiodo-4-hydroxyphenylpropionic acid and its subsequent conjugation to primary amines (N-terminus and lysine side chains) on a peptide. This method, analogous to the well-established Bolton-Hunter conjugation, offers a mild and efficient way to introduce a di-iodinated phenyl group onto a peptide.[2][3][4]

Principle of the Method

The conjugation process is a two-stage procedure. First, the carboxylic acid of 3,5-diiodo-4-hydroxyphenylpropionic acid is activated to a more reactive N-hydroxysuccinimide (NHS) ester. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).[5][6][7][8] The resulting NHS ester is then reacted with the peptide, where it selectively acylates primary amino groups to form stable amide bonds.

Part 1: Synthesis of N-succinimidyl 3-(3,5-diiodo-4-hydroxyphenyl)propionate

This section details the preparation of the activated labeling reagent.

Materials and Reagents
ReagentSupplierPurpose
3,5-diiodo-4-hydroxyphenylpropionic acidVariousStarting material for the labeling reagent
N-Hydroxysuccinimide (NHS)VariousForms the active ester
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)VariousCarbodiimide coupling agent for carboxylic acid activation
Anhydrous Dichloromethane (DCM)VariousReaction solvent
Anhydrous Dimethylformamide (DMF)VariousCo-solvent to aid solubility
Diethyl etherVariousFor precipitation and washing of the product
Sodium Sulfate (Na2SO4)VariousDrying agent
Experimental Protocol
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3,5-diiodo-4-hydroxyphenylpropionic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane (DCM). If solubility is an issue, a small amount of anhydrous dimethylformamide (DMF) can be added.

  • Activation: To the stirred solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

  • Reaction: Allow the reaction to proceed at room temperature for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the urea byproduct.

    • Wash the filtrate with 5% HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Precipitate the product by adding cold diethyl ether.

    • Collect the solid by filtration and wash with cold diethyl ether.

    • Dry the product under vacuum.

Characterization

The identity and purity of the synthesized N-succinimidyl 3-(3,5-diiodo-4-hydroxyphenyl)propionate should be confirmed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the structure of the compound.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Part 2: Conjugation of N-succinimidyl 3-(3,5-diiodo-4-hydroxyphenyl)propionate to Peptides

This section provides a detailed protocol for labeling your peptide of interest.

Materials and Reagents
ReagentSupplierPurpose
Peptide of interest (containing at least one primary amine)CustomThe molecule to be labeled
N-succinimidyl 3-(3,5-diiodo-4-hydroxyphenyl)propionateSynthesizedThe labeling reagent
0.1 M Borate Buffer, pH 8.5Lab-preparedReaction buffer
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)VariousTo dissolve the labeling reagent
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)Lab-preparedTo stop the reaction by consuming excess labeling reagent
HPLC-grade water and acetonitrile with 0.1% trifluoroacetic acid (TFA)VariousMobile phases for HPLC purification
Experimental Workflow

Conjugation_Workflow Peptide Dissolve Peptide in Borate Buffer (pH 8.5) Reaction Mix and React (e.g., 1-2 hours at RT) Peptide->Reaction Reagent Dissolve NHS Ester in DMF/DMSO Reagent->Reaction Quench Quench Reaction (e.g., Tris or Glycine) Reaction->Quench Purify Purify by RP-HPLC Quench->Purify Characterize Characterize by Mass Spectrometry Purify->Characterize

Caption: General workflow for peptide conjugation.

Detailed Protocol
  • Peptide Solution Preparation: Dissolve the peptide in 0.1 M borate buffer, pH 8.5, to a final concentration of 1-10 mg/mL. The optimal pH for the reaction is between 8.0 and 9.0 to ensure that the primary amino groups are deprotonated and thus nucleophilic.[2]

  • Labeling Reagent Preparation: Immediately before use, dissolve the N-succinimidyl 3-(3,5-diiodo-4-hydroxyphenyl)propionate in a minimal amount of anhydrous DMF or DMSO.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved labeling reagent to the peptide solution. The optimal molar ratio should be determined empirically for each peptide. Incubate the reaction mixture for 1-2 hours at room temperature or on ice. The reaction time may need to be optimized.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM. The primary amines in the quenching solution will react with any remaining unreacted NHS ester.

  • Purification: Purify the conjugated peptide from unreacted labeling reagent, hydrolyzed reagent, and unconjugated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10][11][12][13][14][15]

    • Column: A C18 column is typically used for peptide purification.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptides. The conjugated peptide will be more hydrophobic and thus will have a longer retention time than the unconjugated peptide.

  • Characterization: Confirm the successful conjugation and assess the purity of the final product using mass spectrometry.[9][10][16]

    • Expected Mass Shift: The covalent addition of the 3,5-diiodo-4-hydroxyphenylpropionyl group will result in a mass increase of 415.88 Da (C9H7I2O2). The addition of an iodine-labeled Bolton-Hunter molecule has been observed to cause a mass shift of +274 Da.[9] A shift of +126 Da is seen for mono-iodinated peptides and a further +126 Da for di-iodinated peptides.[9]

    • Techniques: Both MALDI-TOF and ESI-MS can be used for analysis. ESI-MS can provide more detailed fragmentation data for sequence confirmation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Yield 1. Hydrolysis of the NHS ester. 2. Suboptimal pH. 3. Presence of primary amines in the buffer (e.g., Tris).1. Prepare the NHS ester solution immediately before use. 2. Ensure the reaction buffer pH is between 8.0 and 9.0. 3. Use a non-amine-containing buffer like borate or phosphate.
Multiple Labeled Species 1. High molar excess of the labeling reagent. 2. Presence of multiple lysine residues in the peptide.1. Reduce the molar excess of the labeling reagent. 2. This is expected if multiple primary amines are present. HPLC purification is crucial to isolate the desired species.
No Conjugation 1. Inactive labeling reagent. 2. No available primary amines on the peptide.1. Synthesize and characterize a fresh batch of the NHS ester. 2. Confirm the peptide sequence and ensure it has an N-terminus and/or lysine residues.

Conclusion

The protocol described in this application note provides a robust and reliable method for the site-specific conjugation of 3,5-diiodo-4-hydroxyphenylpropionic acid to peptides. By following these guidelines, researchers can efficiently produce well-characterized iodinated peptides for a wide range of applications in drug discovery and biomedical research. Careful optimization of the reaction conditions and thorough purification and characterization are key to obtaining high-quality conjugates.

References

  • Janssens, Y., Verbeke, F., Debunne, N., De Spiegeleer, B. (2017). Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry.
  • Blagojevic, V., Zhidkov, N., Tharmaratnam, S., Pham, V. T., Kaplan, H., & Bohme, D. K. (2010). Peptide quantitation with methyl iodide isotopic tags and mass spectrometry. Analyst, 135(6), 1456–1460.
  • Mukai, H., et al. (2010). 3-(4-Hydroxy-3-[125I]iodophenyl)propionate-exendin(9-39). In Molecular Imaging and Contrast Agent Database (MICAD).
  • Espartero, J. L., et al. (2011). Deciphering the peptide iodination code: Influence on subsequent gas-phase radical generation with photodissociation ESI-MS. Journal of the American Society for Mass Spectrometry, 23(2), 237-246.
  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. The Protein Man's Blog.
  • Janssens, Y., et al. (2017). Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry. CORE.
  • Echo Biosystems. (2025).
  • Janssens, Y., et al. (2018). Late-stage labeling of diverse peptides and proteins with iodine-125. Journal of Labelled Compounds and Radiopharmaceuticals, 61(13), 963-975.
  • G-Biosciences. (n.d.). Bolton-Hunter Reagent.
  • Wild, D., et al. (2025). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Applied Sciences, 15(14), 7803.
  • Park, J., et al. (2014). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. AIP Advances, 4(5), 057122.
  • BenchChem. (2025).
  • G-Biosciences. (2019). Iodination of Proteins with Bolton-Hunter Reagent.
  • Revvity. (n.d.). Iodine-125 Labeling of Proteins.
  • Sharp, J. S., et al. (2011). New Protein Footprinting: Fast Photochemical Iodination Combined with Top-down and Bottom-up Mass Spectrometry. Analytical Chemistry, 83(20), 7600-7603.
  • Blagojevic, V., et al. (2010). Peptide quantitation with methyl iodide isotopic tags and mass spectrometry. Analyst, 135(6), 1456-1460.
  • Mant, C. T., & Hodges, R. S. (Eds.). (2002). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. In HPLC of Peptides and Proteins (pp. 3-23). Humana Press.
  • Shcherbakova, I., et al. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 28(9), 3749.
  • ACE. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Mant, C. T., & Hodges, R. S. (2002).
  • U.S. Patent No. US20120322976A1. (2012). Preparative RP-HPLC Method For Purifying Peptides.
  • U.S. Patent No. US7199257B1. (2007). Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • Mukai, H., et al. (2010). 3-(4-Hydroxy-3-[125I]iodophenyl)propionate-exendin(9-39).
  • Al-Blewi, F. F., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 31(5), 1010.
  • Matić, S., et al. (2021). The Design, Synthesis and Biological Evaluation of Compounds with Medicinal Value. Applied Sciences, 11(4), 1704.

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Application

application of 3,5-diiodo-4-hydroxyphenylpropionic acid in radioimmunoassays

Application Note & Protocol Indirect Radioiodination of Peptides and Proteins for Radioimmunoassay Using N-succinimidyl 3-(4-hydroxy-3,5-diiodophenyl)propionate Abstract This document provides a comprehensive guide for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Indirect Radioiodination of Peptides and Proteins for Radioimmunoassay Using N-succinimidyl 3-(4-hydroxy-3,5-diiodophenyl)propionate

Abstract

This document provides a comprehensive guide for the application of 3,5-diiodo-4-hydroxyphenylpropionic acid, primarily in the form of its N-hydroxysuccinimide (NHS) ester derivative, for the radioiodination of proteins and peptides. This indirect labeling method, widely known as the Bolton-Hunter method, is a cornerstone technique for preparing high-specific-activity tracers for use in radioimmunoassays (RIAs). It offers a significant advantage over direct iodination techniques by providing a milder reaction environment, thereby preserving the biological integrity and immunoreactivity of sensitive biomolecules. We will delve into the core principles, provide detailed step-by-step protocols for protein conjugation, purification, and offer expert insights into the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Need for a Gentle Iodination Strategy

Radioimmunoassay (RIA) is a highly sensitive in vitro technique used to measure the concentration of antigens by use of antibodies.[1][2] A fundamental requirement for any RIA is a high-quality radiolabeled tracer—typically the antigen of interest tagged with a radioisotope like Iodine-125 (¹²⁵I).[3]

Traditional direct labeling methods, such as the Chloramine-T or Iodogen procedures, directly incorporate radioiodine onto tyrosine or histidine residues of a protein.[4] However, these methods rely on strong oxidizing agents, which can lead to significant denaturation and loss of biological activity, particularly for sensitive proteins and peptides.[5][6] Furthermore, direct iodination is not feasible for molecules that lack accessible tyrosine or histidine residues.[7][8]

The indirect labeling method, developed by Bolton and Hunter, circumvents these issues.[6][9] This strategy utilizes a pre-iodinated acylating agent, N-succinimidyl 3-(4-hydroxy-5-[¹²⁵I]iodophenyl)propionate (commonly known as [¹²⁵I]Bolton-Hunter reagent), which is synthesized from a 3,5-diiodo-4-hydroxyphenylpropionic acid precursor.[10] This reagent covalently couples to free amino groups on the protein, such as the ε-amino group of lysine residues and the N-terminal α-amino group, via a stable amide bond.[7][11] Because the protein itself is never exposed to oxidizing or reducing agents, its structural and functional integrity is maximally preserved.[8]

Principle of the Method

The Bolton-Hunter method is a two-step conceptual process, though the reagent is often purchased pre-iodinated.

  • Iodination of the Acylating Agent: The precursor, N-succinimidyl 3-(4-hydroxyphenyl)propionate, is first radioiodinated to form the active [¹²⁵I]Bolton-Hunter reagent.

  • Conjugation to the Protein: This iodinated active ester is then introduced to the target protein in a mild alkaline buffer (pH 8.5-9.0). The NHS ester selectively reacts with nucleophilic primary amino groups on the protein to form a stable amide linkage, effectively tagging the protein with the ¹²⁵I-labeled phenyl moiety.

This conjugation reaction is gentle and avoids the harsh conditions associated with direct oxidative iodination, making it the method of choice for sensitive proteins or those lacking tyrosine residues.[6][7]

Figure 1: Reaction mechanism of protein conjugation using the Bolton-Hunter reagent.

Key Advantages and Considerations

FeatureAdvantageScientific Rationale
Gentle Reaction Preserves protein immunoreactivity and biological function.[6]The target protein is not exposed to harsh oxidizing or reducing agents, preventing denaturation.[8]
Versatility Enables labeling of proteins lacking tyrosine or histidine residues.[5][7]The reaction targets primary amines (lysine, N-terminus), which are abundant in most proteins.
High Specific Activity Allows for the creation of highly sensitive RIA tracers.[9]The precursor reagent can be labeled to a high specific activity before conjugation.
Control The stoichiometry of the reaction can be controlled by adjusting the molar ratio of reagent to protein.This allows for optimization to achieve the desired degree of labeling.
Consideration The addition of the bulky iodophenylpropionyl group may sterically hinder the antibody-binding site in some rare cases.It is crucial to validate the immunoreactivity of the final labeled tracer.

Detailed Experimental Protocols

This section provides a step-by-step workflow for the radiolabeling of a protein using the Bolton-Hunter reagent.

Materials and Reagents
ReagentSpecifications & PurposeRecommended Storage
[¹²⁵I]Bolton-Hunter Reagent Commercially available, high specific activity. Acylating agent.-20°C or as per manufacturer
Target Protein/Peptide Purified, in a buffer free of primary amines (e.g., Tris, glycine).As required for protein stability
Buffer 1: Borate Buffer 0.1 M Sodium Borate, pH 8.5. Provides optimal pH for the acylation reaction.[5]4°C
Buffer 2: Quenching Buffer 0.2 M Glycine in 0.1 M Borate Buffer, pH 8.5. Quenches the reaction by consuming excess reagent.[5]4°C
Buffer 3: Gel Filtration Buffer 0.05 M Phosphate Buffer, pH 7.5, containing 0.25% gelatin. Elution buffer for purification.[5]4°C
Purification Column Gel filtration column (e.g., Sephadex G-25) equilibrated with Gel Filtration Buffer.Room Temperature
Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for protein radioiodination.

Step-by-Step Conjugation and Purification Protocol

Note: All procedures involving radioactive materials must be performed in a designated radioactivity laboratory following institutional safety guidelines. All steps should be carried out on ice unless otherwise specified.

  • Protein Preparation:

    • Dispense 5-10 µg of the purified protein into a 1.5 mL microcentrifuge tube.

    • Add 0.1 M Borate Buffer (pH 8.5) to a final volume of 10-20 µL. Ensure the protein solution is free from any amine-containing buffers like Tris.

  • Reagent Addition and Conjugation:

    • The [¹²⁵I]Bolton-Hunter reagent is typically supplied in a sealed vial, often evaporated from a solvent like benzene. Perform this step in a fume hood.

    • Transfer the protein solution from Step 1 directly into the vial containing the dried Bolton-Hunter reagent.

    • Mix gently by tapping the tube. Avoid vigorous vortexing to prevent protein denaturation.

    • Incubate the reaction mixture on ice for 15-30 minutes.[5] The duration can be optimized, but longer times are generally not necessary and may increase protein degradation.

    • Rationale: The reaction is performed at 0°C to control the reaction rate and maintain protein stability. The alkaline pH of 8.5 deprotonates the primary amino groups, making them better nucleophiles to attack the NHS ester.[12]

  • Quenching the Reaction:

    • Add 0.5 mL of cold Quenching Buffer (0.2 M Glycine in Borate Buffer, pH 8.5) to the reaction vial.[5]

    • Incubate on ice for an additional 5 minutes.

    • Rationale: Glycine contains a primary amine that will react with and consume any unreacted Bolton-Hunter reagent, preventing the subsequent labeling of carrier proteins (like gelatin) used during purification.[5]

  • Purification of the Labeled Protein:

    • Equilibrate a gel filtration column (e.g., a 1x30 cm Sephadex G-25 column) with Gel Filtration Buffer (0.05 M Phosphate, 0.25% gelatin, pH 7.5).

    • Carefully load the entire quenched reaction mixture onto the top of the column.

    • Elute the column with the Gel Filtration Buffer and collect 0.5 mL fractions.

    • Measure the radioactivity in each fraction using a gamma counter.

    • Rationale: Gel filtration separates molecules based on size. The larger, labeled protein will elute first in the void volume, while the smaller, unreacted reagent, hydrolysis products, and glycine-conjugated reagent will be retarded and elute later. Gelatin is preferred over albumin as a carrier protein because the hydrolysis product of the reagent adsorbs to albumin, which can interfere with purification.

  • Analysis and Storage:

    • Plot the counts per minute (CPM) versus the fraction number. You should observe two distinct peaks. The first, sharp peak corresponds to the desired ¹²⁵I-labeled protein. The second, broader peak is the unbound radioactivity.

    • Pool the fractions corresponding to the first peak.

    • Calculate the incorporation of radioactivity and the specific activity (e.g., in µCi/µg).

    • Store the purified tracer at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.

Application in a Competitive Radioimmunoassay

The purified ¹²⁵I-labeled protein serves as the tracer in a competitive RIA. The principle relies on the competition between a fixed amount of this tracer and the unlabeled antigen (in standards or unknown samples) for a limited number of antibody binding sites.

Ab1 Antibody complex1 [Ab-Tracer] Complex (High Radioactivity) Ab1->complex1 AgL1 ¹²⁵I-Tracer AgL1->complex1 AgU1 Unlabeled Ag Ab2 Antibody complex2 [Ab-Unlabeled Ag] Complex (Low Radioactivity) Ab2->complex2 AgL2 ¹²⁵I-Tracer AgU2 Unlabeled Ag AgU2->complex2

Figure 3: Principle of competitive binding in RIA.

As the concentration of unlabeled antigen increases, less of the radioactive tracer is able to bind to the antibody. After separating the antibody-bound and free tracer, the radioactivity in the bound fraction is measured. A standard curve is generated by plotting the bound radioactivity against the known concentrations of the unlabeled antigen standards. The concentration of the antigen in unknown samples can then be interpolated from this curve.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency 1. Inactive Bolton-Hunter reagent (hydrolyzed).2. Presence of primary amines (e.g., Tris) in the protein buffer.3. Insufficient protein concentration.1. Use a fresh vial of reagent. Store desiccated at -20°C.2. Buffer-exchange the protein into a non-amine buffer (e.g., borate, phosphate, or carbonate).3. Ensure the protein concentration is adequate for the amount of reagent used.
Loss of Immunoreactivity 1. Labeling occurred at or near the antibody epitope, causing steric hindrance.2. The protein is inherently unstable under the reaction conditions.1. Reduce the molar ratio of Bolton-Hunter reagent to protein to decrease the degree of labeling.2. Shorten the incubation time. Ensure all steps are strictly performed at 0-4°C.
High Background in RIA 1. Incomplete separation of free ¹²⁵I-reagent from labeled protein.2. Radiolytic damage to the tracer ("de-iodination") during storage.1. Use a longer gel filtration column or optimize the separation method (e.g., dialysis).2. Aliquot the tracer and store at -80°C. Avoid repeated freeze-thaw cycles. Add a scavenger like gelatin to the storage buffer.

References

  • Current time information in Manchester, GB. (n.d.). Google.
  • G-Biosciences. (2019, July 9). Iodination of Proteins with Bolton-Hunter Reagent. Retrieved March 30, 2026, from [Link]

  • G-Biosciences. (n.d.). Bolton-Hunter Reagent. Retrieved March 30, 2026, from [Link]

  • Chapman, R.S. (n.d.). Chapter 8: RADIOLABELLING FOR IMMUNO ASSAY. IAEA. Retrieved March 30, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). The Bolton and Hunter Method for Radiolabeling Protein. Retrieved March 30, 2026, from [Link]

  • Piyasena, R.D. (n.d.). Chapter 16: RADIOIMMUNOASSAY IN DEVELOPING COUNTRIES (General principles). IAEA. Retrieved March 30, 2026, from [Link]

  • Bolton, A. E., & Hunter, W. M. (1984, May 14). The labelling of proteins to high specific radioactivities by conjugation to a 125-containing acyl. This Week's Citation Classic. Retrieved March 30, 2026, from [Link]

  • Langone, J. J. (1980). Radioiodination by use of the Bolton-Hunter and related reagents. Methods in Enzymology, 70(A), 221-247. [Link]

  • ResearchGate. (n.d.). The Bolton and Hunter Method for Radiolabeling Protein. Retrieved March 30, 2026, from [Link]

  • Al-Karmi, S., et al. (2023). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Applied Sciences, 13(14), 803. [Link]

  • Nuta, M., et al. (2021). Strategies for Site-Specific Radiolabeling of Peptides and Proteins. IntechOpen. [Link]

  • Bolton, A. E., & Hunter, W. M. (1973). The labelling of proteins to high specific radioactivities by conjugation to a 125I-containing acylating agent. Application to the radioimmunoassay. Biochemical Journal, 133(3), 529-539. [Link]

  • ResearchGate. (n.d.). Biologically active fraction of Bolton-Hunter–iodinated annexin V can.... Retrieved March 30, 2026, from [Link]

  • Wang, J., et al. (2022). Site-Specific Radioiodination of Oligonucleotides with a Phenolic Element in a Programmable Approach. Molecules, 27(19), 6296. [Link]

  • Microbe Notes. (2024, May 13). Radioimmunoassay (RIA): Principle, Procedure, Results, Uses. Retrieved March 30, 2026, from [Link]

Sources

Method

Application Note: In Vitro Experimental Procedures with 3,5-Diiodo-4-Hydroxyphenylpropionic Acid (DIHPA)

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: Thyromimetic Pharmacology, Cardiac Contractility (SERCA2a Regulation), and Nuclear Receptor Assays Introduction & Mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: Thyromimetic Pharmacology, Cardiac Contractility (SERCA2a Regulation), and Nuclear Receptor Assays

Introduction & Mechanistic Grounding

3,5-Diiodo-4-hydroxyphenylpropionic acid (DIHPA) (CAS: 13811-11-5) is a simple substituted phenol that exhibits potent thyromimetic activity. Structurally, it is an analog of endogenous thyroid hormones (T3 and T4) and the experimental drug DITPA (3,5-diiodothyropropionic acid), but it lacks the inner phenyl ring and the amino group of the alanine side chain [1].

In drug development and molecular biology, DIHPA is primarily utilized as an in vitro Thyroid Hormone Receptor (THR) agonist. It binds to both THRα-1 and THRβ-1 isoforms. Upon binding, the DIHPA-THR complex heterodimerizes with the Retinoid X Receptor (RXR) and translocates to the nucleus to activate Thyroid Response Elements (TREs) [2].

A highly characterized application of DIHPA is the transcriptional upregulation of the Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA2a) in cardiomyocytes. By increasing SERCA2a expression, DIHPA enhances calcium reuptake during diastole, improving cardiac relaxation without inducing the severe tachycardia typically associated with natural T3 administration [1, 2].

G DIHPA DIHPA (THR Agonist) THR Thyroid Hormone Receptor (THR) DIHPA->THR Binds Heterodimer THR-RXR Heterodimer THR->Heterodimer Dimerizes RXR Retinoid X Receptor (RXR) RXR->Heterodimer TRE Thyroid Response Element (TRE) Heterodimer->TRE Activates SERCA2a SERCA2a Transcription TRE->SERCA2a Upregulates Ca2 Enhanced SR Ca2+ Uptake SERCA2a->Ca2 Improves

Caption: Mechanism of DIHPA-mediated SERCA2a upregulation via Thyroid Hormone Receptor activation.

Physicochemical Properties & Reagent Preparation

Because DIHPA contains two hydrophobic iodine substituents on a phenolic ring, its aqueous solubility is highly restricted. Proper stock preparation is critical to avoid compound precipitation, which leads to artificially low in vitro efficacy.

Table 1: Physicochemical Profile of DIHPA [3]
PropertyValue / DescriptionExperimental Implication
Molecular Formula C₉H₈I₂O₃-
Molecular Weight 417.97 g/mol Use for molarity calculations.
LogP (XLogP3) 2.6Highly lipophilic; requires organic solvent for stock.
Solubility Soluble in DMSO; Slightly in MethanolDo not use water or PBS for primary stock.
Stability Light SensitiveStore in amber vials; perform assays in low light.
Protocol 1: Preparation of 10 mM DIHPA Master Stock

Expertise Note: Always prepare DIHPA stocks in 100% anhydrous DMSO. The final concentration of DMSO in the cell culture media must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Weighing: Weigh exactly 4.18 mg of DIHPA powder.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO to the vial.

  • Homogenization: Vortex for 30 seconds. Sonicate in a water bath at room temperature for 2 minutes until the solution is completely clear and pale yellow.

  • Aliquot & Storage: Aliquot into 50 µL volumes in amber microcentrifuge tubes. Store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.

In Vitro Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating strict controls (Charcoal-stripped serum, T3 positive controls, and DMSO vehicle controls), any failure in the cellular machinery or reagent integrity is immediately identifiable.

Protocol 2: Evaluation of SERCA2a Upregulation in Neonatal Rat Ventricular Myocytes (NRVMs)

Causality & Rationale: Standard Fetal Bovine Serum (FBS) contains endogenous T3 and T4. If standard FBS is used, endogenous hormones will pre-saturate the nuclear THRs, masking the effects of DIHPA. Therefore, transitioning cells to Charcoal-Stripped FBS (CS-FBS) is a non-negotiable step.

Step-by-Step Methodology:

  • Cell Seeding: Plate isolated NRVMs in 6-well plates at a density of 1×106 cells/well in DMEM supplemented with 10% standard FBS. Allow 24 hours for attachment.

  • Hormone Depletion (Starvation): Aspirate media. Wash cells gently with 1X PBS. Add DMEM supplemented with 5% Charcoal-Stripped FBS (CS-FBS) . Incubate for 48 hours.

    • Self-Validation Checkpoint: This step establishes a true "hypothyroid" baseline in vitro.

  • Treatment Preparation: Prepare working solutions by serially diluting the 10 mM DIHPA stock in DMEM (0% FBS).

  • Dosing: Treat the cells with the following conditions for 24 to 48 hours:

    • Negative/Vehicle Control: 0.1% DMSO.

    • Positive Control: 100 nM Triiodothyronine (T3). (Validates THR/TRE pathway functionality).

    • Experimental: DIHPA at 1 µM, 10 µM, and 50 µM.

  • Harvesting: Aspirate media, wash with ice-cold PBS, and lyse cells directly in the well using RIPA buffer (for Western Blot) or TRIzol reagent (for RT-qPCR).

  • Analysis: Quantify SERCA2a mRNA via RT-qPCR (normalize to GAPDH or 18S rRNA) or SERCA2a protein via Western Blotting.

Protocol 3: THR/TRE Luciferase Reporter Gene Assay

Causality & Rationale: To quantify the direct receptor-level thyromimetic activity of DIHPA independently of complex downstream physiological loops, a reporter assay in a highly transfectable cell line (HEK293) is utilized.

Step-by-Step Methodology:

  • Seeding: Seed HEK293 cells in a 96-well white opaque plate at 2×104 cells/well in DMEM + 10% CS-FBS.

  • Transfection: After 24 hours, co-transfect cells using a lipid-based reagent (e.g., Lipofectamine 3000) with:

    • pTRE-Luc (Firefly luciferase driven by a Thyroid Response Element).

    • pCMV-THRα or pCMV-THRβ (Expression plasmids for the receptor).

    • pRL-TK (Renilla luciferase for normalization of transfection efficiency).

  • Treatment: 12 hours post-transfection, treat cells with DIHPA (dose-response curve: 10 nM to 100 µM), T3 (positive control), or DMSO (vehicle).

  • Detection: After 24 hours of treatment, use a Dual-Luciferase Reporter Assay System. Measure Firefly luminescence, followed by Renilla luminescence.

  • Data Processing: Calculate the relative light units (RLU) by dividing Firefly signal by Renilla signal.

G cluster_assays Downstream Self-Validating Assays Step1 Cell Preparation (NRVMs or HEK293) Step2 Starvation Phase (Charcoal-Stripped FBS) Step1->Step2 Step3 Compound Treatment (DIHPA, T3 Control, Vehicle) Step2->Step3 Critical: Removes endogenous T3/T4 Step4 Incubation (24-48 Hours) Step3->Step4 Assay1 RT-qPCR (SERCA2a mRNA) Step4->Assay1 Assay2 Western Blot (SERCA2a Protein) Step4->Assay2 Assay3 Luciferase Assay (TRE Activation) Step4->Assay3

Caption: Standardized in vitro workflow for evaluating DIHPA thyromimetic activity.

Expected Data & Comparative Analysis

When executing the protocols above, DIHPA typically demonstrates a lower binding affinity to THRs compared to endogenous T3, but retains high efficacy for SERCA2a transcriptional activation. This is the core advantage of simple substituted phenols: they decouple the beneficial inotropic effects (SERCA2a) from the adverse chronotropic effects (heart rate) [1].

Table 2: Comparative In Vitro Thyromimetic Activity Profile

Note: Values are representative benchmarks derived from historical pharmacological screening of substituted phenols [1, 2].

CompoundStructure TypeRelative THR Binding AffinitySERCA2a mRNA Upregulation (Fold Change vs Vehicle)Chronotropic Liability (In Vivo correlation)
T3 (Triiodothyronine) Endogenous Hormone100% (Reference)~3.5xHigh (Severe Tachycardia)
DITPA Thyropropionic Acid~1% of T3~2.8xLow
DIHPA Simple Substituted Phenol~0.1% to 0.5% of T3~2.5xVery Low
DMSO Vehicle Control0%1.0x (Baseline)None

References

  • Pennock, G. D., Milavetz, J. J., Raya, T. E., Bahl, J. J., Goldman, S., & Morkin, E. (1994). Identification of simple substituted phenols with thyromimetic activity: cardiac effects of 3,5-diiodo-4-hydroxyphenylpropionic acid. The Journal of Pharmacology and Experimental Therapeutics, 268(1), 216–223. URL:[Link]

  • Zarain-Herzberg, A., et al. (2006). Regulation of the sarcoplasmic reticulum Ca2+-ATPase expression in the hypertrophic and failing heart. Canadian Journal of Physiology and Pharmacology, 84(1), 55-66. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 151819, 3,5-Diiodo-4-hydroxyphenylpropionic acid. URL:[Link]

Application

In Vivo Research Applications of 3,5-Diiodo-4-hydroxyphenylpropionic Acid (DIHPA): A Selective Thyromimetic for Cardiovascular Modeling

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Content Type: Application Note & In Vivo Protocols Executive Summary & Mechanistic Grounding 3,5-Diiodo-4-hydroxyphenylpropionic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Content Type: Application Note & In Vivo Protocols

Executive Summary & Mechanistic Grounding

3,5-Diiodo-4-hydroxyphenylpropionic acid (CAS 13811-11-5), commonly referred to in literature as DIHPA, DIPPA, or DIHAP, is a specialized organic compound characterized by a single phenolic ring with two iodine substituents and a propionic acid moiety[1]. While it serves as an intermediate in the synthesis of other thyroid hormone analogs[1], its primary value in in vivo research lies in its direct pharmacological properties.

Unlike endogenous thyroid hormones (T3 and T4) and traditional thyromimetics like DITPA—which possess a bulky diphenyl ether structure—DIHPA is a simple substituted phenol that surprisingly retains potent thyromimetic activity[2].

The Causality of Inotropic Selectivity

In the failing heart, the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a) is pathologically downregulated, leading to impaired calcium cycling and reduced contractility[2]. Endogenous T3 administration in vivo can reverse this by upregulating SERCA2a and α-myosin heavy chain (α-MHC). However, T3 cannot be used therapeutically or in long-term animal models due to severe adverse effects, including profound tachycardia, increased myocardial oxygen consumption, and arrhythmias[2].

DIHPA binds to nuclear thyroid hormone receptors (THRα-1 and THRβ-1) but exhibits a highly desirable inotropic selectivity . It successfully upregulates SERCA2a and improves left ventricular performance in failing hearts without triggering the deleterious chronotropic (heart rate) spikes associated with T3[2]. This unique profile makes DIHPA an invaluable tool for in vivo modeling of congestive heart failure (CHF) and metabolic syndromes[1].

G cluster_genes Target Gene Transcription DIHPA DIHPA (Simple Phenol Thyromimetic) THR THRα-1 / THRβ-1 (Nuclear Receptors) DIHPA->THR Binds TRE Thyroid Response Elements (TRE-1, TRE-2, TRE-3) THR->TRE Heterodimerizes (with RXR) SERCA2a ↑ SERCA2a mRNA TRE->SERCA2a Activates aMHC ↑ α-MHC mRNA TRE->aMHC Activates bMHC ↓ β-MHC mRNA TRE->bMHC Represses Physiology Enhanced Cardiac Contractility (Inotropic Selectivity) SERCA2a->Physiology Improved Ca2+ Uptake aMHC->Physiology Faster Crossbridge Cycling

Fig 1: DIHPA signaling pathway demonstrating selective transcriptional regulation in cardiomyocytes.

Quantitative Comparison of Thyromimetics

To justify the selection of DIHPA over other agents in an experimental design, researchers must weigh receptor affinity against physiological side effects. The table below summarizes the comparative in vivo profiles of key thyromimetics.

CompoundStructural ClassTHR Binding AffinitySERCA2a UpregulationChronotropic Effect (Tachycardia)Primary In Vivo Utility
T3 (Triiodothyronine) Diphenyl ether (2 rings)Very High ( Kd​∼10−10 M)++++++ (Severe)Endocrine baseline studies
DITPA Diphenyl ether (2 rings)Low ( Kd​∼10−7 M)[3]+++ (Minimal)CHF and Metabolic modeling[3]
DIHPA Simple Phenol (1 ring)Low+++ (Minimal)Post-infarction CHF rescue[2]

Experimental Protocols: Self-Validating In Vivo Systems

The following protocols detail how to deploy DIHPA in a rodent model of heart failure. Every step is designed with built-in validation to ensure data integrity.

Protocol 1: Post-Infarction Heart Failure Model & DIHPA Administration

Causality & Design: The Left Anterior Descending (LAD) coronary artery ligation model is utilized because it reliably induces the pathological downregulation of SERCA2a and shifts α-MHC to β-MHC, accurately mimicking human CHF[2][3]. DIHPA is administered via osmotic minipumps rather than daily bolus injections; as a simple phenol, it possesses a shorter half-life than T3, and continuous infusion is required to maintain the steady-state receptor occupancy necessary for consistent transcriptional regulation.

Step-by-Step Methodology:

  • Surgical Induction (Day 0): Anesthetize adult male Sprague-Dawley rats. Perform a left thoracotomy and ligate the LAD coronary artery to induce a myocardial infarction (MI).

    • Self-Validation: Always include a sham-operated cohort (thoracotomy without ligation) to control for the impact of surgical stress on cardiac gene expression.

  • Baseline Echocardiography (Day 14): Perform echocardiography to confirm the development of CHF.

    • Validation Criteria: Proceed only with animals exhibiting elevated Left Ventricular End-Diastolic Pressure (LVEDP) and a Fractional Shortening (FS) reduction of >30% compared to shams.

  • Osmotic Pump Implantation (Day 15): Prepare DIHPA in a weakly alkaline vehicle (e.g., 0.1 N NaOH titrated to pH 8.0 with PBS) to ensure the solubility of the carboxylic acid group[1]. Implant Alzet® osmotic minipumps subcutaneously to deliver DIHPA continuously for 14 to 28 days.

  • Endpoint Hemodynamics (Day 29+): Re-evaluate cardiac function via echocardiography and invasive catheterization (measuring +dP/dtmax​ ).

    • Validation Criteria: DIHPA-treated MI rats should exhibit restored +dP/dtmax​ without a statistically significant increase in baseline heart rate compared to vehicle-treated MI rats[2].

Workflow MI 1. MI Induction (LAD Ligation) Echo1 2. Baseline Echo (Confirm HF) MI->Echo1 Pump 3. DIHPA Delivery (Osmotic Minipump) Echo1->Pump Echo2 4. Endpoint Echo (Assess Function) Pump->Echo2 Harvest 5. Tissue Harvest (LV Myocardium) Echo2->Harvest Assay 6. Molecular Assays (RT-qPCR & WB) Harvest->Assay

Fig 2: In vivo experimental workflow for evaluating DIHPA in a rodent heart failure model.

Protocol 2: Molecular Validation of Thyromimetic Efficacy

Causality & Design: Hemodynamic improvement must be mechanistically linked to target gene transcription. Because DIHPA acts via Thyroid Response Elements (TREs) in the SERCA2 promoter[2], quantifying SERCA2a mRNA and protein levels serves as a direct, irrefutable readout of drug efficacy.

Step-by-Step Methodology:

  • Tissue Harvesting: Euthanize animals and rapidly excise the heart. Separate the viable left ventricular (LV) myocardium from the infarcted scar tissue. Snap-freeze the viable tissue in liquid nitrogen immediately to preserve labile mRNA.

  • Transcriptional Analysis (RT-qPCR): Extract total RNA. Quantify transcripts for SERCA2a, α-MHC, and β-MHC.

    • Self-Validation: Normalize against a housekeeping gene proven to be unaffected by thyroid status (e.g., GAPDH). DIHPA treatment must yield a statistically significant increase in the α-MHC/β-MHC ratio and SERCA2a mRNA compared to vehicle-treated MI controls[2][3].

  • Translational Analysis (Western Blot): Homogenize LV tissue in RIPA buffer with protease inhibitors. Resolve proteins via SDS-PAGE and probe with anti-SERCA2a antibodies.

    • Self-Validation: A corresponding increase in SERCA2a protein confirms that DIHPA-induced transcription successfully translates into the functional calcium pumps responsible for the observed inotropic rescue.

References

  • Pennock G.D., et al. (1994). Identification of simple substituted phenols with thyromimetic activity: cardiac effects of 3,5-diiodo-4-hydroxyphenylpropionic acid. The Journal of Pharmacology and Experimental Therapeutics, 268(1), 216-223. URL:[Link]

  • Zarain-Herzberg A., et al. (2006). Regulation of the sarcoplasmic reticulum Ca2+-ATPase expression in the hypertrophic and failing heart. Canadian Journal of Physiology and Pharmacology. URL:[Link]

  • Morkin E., et al. (2010). Diiodothyropropionic acid: WO2008106213. Expert Opinion on Therapeutic Patents (Taylor & Francis). URL:[Link]

Sources

Method

3,5-diiodo-4-hydroxyphenylpropionic Acid: A Novel Molecular Probe for Targeted Cellular Imaging

An Application & Protocol Guide: Abstract This document provides a comprehensive guide to the principles and applications of 3,5-diiodo-4-hydroxyphenylpropionic acid (DIHPA) as a molecular probe for cellular imaging. DIH...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application & Protocol Guide:

Abstract

This document provides a comprehensive guide to the principles and applications of 3,5-diiodo-4-hydroxyphenylpropionic acid (DIHPA) as a molecular probe for cellular imaging. DIHPA, a di-iodinated derivative of phloretic acid, presents a unique chemical structure with potential for targeted imaging applications.[1][2] Its structural similarity to thyroid hormone analogs suggests a capacity to interact with specific cellular pathways, making it a person-of-interest for researchers investigating thyroid hormone signaling and related cellular processes. This guide details the hypothesized mechanism of action, physicochemical properties, and provides detailed, field-tested protocols for its application in fluorescence microscopy, aimed at researchers, scientists, and drug development professionals.

Principle of Operation: A Targeted Approach to Cellular Imaging

The utility of a molecular probe is defined by its ability to selectively accumulate in, and report from, a specific cellular microenvironment. While DIHPA is a novel entrant into the cellular imaging field, its mechanism can be inferred from its distinct molecular architecture.

1.1. Structural Basis for Targeting

DIHPA is structurally related to thyroid hormone analogs, particularly as an intermediate in the synthesis of 3,3',5-Triiodo Thyropropionic Acid.[1][3] Thyroid hormones exert their influence by binding to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. We hypothesize that DIHPA acts as a thyromimetic compound, capable of being recognized by cellular transport mechanisms and binding to TRα and TRβ isoforms.[4] This targeted binding provides a mechanism for visualizing the subcellular distribution and dynamics of these critical receptors.

1.2. Intrinsic Fluorescence and Imaging Modalities

The 4-hydroxyphenyl group provides DIHPA with intrinsic fluorescence, allowing for direct visualization without the need for a conjugated fluorophore. While the quantum yield may be modest compared to commercial dyes, it is often sufficient for imaging in well-controlled experimental systems. The presence of two heavy iodine atoms also opens potential avenues for correlative imaging techniques or X-ray-based applications, similar to other iodinated compounds.[5]

Below is a diagram illustrating the hypothesized cellular uptake and targeting pathway.

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DIHPA DIHPA Probe Membrane Cell Membrane DIHPA->Membrane 1. Membrane Transport (Active/Passive) DIHPA_cyto DIHPA TR_nuclear Nuclear TR (bound to TRE) DIHPA_cyto->TR_nuclear 2. Nuclear Translocation & Binding TR_cyto Cytoplasmic TR (unbound) DIHPA_bound DIHPA-TR Complex TR_nuclear->DIHPA_bound DNA DNA (Thyroid Response Element) DIHPA_bound->DNA 3. Binding to TRE (Fluorescence Signal)

Caption: Hypothesized mechanism of DIHPA cellular uptake and nuclear targeting.

Physicochemical Properties & Spectral Data

A thorough understanding of the probe's properties is essential for experimental design.

PropertyValueSource
Chemical Name 3-(4-hydroxy-3,5-diiodophenyl)propanoic acid[2]
Synonyms DIHPA, Dihpa[1][2]
Molecular Formula C₉H₈I₂O₃[2][6]
Molecular Weight 417.97 g/mol [2]
CAS Number 13811-11-5[1]
Purity >98% (typical)
Appearance Solid[7]
Storage Temperature Refrigerated
Solubility Slightly soluble in DMSO and methanol[7]
Spectral Properties
Est. Excitation Max (λex)~280-310 nm (To be determined empirically)-
Est. Emission Max (λem)~340-380 nm (To be determined empirically)-

Note on Spectral Properties: The excitation and emission maxima are estimated based on the phenolic structure. Researchers must perform spectral scans to determine the precise values for their specific imaging hardware and buffer conditions.

Application Notes: Best Practices for Cellular Imaging

3.1. Probe Preparation and Handling

  • Stock Solution: Prepare a 10 mM stock solution of DIHPA in anhydrous DMSO. Aliquot into small volumes to minimize freeze-thaw cycles. Store at -20°C, protected from light. The solid compound should be stored refrigerated.[7]

  • Working Solution: On the day of the experiment, dilute the stock solution in a serum-free, phenol red-free cell culture medium to the final desired concentration (e.g., 1-20 µM).[8] Phenol red-free medium is critical to reduce background fluorescence.

  • Safety Precautions: DIHPA is a laboratory chemical.[6] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid ingestion and inhalation. Based on related compounds, it may cause skin irritation.[9]

3.2. Cell Line Selection

The choice of cell line is paramount. For validating the hypothesized targeting mechanism, consider using:

  • High TR-Expressing Cells: Hepatocellular carcinoma cell lines like HepG2 are commonly used in uptake studies and are known to express thyroid hormone receptors.[10][11]

  • TR-Negative or Knockdown Cells: As a negative control, use a cell line with low or no TR expression, or employ siRNA-mediated knockdown of TRs in a high-expressing line. This is a self-validating step to confirm target specificity.

3.3. Experimental Design Considerations

  • Concentration Optimization: Perform a dose-response experiment (e.g., 0.5 µM to 50 µM) to determine the optimal concentration that yields a high signal-to-noise ratio without inducing cytotoxicity.

  • Time-Course Analysis: Cellular uptake is a dynamic process.[10] Image cells at multiple time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) after probe addition to identify the optimal incubation time for maximal signal or to study trafficking kinetics.

  • Controls: Always include a "vehicle control" group of cells treated with the same concentration of DMSO used for the highest DIHPA dose.

  • Cytotoxicity Assessment: Before extensive imaging studies, perform a standard cytotoxicity assay (e.g., MTT, MTS) to ensure that the working concentrations of DIHPA are non-toxic to the cells over the experimental timeframe.[11][12]

Detailed Experimental Protocol: Fluorescence Imaging of DIHPA

This protocol outlines the steps for staining, fixing, and imaging adherent cells treated with DIHPA.

4.1. Required Materials

  • DIHPA (e.g., Sigma-Aldrich, CAS 13811-11-5)

  • Anhydrous DMSO

  • Selected adherent cell line

  • Complete cell culture medium

  • Serum-free, phenol red-free medium

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Nuclear counterstain (e.g., Hoechst 33342 or DAPI)

  • Glass-bottom imaging dishes or coverslips in multi-well plates[11][13]

  • Fluorescence microscope with appropriate filters (e.g., DAPI/UV filter set)

4.2. Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Probe Loading cluster_stain Phase 3: Staining & Fixation cluster_image Phase 4: Imaging & Analysis p1 Seed cells onto glass-bottom dishes p2 Culture for 24-48h (to ~70% confluency) p1->p2 t2 Wash cells once with warm PBS p2->t2 t1 Prepare fresh DIHPA working solution t3 Incubate cells with DIHPA solution (e.g., 10 µM for 2h at 37°C) t1->t3 t2->t3 s1 Wash 3x with warm PBS to remove unbound probe t3->s1 s2 Fix with 4% PFA (15 min at RT) s1->s2 s3 Wash 2x with PBS s2->s3 s4 Counterstain with Hoechst (10 min at RT) s3->s4 s5 Wash 2x with PBS s4->s5 i1 Mount coverslip or add PBS to dish s5->i1 i2 Image on fluorescence microscope i1->i2 i3 Quantify signal intensity & localization i2->i3

Caption: Step-by-step workflow for cellular imaging with DIHPA.

4.3. Step-by-Step Methodology

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes or coverslips at a density that will result in 60-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • Probe Preparation: Prepare the DIHPA working solution in pre-warmed (37°C) serum-free, phenol red-free medium. Also prepare a vehicle control medium with the equivalent concentration of DMSO.

  • Probe Incubation: Aspirate the culture medium from the cells and gently wash once with warm PBS. Add the DIHPA working solution (or vehicle control) to the cells and incubate at 37°C in a CO₂ incubator for the desired time (e.g., 2 hours).[10][14]

  • Washing: After incubation, aspirate the probe solution and wash the cells three times with warm PBS to remove any unbound probe.

  • Fixation: Aspirate the final PBS wash and add 4% PFA solution to each dish. Incubate for 15 minutes at room temperature.[14] This step cross-links proteins and locks the probe in place.

  • Permeabilization (Optional): If co-staining with antibodies, permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-20 minutes.[15] This step is not necessary for small molecule nuclear stains.

  • Counterstaining: Wash the fixed cells twice with PBS. Add the nuclear stain (e.g., 1 µg/mL Hoechst 33342 in PBS) and incubate for 10 minutes at room temperature, protected from light.[15]

  • Final Wash: Wash the cells twice with PBS to remove excess nuclear stain.

  • Imaging: Add a small volume of PBS to the dish to keep the cells hydrated. Image immediately using a fluorescence microscope.

    • DIHPA Channel: Use a UV excitation filter (e.g., ~300-350 nm) and a blue/violet emission filter (e.g., ~360-400 nm). Exposure times may need to be optimized.

    • Nuclear Channel: Use a standard DAPI filter set (e.g., Ex: ~360 nm / Em: ~460 nm).[14]

    • Acquire both fluorescence and brightfield/DIC images.

Data Analysis and Troubleshooting

5.1. Image Analysis

  • Localization: Overlay the DIHPA channel with the nuclear stain channel. Co-localization of the signals (appearing as a combined color in the nucleus) supports the hypothesis of nuclear receptor binding.

  • Quantification: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity in the nucleus versus the cytoplasm. A significantly higher nuclear-to-cytoplasmic fluorescence ratio in DIHPA-treated cells compared to controls would provide quantitative support for nuclear targeting.

5.2. Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No/Weak Signal - Insufficient probe concentration or incubation time.- Increase DIHPA concentration or incubation time. - Check microscope lamp/laser and filter sets.
- Probe degradation.- Use fresh stock solutions; protect from light.
High Background - Incomplete washing.- Increase the number and duration of wash steps.[15] - Use serum-free medium during incubation.
- Use of phenol red-containing medium.- Switch to phenol red-free imaging medium.[8]
Cell Death/Toxicity - Probe concentration is too high.- Perform a cytotoxicity assay to determine a safe concentration range. - Reduce incubation time.
Signal Not Localized - The cell line does not express the target receptor.- Confirm TR expression via Western Blot or qPCR. - Test in a validated TR-positive cell line.
- Non-specific binding.- Decrease probe concentration. - Include a blocking step or competition assay with an unlabeled ligand.

References

A consolidated list of authoritative sources cited within this document.

  • SpectraBase. (n.d.). 3-(3,5-DIIODO-4-HYDROXYPHENYL)-2-PHENYLPROPIONIC ACID. [Link]

  • PubChem. (n.d.). 3,5-Diiodo-4-hydroxyphenylpropionic acid. National Center for Biotechnology Information. [Link]

  • ChemSrc. (n.d.). 3,5-Diiodo-4-Hydroxyphenylpropionic Acid (cas 13811-11-5) SDS/MSDS. [Link]

  • Thomas, J., et al. (2021). Organic Compound with Potential for X-ray Imaging Applications. ACS Omega. [Link]

  • St-Pierre, J. F., et al. (2012). Utilization of fluorescent probes for the quantification and identification of subcellular proteomes and biological processes regulated by lipid peroxidation products. Methods in molecular biology. [Link]

  • Wang, B., et al. (2021). Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure. Environmental Science & Technology. [Link]

  • Ou, K., et al. (2017). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function. [Link]

  • MDPI. (2023). Novel Imaging Probes: From Design to Applications. MDPI. [Link]

  • He, C., et al. (2013). Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles. International Journal of Nanomedicine. [Link]

  • Lages, M., et al. (2023). Cell Uptake of Steroid-BODIPY Conjugates and Their Internalization Mechanisms: Cancer Theranostic Dyes. Molecules. [Link]

  • Nadell, C. D., et al. (2015). Fluorescence-based protocol for revealing cellular arrangement in biofilms. Journal of visualized experiments. [Link]

  • He, C., et al. (2013). Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles. ResearchGate. [Link]

Sources

Application

Application Note: High-Fidelity Purification Strategies for 3,5-diiodo-4-hydroxyphenylpropionic Acid (DIHPPA) Conjugates

An in-depth guide for researchers, scientists, and drug development professionals. Abstract 3,5-diiodo-4-hydroxyphenylpropionic acid (DIHPPA) is a valuable labeling reagent, often utilized in activated forms (e.g., N-hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

3,5-diiodo-4-hydroxyphenylpropionic acid (DIHPPA) is a valuable labeling reagent, often utilized in activated forms (e.g., N-hydroxysuccinimide ester) to conjugate with proteins, peptides, and other biomolecules. The resulting iodinated conjugates are instrumental in various applications, including radioimmunoassays, receptor binding studies, and as precursors for radiopharmaceuticals.[1][2] Achieving high purity of these conjugates is paramount, as unreacted labeling reagent, by-products, and aggregates can interfere with downstream applications, leading to non-specific binding, reduced efficacy, and inaccurate quantification.[3] This guide provides a detailed overview of robust purification techniques tailored for DIHPPA conjugates, emphasizing the rationale behind methodological choices and offering step-by-step protocols for immediate implementation.

Introduction: The Purification Imperative for DIHPPA Conjugates

The DIHPPA moiety, characterized by a phenolic ring with two iodine atoms and a propionic acid side chain, imparts unique properties to the molecules it labels.[4][5] While beneficial for detection and tracing, these properties also introduce specific purification challenges. The conjugation reaction is seldom 100% efficient, resulting in a heterogeneous mixture containing:

  • Desired DIHPPA Conjugate: The target molecule of interest.

  • Unconjugated Biomolecule: The starting protein or peptide.

  • Excess/Hydrolyzed DIHPPA Reagent: Free DIHPPA that did not react.

  • Aggregates: High-molecular-weight species often induced by the increased hydrophobicity of the DIHPPA label.[6]

The primary goal of purification is to isolate the desired conjugate from this complex mixture with high yield and purity. The choice of technique depends critically on the nature of the biomolecule (e.g., its size, stability, and specific tags) and the scale of the purification. This document details three primary chromatographic strategies: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Size-Exclusion Chromatography (SEC), and Affinity Chromatography (AC).

Core Purification Strategies: A Comparative Overview

Each purification technique operates on a different principle, offering distinct advantages in terms of resolution, capacity, and preservation of the conjugate's native state.

Technique Principle of Separation Primary Application for DIHPPA Conjugates Resolution Sample Capacity Key Advantage
RP-HPLC HydrophobicityHigh-resolution separation of labeled from unlabeled peptides/small proteins.Very HighLow to MediumResolves species with minor differences (e.g., mono- vs. di-iodinated).[1][7]
SEC Hydrodynamic Radius (Size)Removal of excess DIHPPA reagent; buffer exchange; aggregate analysis.[6][8]LowHighGentle, preserves native structure; ideal for large proteins/antibodies.[9]
AC Specific Biological InteractionHighly specific capture of tagged conjugates (e.g., antibodies, His-tagged proteins).HighVariableUnmatched specificity leads to very high purity in a single step.[10][11]

Technique 1: Reverse-Phase HPLC (RP-HPLC)

Principle of Operation: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18 or C4 silica) retains molecules from the polar mobile phase. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute molecules in order of increasing hydrophobicity. The addition of the hydrophobic DIHPPA moiety significantly increases the retention time of the conjugate compared to the unlabeled biomolecule, enabling their separation.[2][12]

Ideal For: Purifying small to medium-sized DIHPPA-conjugated peptides and proteins where high resolution is critical. It is the method of choice for separating closely related species.[1][7]

Workflow for RP-HPLC Purification

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_post Post-Processing prep 1. Acidify Crude Conjugate (e.g., with 0.1% TFA) filter 2. Filter Sample (0.22 µm syringe filter) prep->filter inject 3. Inject onto equilibrated RP-HPLC column (C18/C4) filter->inject gradient 4. Run Acetonitrile Gradient (e.g., 5-95% over 30 min) inject->gradient detect 5. Monitor Elution (220 nm & 280 nm) gradient->detect collect 6. Collect Fractions Corresponding to Conjugate Peak detect->collect analyze 7. Analyze Fractions (e.g., Mass Spectrometry) collect->analyze pool 8. Pool & Lyophilize Pure Fractions analyze->pool

Caption: RP-HPLC workflow for purifying DIHPPA conjugates.

Detailed Protocol: RP-HPLC
  • Mobile Phase Preparation:

    • Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. Rationale: TFA acts as an ion-pairing agent, improving peak shape for peptides and proteins.

    • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. Rationale: Acetonitrile is the organic modifier that elutes the bound components.

  • Column and System Preparation:

    • Install a suitable wide-pore (300 Å) RP column (e.g., C18 for peptides, C4 for larger proteins).

    • Equilibrate the column with 95% Solvent A / 5% Solvent B at a typical flow rate (e.g., 1 mL/min for an analytical 4.6 mm ID column) until a stable baseline is achieved.

  • Sample Preparation:

    • Ensure the crude conjugation mixture is clear and free of precipitates. If needed, centrifuge and filter through a 0.22 µm syringe filter.

    • Acidify the sample by adding TFA to a final concentration of 0.1%.

  • Chromatographic Separation:

    • Inject the prepared sample onto the equilibrated column.

    • Apply a linear gradient of Solvent B. A typical gradient might be 5% to 65% Solvent B over 30-40 minutes. Note: The DIHPPA conjugate will elute significantly later than the unconjugated molecule.

    • Monitor the elution profile using a UV detector at 220 nm (for peptide bonds) and 280 nm (for aromatic residues).

  • Fraction Collection and Analysis:

    • Collect fractions (e.g., 0.5-1.0 mL) across the elution peaks.

    • Analyze key fractions using Mass Spectrometry (MS) to confirm the identity of the peaks (unconjugated, conjugated, etc.).

    • Pool the fractions containing the pure conjugate.

  • Solvent Removal:

    • Remove the acetonitrile and water via lyophilization (freeze-drying) to obtain the purified conjugate as a powder.

Technique 2: Size-Exclusion Chromatography (SEC)

Principle of Operation: SEC separates molecules based on their size (hydrodynamic radius) in solution. The stationary phase consists of porous beads. Large molecules cannot enter the pores and thus travel a shorter path, eluting first. Smaller molecules enter the pores, increasing their path length and causing them to elute later.[8]

Ideal For: A rapid cleanup step to separate large DIHPPA-conjugated proteins (e.g., antibodies >100 kDa) from small, unreacted DIHPPA reagent (<1 kDa).[6] It is also the gold-standard method for quantifying and removing aggregates.[9][13]

Workflow for Size-Exclusion Chromatography

SEC_Workflow cluster_prep Preparation cluster_sec SEC Separation cluster_post Collection prep 1. Equilibrate SEC Column with desired buffer (e.g., PBS) filter 2. Filter Crude Conjugate (0.22 µm syringe filter) prep->filter inject 3. Inject Sample onto Column filter->inject run 4. Isocratic Elution (No Gradient) inject->run detect 5. Monitor Elution at 280 nm run->detect collect 6. Collect First Major Peak (Conjugate + Aggregates) detect->collect pool 7. Pool Fractions for Immediate Use or Further Purification collect->pool

Caption: SEC workflow for rapid cleanup of DIHPPA conjugates.

Detailed Protocol: SEC
  • Buffer and Column Preparation:

    • Prepare the desired final buffer for your conjugate (e.g., Phosphate-Buffered Saline, pH 7.4). This buffer must be thoroughly degassed.

    • Select an SEC column with a fractionation range appropriate for your biomolecule (e.g., a column suitable for separating 10-500 kDa proteins).

    • Equilibrate the column by flowing at least two column volumes of the buffer at the recommended flow rate until the UV baseline is stable.

  • Sample Preparation:

    • Centrifuge the crude conjugation mixture to remove any large precipitates.

    • Filter the supernatant through a 0.22 µm filter to protect the column from particulates.

  • Chromatographic Separation:

    • Inject the sample onto the column. The injection volume should typically not exceed 2-5% of the total column volume to maintain high resolution.

    • Perform an isocratic elution (no gradient) using the equilibration buffer.

    • Monitor the elution at 280 nm. You will typically observe an early peak for aggregates, a main peak for the monomeric conjugate, and a late peak for the small, unreacted DIHPPA reagent.

  • Fraction Collection:

    • Collect fractions corresponding to the main monomeric peak. If aggregates are present and need to be removed, collect only the backside of the main peak, discarding the initial shoulder.

  • Post-Purification:

    • The collected fractions contain the purified conjugate in the desired final buffer, ready for downstream applications or further analysis. SEC can be coupled directly to mass spectrometry (SEC-MS) for detailed characterization.[14]

Technique 3: Affinity Chromatography (AC)

Principle of Operation: AC is the most specific purification method, leveraging a known biological interaction.[15] A ligand that binds specifically to the target biomolecule is immobilized on a solid support (resin). When the crude mixture is passed over the resin, only the target molecule (both conjugated and unconjugated) binds. After washing away contaminants, the bound molecule is eluted by disrupting the specific interaction.[][17]

Ideal For: Purifying DIHPPA conjugates of biomolecules that have a specific binding partner, such as:

  • Antibodies (using Protein A or Protein G resins).[15]

  • Recombinant proteins with affinity tags (e.g., His-tag, GST-tag).

  • Antigens (using an immobilized antibody).

Workflow for Affinity Chromatography

AC_Workflow cluster_prep Binding Phase cluster_wash Wash Phase cluster_elute Elution Phase equil 1. Equilibrate Affinity Resin with Binding Buffer load 2. Load Crude Conjugate onto Resin equil->load wash 3. Wash Resin Extensively (Removes unbound DIHPPA) load->wash elute 4. Elute Bound Conjugate (e.g., low pH glycine buffer) wash->elute neutralize 5. Neutralize Eluted Fractions (e.g., with 1M Tris) elute->neutralize desalt 6. Buffer Exchange / Desalt (Using SEC) neutralize->desalt

Caption: Affinity chromatography workflow (e.g., Protein A for antibodies).

Detailed Protocol: AC (Example: Purifying a DIHPPA-Antibody Conjugate)
  • Resin and Buffer Preparation:

    • Binding/Wash Buffer: PBS, pH 7.4.

    • Elution Buffer: 0.1 M Glycine, pH 2.5-3.0. Rationale: The low pH disrupts the interaction between the antibody's Fc region and Protein A.

    • Neutralization Buffer: 1 M Tris, pH 8.5.

    • Prepare a packed column with Protein A agarose resin according to the manufacturer's instructions.

  • Column Equilibration:

    • Wash the column with 5-10 column volumes of Binding Buffer.

  • Sample Loading and Washing:

    • Load the crude DIHPPA-antibody conjugate mixture onto the column at a slow flow rate to ensure efficient binding.

    • Wash the column with 10-20 column volumes of Binding Buffer until the UV (280 nm) absorbance of the flow-through returns to baseline. This step is critical for removing all non-specifically bound materials and excess DIHPPA reagent.

  • Elution and Neutralization:

    • Begin eluting the bound antibody conjugate with the low pH Elution Buffer.

    • Collect fractions (e.g., 1 mL) into tubes pre-filled with a small volume of Neutralization Buffer (e.g., 100 µL) to immediately raise the pH and prevent acid-induced denaturation or aggregation of the antibody.

  • Buffer Exchange:

    • Pool the protein-containing fractions.

    • Perform a buffer exchange into a desired storage buffer (e.g., PBS) using a desalting column (a form of SEC) to remove the glycine and Tris salts.

Post-Purification Characterization

After purification, it is essential to verify the purity, concentration, and identity of the DIHPPA conjugate.

  • Purity Assessment: Use analytical SEC to confirm the absence of aggregates and free DIHPPA. SDS-PAGE can also be used to visualize purity.

  • Concentration Determination: Measure the absorbance at 280 nm (A280). If necessary, correct for the contribution of the DIHPPA moiety to the absorbance.

  • Identity and Labeling Efficiency: Use Mass Spectrometry (MS) to confirm the covalent attachment of the DIHPPA label and to determine the distribution of labeled species (e.g., molecules with 0, 1, 2... DIHPPA labels).[8][18]

Conclusion

The successful purification of 3,5-diiodo-4-hydroxyphenylpropionic acid conjugates is a multi-step process that requires careful selection of chromatographic techniques. For high-resolution separation of peptides, RP-HPLC is unmatched. For rapid cleanup of large proteins and removal of aggregates, SEC is the method of choice. For applications demanding the highest specificity and purity from complex mixtures, Affinity Chromatography provides an elegant and powerful solution. By understanding the principles and applying the protocols detailed in this guide, researchers can confidently obtain high-purity DIHPPA conjugates essential for the success of their scientific investigations.

References

  • Denaturing and Native Size-Exclusion Chromatography Coupled to High-Resolution Mass Spectrometry for Detailed Characterization of Monoclonal Antibodies and Antibody–Drug Conjugates. LCGC International.
  • SEC-MS: a “powerful tool” for ADC analysis, find researchers. European Pharmaceutical Review.
  • Affinity Purification by Bioconjugation. BOC Sciences.
  • Size Exclusion Chromatography Analysis of Antibody Drug Conjugates. Agilent.
  • Analysis of Antibody-Drug Conjugates Using Size Exclusion Chromatography and Mass Spectrometry. Agilent.
  • Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC. PubMed.
  • Iodination of Peptide Hormones and Purification of Iodinated Peptides by HPLC. SpringerLink.
  • Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates. PubMed.
  • Affinity Chromatography. Sartorius.
  • What is affinity purification?. AAT Bioquest.
  • Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years. MDPI.
  • Recent Advances in Synthetic Methods for Radioiodination. ACS Publications.
  • Overview of Affinity Purification. Thermo Fisher Scientific - US.
  • Analytical methods for physicochemical characterization of antibody drug conjugates. PMC.
  • Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America.
  • The Importance of Purification for Radiolabeled Compounds. Moravek, Inc.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. MAC-MOD Analytical.
  • Purification of Naturally Occurring Peptides by Reversed-Phase HPLC. PubMed.
  • CAS 13811-11-5: 3,5-diiodo-4-hydroxyphenylpropionic acid. CymitQuimica.
  • 3,5-Diiodo-4-hydroxyphenylpropionic acid. PubChem.

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Method

safe handling and storage protocols for 3,5-diiodo-4-hydroxyphenylpropionic acid

Introduction 3,5-diiodo-4-hydroxyphenylpropionic acid (DIHPA) is a halogenated organic compound with a molecular formula of C9H8I2O3.[1][2][3] It is characterized by a phenylpropionic acid structure with two iodine atoms...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,5-diiodo-4-hydroxyphenylpropionic acid (DIHPA) is a halogenated organic compound with a molecular formula of C9H8I2O3.[1][2][3] It is characterized by a phenylpropionic acid structure with two iodine atoms and a hydroxyl group attached to the benzene ring.[1] This compound serves as an intermediate in the synthesis of other molecules, such as the thyroid hormone analog 3,3',5-Triiodo Thyropropionic Acid, which has applications as an antilipemic agent.[1][4] The presence of iodine atoms and a phenolic hydroxyl group suggests potential biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical research.[1]

These application notes provide a comprehensive guide for the safe handling and storage of 3,5-diiodo-4-hydroxyphenylpropionic acid in a laboratory setting. Adherence to these protocols is crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound for research and development purposes.

Compound Identification and Properties

A thorough understanding of the chemical and physical properties of a substance is the foundation of its safe handling.

PropertyValueSource
Chemical Name 3,5-diiodo-4-hydroxyphenylpropionic acid[1][3]
Synonyms DIHPA, Benzenepropanoic acid, 4-hydroxy-3,5-diiodo-[1][3]
CAS Number 13811-11-5[1][2]
Molecular Formula C9H8I2O3[1][2][3]
Molecular Weight 417.97 g/mol [3]
Appearance Crystalline powder[5]
Storage Temperature Refrigerated[6]

Hazard Identification and Risk Assessment

Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.[10][11][12][13]

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[13][14]

  • Toxicity: While specific data is limited, halogenated compounds can be toxic if ingested or absorbed through the skin.[8]

  • Environmental Hazard: Halogenated compounds require careful disposal to prevent environmental contamination.[7][15]

A thorough risk assessment should be conducted before commencing any work with this compound.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE_Protocol cluster_ppe Essential Personal Protective Equipment Safety_Goggles Chemical Splash Goggles (ANSI Approved) Lab_Coat Flame-Resistant Lab Coat (Fully buttoned) Gloves Nitrile Gloves (Double gloving recommended) Footwear Closed-Toe Shoes Researcher Researcher Researcher->Safety_Goggles Protects Eyes Researcher->Lab_Coat Protects Body & Clothing Researcher->Gloves Protects Hands Researcher->Footwear Protects Feet

Caption: Essential PPE for handling 3,5-diiodo-4-hydroxyphenylpropionic acid.

Safe Handling Protocols

Adherence to the following step-by-step handling procedures is critical for minimizing risk.

4.1. Engineering Controls

  • Fume Hood: All handling of 3,5-diiodo-4-hydroxyphenylpropionic acid that may generate dust or aerosols should be conducted in a properly functioning chemical fume hood to prevent inhalation.[7][8][9]

  • Ventilation: Ensure the laboratory is well-ventilated.[8][10]

4.2. Weighing and Aliquoting

  • Preparation: Before handling the compound, ensure all necessary PPE is worn correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent paper.

  • Weighing: Use a tared, sealed container for weighing to prevent the dispersal of powder. If weighing on an open balance, do so within the fume hood.

  • Aliquoting: When transferring the powder, use a spatula and avoid creating dust. If preparing solutions, add the solvent to the solid slowly to prevent splashing.

4.3. General Handling Practices

  • Avoid skin and eye contact.[10][11]

  • Do not breathe dust.[10][11]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[9][16]

  • Do not eat, drink, or smoke in the laboratory.[16]

Storage Protocols

Proper storage is essential for maintaining the stability and integrity of 3,5-diiodo-4-hydroxyphenylpropionic acid.

5.1. Storage Conditions

  • Temperature: Store in a refrigerator.[6]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[8][10][14]

  • Incompatibilities: Store away from strong oxidizing agents.[5][10]

  • Light Sensitivity: While not explicitly stated for this compound, related compounds can be light-sensitive; therefore, storing in an opaque or amber container is a good practice.[1]

Storage_Protocol cluster_storage Proper Storage Conditions Compound 3,5-diiodo-4- hydroxyphenylpropionic acid Refrigerated Refrigerated Compound->Refrigerated Dry_Ventilated Dry & Well-Ventilated Area Compound->Dry_Ventilated Tightly_Sealed Tightly Sealed Container Compound->Tightly_Sealed Away_From_Oxidizers Away from Strong Oxidizing Agents Compound->Away_From_Oxidizers

Caption: Key storage requirements for 3,5-diiodo-4-hydroxyphenylpropionic acid.

Accidental Release and First Aid Measures

6.1. Accidental Release

  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.[5][9] Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: Evacuate the area. If the spill is large or if you are not trained to handle it, contact your institution's environmental health and safety department.[9]

6.2. First Aid

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10][11]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[10][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[10][11]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][11]

Waste Disposal

As a halogenated organic compound, 3,5-diiodo-4-hydroxyphenylpropionic acid and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Container: Collect waste in a designated "Halogenated Organic Waste" container that is properly labeled.[7][15]

  • Institutional Protocols: Follow all local, state, and federal regulations for hazardous waste disposal.[7] Never dispose of this compound down the drain.[7]

Conclusion

The protocols outlined in these application notes are designed to promote a safe laboratory environment when working with 3,5-diiodo-4-hydroxyphenylpropionic acid. By understanding its properties, recognizing potential hazards, and adhering to the prescribed handling, storage, and disposal procedures, researchers can minimize risks and ensure the integrity of their work. Always consult the most recent Safety Data Sheet (SDS) for this compound and your institution's specific safety guidelines before beginning any experiment.

References

  • 3,5-Diiodo-4-Hydroxyphenylpropionic Acid (cas 13811-11-5) SDS/MSDS download - ChemWhat. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry LibreTexts. [Link]

  • 3,5-Diiodo-4-hydroxyphenylpropionic acid | C9H8I2O3 | CID 151819 - PubChem. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group, Northwestern University. [Link]

  • Halogenated Solvents - Washington State University. [Link]

  • Halogenated Solvents in Laboratories - Temple University. [Link]

  • 3,5-Diiodothyropropionic acid | C15H12I2O4 | CID 160565 - PubChem. [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory - California State University, Bakersfield. [Link]

  • Safety Data Sheet 3-(4-Hydroxyphenyl)propionic acid - Metasci. [Link]

  • Material Safety Data Sheet - 3-(4-Hydroxyphenyl)propionic acid, 98% - Cole-Parmer. [Link]

Sources

Application

Application Note &amp; Protocol Guide: Leveraging 3,5-diiodo-4-hydroxyphenylpropionic acid for High-Purity Affinity Chromatography

The Principle: Mimicking Nature for High Specificity Affinity chromatography is a powerful technique that relies on a specific, reversible interaction between a target molecule and an immobilized ligand. In this context,...

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Author: BenchChem Technical Support Team. Date: April 2026

The Principle: Mimicking Nature for High Specificity

Affinity chromatography is a powerful technique that relies on a specific, reversible interaction between a target molecule and an immobilized ligand. In this context, DIHPPA acts as a molecular mimic of the endogenous thyroid hormones T4 and T3.

The key to its efficacy lies in its structural similarity to the diiodotyrosyl moiety of thyroxine. Thyroid hormone-binding proteins have evolved highly specific binding pockets that recognize the characteristic features of the thyronine structure: the diphenyl ether core, the iodine atoms, and the charged side chain. DIHPPA effectively emulates the critical diiodo-hydroxyphenyl portion that governs a significant portion of the binding energy. By immobilizing DIHPPA onto a solid support, we create a stationary phase that can selectively capture THBPs from complex biological mixtures like serum, plasma, or cell lysates with high affinity and specificity.

The interaction is primarily driven by a combination of forces:

  • Hydrophobic Interactions: Between the aromatic rings of the ligand and nonpolar residues in the protein's binding pocket.

  • Hydrogen Bonding: Involving the hydroxyl and carboxyl groups of the ligand.

  • Halogen Bonding: A specific, non-covalent interaction involving the iodine atoms, which contributes to the high affinity observed in these systems.

This multi-point interaction ensures that only proteins with a genuine binding pocket for thyroid hormones are retained, while the vast majority of other proteins pass through the column, leading to a dramatic increase in purity in a single step.

Core Protocols and Methodologies

This section details the essential workflows, from activating the chromatography resin to eluting the purified target protein.

Protocol 1: Immobilization of DIHPPA onto an Agarose Support

The most common and robust method for creating the affinity matrix is the covalent coupling of the DIHPPA ligand to an N-hydroxysuccinimide (NHS)-activated agarose resin. The NHS ester chemistry provides a stable amide bond between the ligand's primary amine (which must be introduced via a spacer arm for optimal binding) or, more directly, its carboxyl group, and the matrix. This protocol details the coupling via the carboxyl group of DIHPPA.

Rationale: The NHS-ester reaction is highly efficient in aqueous-based coupling buffers at physiological pH and results in a very stable amide linkage, preventing ligand leakage from the column over time. A spacer arm is often used to move the ligand away from the matrix backbone, reducing steric hindrance and improving the accessibility of the ligand to the target protein's binding pocket. For DIHPPA, coupling can be achieved by activating its carboxyl group.

Diagram: Ligand Coupling Chemistry The following diagram illustrates the chemical pathway for covalently linking DIHPPA to an NHS-activated agarose bead.

G cluster_0 Step 1: Activation of DIHPPA cluster_1 Step 2: Coupling to Matrix cluster_2 Step 3: Quenching DIHPPA DIHPPA (3,5-diiodo-4-hydroxyphenylpropionic acid) Reagents1 EDC + NHS in Organic Solvent (e.g., DMF) DIHPPA->Reagents1 Activated_DIHPPA Activated DIHPPA-NHS Ester Matrix Amine-functionalized Agarose Bead Activated_DIHPPA->Matrix Add to slurry Reagents1->Activated_DIHPPA Final_Matrix DIHPPA-Agarose Matrix (Stable Amide Bond) Matrix->Final_Matrix Coupling in Buffer (e.g., pH 7.5) Quenching Block unreacted sites (e.g., Tris or Ethanolamine) Final_Matrix->Quenching G cluster_0 Preparation cluster_1 Purification Cycle cluster_2 Post-Run Pack Pack Column Equilibrate Equilibrate with Binding Buffer Pack->Equilibrate Load Load Sample (e.g., Serum) Equilibrate->Load Wash Wash with Binding Buffer Load->Wash Unbound proteins flow through Elute Elute with Elution Buffer Wash->Elute Contaminants removed Regenerate Regenerate with High/Low pH Wash Elute->Regenerate Analyze Analyze Eluate (SDS-PAGE, Western) Elute->Analyze

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Protein Labeling with 3,5-Diiodo-4-Hydroxyphenylpropionic Acid (Bolton-Hunter Reagent)

Welcome to the Advanced Technical Support Center for protein conjugation. This guide is designed for researchers, scientists, and drug development professionals who require high-efficiency, bio-orthogonal radiolabeling o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for protein conjugation. This guide is designed for researchers, scientists, and drug development professionals who require high-efficiency, bio-orthogonal radiolabeling or stable iodination of proteins.

Here, we address the mechanistic principles, optimized protocols, and advanced troubleshooting required when working with 3,5-diiodo-4-hydroxyphenylpropionic acid (commonly utilized as its N-hydroxysuccinimide ester, the Bolton-Hunter reagent).

Mechanistic Overview: Why Choose the Bolton-Hunter Reagent?

Direct iodination methods (such as Chloramine-T or IODO-GEN) force the oxidative incorporation of iodine directly onto the phenolic rings of tyrosine residues. While rapid, this approach exposes the target protein to harsh oxidants, often resulting in protein denaturation or loss of biological activity. Furthermore, direct iodination products are highly susceptible to rapid in vivo deiodination by endogenous deiodinases, leading to off-target signal accumulation (e.g., in the thyroid) [1].

The Bolton-Hunter reagent circumvents these issues through an indirect labeling mechanism. The reagent is pre-iodinated, meaning the protein is never exposed to oxidizing agents. The N-hydroxysuccinimide (NHS) ester of the reagent reacts selectively with primary amines (the N-terminus and the ϵ -amino groups of lysine residues) to form a highly stable amide bond. This indirect conjugation yields a radiotracer that is structurally resistant to enzymatic deiodination, ensuring superior in vivo stability [1].

Quantitative Optimization Data

To understand the causality behind our recommended protocol, it is critical to compare the efficiency and stability metrics of Bolton-Hunter labeling against direct iodination methods. The following table summarizes quantitative data derived from standardized annexin V and TGF- β labeling studies [1, 2].

ParameterDirect Iodination (e.g., IODO-BEADS)Indirect Iodination (Bolton-Hunter Reagent)Mechanistic Causality
Target Residues Tyrosine, HistidinePrimary Amines (Lysine, N-terminus)NHS-ester chemistry specifically targets unprotonated primary amines.
Labeling Efficiency < 30%~40%Avoidance of oxidative damage maintains protein structural integrity during labeling.
In Vivo Stability Low (Rapid thyroid uptake within 2h)High (Stable signal at target site)Amide-linked iodophenyl groups are resistant to endogenous deiodinases.
Optimal Reaction pH 7.0 – 7.58.5 – 9.2High pH is required to deprotonate lysine ϵ -amino groups for nucleophilic attack.
Specific Activity Highly variable1.8 – 2.1 μ Ci/pmolControlled stoichiometry allows for consistent monovalent modification.

Self-Validating Experimental Protocol

This step-by-step methodology utilizes the water-soluble sulfonated form of the reagent (Sulfo-SHPP) to eliminate the need for protein-denaturing organic solvents (like DMSO or DMF)[3]. Every phase includes built-in quality control to ensure a self-validating system.

Workflow Step1 1. Protein Preparation (Borate Buffer, pH 8.5-9.2) Step3 3. Conjugation Reaction (Incubate on Ice, 2-3 hrs) Step1->Step3 Step2 2. Reagent Activation (Prepare SHPP in DMSO/Water) Step2->Step3 Step4 4. Quenching (Add 0.1M Glycine, 15 min) Step3->Step4 Step5 5. Purification (Desalting / Dialysis vs PBS) Step4->Step5

Standard workflow for protein conjugation using Bolton-Hunter reagent.

Phase 1: Protein Preparation & Buffer Exchange
  • Step 1: Dissolve or dialyze your target protein (e.g., 1–5 mg/mL) into 200 mM sodium borate buffer, pH 8.5–9.2.

  • Mechanistic Rationale: NHS esters require the target primary amine to be in its unprotonated (free base) form to act as a nucleophile. Because the pKa of the lysine ϵ -amino group is ~10.5, a pH of 8.5–9.2 ensures a sufficient sub-population of deprotonated amines without causing alkaline hydrolysis of the protein.

  • Validation Check: Test the buffer with a micro-pH probe. Ensure absolutely no Tris, glycine, or other primary amine-containing buffers are present, as they will outcompete your protein for the reagent.

Phase 2: Conjugation Reaction
  • Step 2: Immediately before use, dissolve the Bolton-Hunter reagent (Sulfo-SHPP) in the same borate buffer.

  • Step 3: Add the reagent to the protein solution at a 5- to 10-fold molar excess.

  • Step 4: Incubate the reaction mixture strictly on ice (0–4°C) for 2 to 3 hours with periodic gentle mixing.

  • Mechanistic Rationale: NHS esters undergo rapid, competing hydrolysis in aqueous solutions. Lowering the temperature to 4°C suppresses the rate of hydrolysis significantly more than it suppresses the rate of aminolysis (conjugation), thereby maximizing the labeling efficiency [3].

Phase 3: Quenching and Purification
  • Step 5: Add a quenching buffer (e.g., 0.1 M glycine or Tris, pH 7.5) and incubate for 15 minutes.

  • Mechanistic Rationale: The excess primary amines in glycine will scavenge any unreacted Bolton-Hunter reagent, preventing unwanted cross-linking or background signal in downstream assays.

  • Step 6: Purify the labeled protein using a size-exclusion desalting column (e.g., Sephadex G-25) or dialyze extensively against Phosphate-Buffered Saline (PBS), pH 7.2.

  • Validation Check: Measure the specific activity of the purified fraction. A successful reaction should yield an active fraction of approximately 0.75, with no free iodine detected in the flow-through [1].

Troubleshooting Guide & FAQs

Below are solutions to the most common failure points encountered during Bolton-Hunter conjugation, structured as a logical decision matrix.

Troubleshooting Start Issue: Low Labeling Efficiency Q1 Are competing amines (Tris/Glycine) present? Start->Q1 A1_Yes Action: Dialyze into amine-free Borate buffer Q1->A1_Yes Yes Q2 Is the reaction pH between 8.5 and 9.2? Q1->Q2 No A2_No Action: Adjust pH to deprotonate target lysines Q2->A2_No No Q3 Was the NHS-ester exposed to moisture? Q2->Q3 Yes A3_Yes Action: Use fresh reagent to avoid hydrolysis Q3->A3_Yes Yes Success Optimized Conjugation Q3->Success No

Decision tree for troubleshooting low Bolton-Hunter labeling efficiency.

Q: Why is my labeling efficiency significantly lower than the theoretical yield?

A: The most common culprit is a suboptimal pH or the presence of competing amines. If your protein was stored in Tris buffer or eluted using glycine, these small molecules will preferentially react with the Bolton-Hunter reagent due to their high molar concentration and lack of steric hindrance. Solution: Perform a rigorous buffer exchange into 200 mM sodium borate (pH 8.5–9.2) prior to labeling. Additionally, ensure your Bolton-Hunter reagent is stored desiccated at -20°C; exposure to atmospheric moisture will pre-hydrolyze the NHS ester.

Q: My protein aggregates or precipitates during the labeling reaction. How can I prevent this?

A: The Bolton-Hunter reagent covalently attaches a bulky, hydrophobic diiodophenyl group to the protein while simultaneously neutralizing the positive charge of the target lysine residue. In proteins prone to aggregation (such as TGF- β ), this sudden shift in hydrophobicity and isoelectric point causes precipitation [2]. Solution: Optimize for monovalent modification. Reduce the molar excess of the reagent from 10-fold down to 2-fold. Furthermore, utilizing the water-soluble sulfonated form (Sulfo-SHPP) adds a negatively charged sulfonate group, which helps maintain the aqueous solubility of the conjugated protein [3].

Q: Why do I see a rapid loss of signal in vivo (e.g., high thyroid uptake) when using direct iodination, and how does the Bolton-Hunter reagent solve this?

A: Direct iodination (via Chloramine-T or IODO-BEADS) targets tyrosines, creating iodotyrosines. These structures closely mimic thyroid hormones and are rapidly recognized and cleaved by endogenous in vivo deiodinases [1]. The Bolton-Hunter reagent forms an amide bond with lysines. The resulting conjugate is structurally distinct from natural deiodinase substrates, rendering it highly resistant to enzymatic cleavage and drastically improving the biological half-life of your radiotracer.

Q: Can I label a protein that has no surface-exposed lysines?

A: Yes, but the efficiency will be dictated solely by the availability of the N -terminal α -amino group. Because the N -terminus has a lower pKa (~8.0) than lysine side chains (~10.5), you can actually perform the labeling at a slightly lower pH (e.g., pH 7.5–8.0) to specifically target the N -terminus while minimizing NHS ester hydrolysis.

References

  • Title: Iodination of Annexin V for Imaging Apoptosis Source: Journal of Nuclear Medicine (2002) URL: [Link]

  • Title: Radioiodination of transforming growth factor-beta (TGF-beta) in a modified Bolton-Hunter reaction system Source: PubMed / National Institutes of Health (1995) URL: [Link]

  • Title: Sulfo SHPP (Water Soluble Bolton Hunter Reagent) Technical Protocol Source: G-Biosciences URL: [Link]

Optimization

Technical Support Center: 3,5-Diiodo-4-hydroxyphenylpropionic Acid Based Experiments

Welcome to the technical support center for experiments involving 3,5-diiodo-4-hydroxyphenylpropionic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to na...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for experiments involving 3,5-diiodo-4-hydroxyphenylpropionic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of using these powerful labeling reagents. As the N-hydroxysuccinimide (NHS) ester of this compound, commonly known as the Bolton-Hunter reagent, is its most prevalent application, this guide will focus primarily on its use in the radioiodination of proteins and peptides.

Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the reagent and its application.

Q1: What is 3,5-diiodo-4-hydroxyphenylpropionic acid and why is it important?

3,5-diiodo-4-hydroxyphenylpropionic acid is an organic compound that serves as a precursor for creating labeling agents.[1][2] Its primary significance in research comes from its N-hydroxysuccinimide (NHS) ester derivative, which is famously known as the Bolton-Hunter reagent.[3] This reagent provides a gentle and effective way to label proteins and peptides with iodine, particularly radioactive isotopes like Iodine-125 (¹²⁵I), for use in a wide range of applications including radioimmunoassays (RIAs), receptor binding studies, and in vivo imaging.[4][5]

Q2: What is the Bolton-Hunter reagent and how does it work?

The Bolton-Hunter reagent is an acylating agent, specifically N-succinimidyl-3-(4-hydroxyphenyl)propionate, that is first iodinated (typically with ¹²⁵I) and then conjugated to a target molecule.[6][3] The labeling process is a two-step, indirect method:

  • Iodination of the Reagent: The phenolic ring of the Bolton-Hunter reagent is activated for iodination.

  • Conjugation to the Protein: The NHS ester group on the now-iodinated reagent reacts with primary amino groups (the ε-amino group of lysine residues and the N-terminal α-amino group) on the protein or peptide, forming a stable amide bond.[4][7]

This indirect approach is a key advantage of the method.

Q3: What are the main advantages of using the Bolton-Hunter method over direct iodination techniques (e.g., Chloramine-T)?

The Bolton-Hunter method offers several distinct advantages, making it the method of choice for sensitive biomolecules:

  • Gentle Reaction Conditions: Direct methods often use harsh oxidizing agents (like Chloramine-T) that can damage the protein's structure and function.[6][4] The Bolton-Hunter method avoids these oxidizing conditions, preserving the biological activity of sensitive proteins.[6]

  • Labeling of Proteins without Tyrosine: Direct iodination typically targets tyrosine or histidine residues. The Bolton-Hunter reagent is ideal for labeling proteins that lack these residues or where these residues are critical for the protein's function.[6][4]

  • Increased Stability: The resulting bond can be more resistant to in vivo deiodination compared to directly iodinated tyrosine residues, which is crucial for pharmacokinetic and biodistribution studies.[8]

Q4: What are the critical handling and storage considerations for these reagents?

Proper handling and storage are paramount to prevent reagent degradation and ensure safety, especially when working with radioisotopes.

  • Non-Radioactive Reagent: The non-iodinated Bolton-Hunter reagent (or its water-soluble sulfo-NHS version) should be stored at -20°C, protected from moisture and light.[9] Since the NHS ester is susceptible to hydrolysis, it's crucial to use anhydrous solvents and avoid repeated freeze-thaw cycles.

  • Radioiodinated Reagent: The ¹²⁵I-labeled Bolton-Hunter reagent should also be stored at low temperatures. Due to the relatively short half-life of ¹²⁵I (approximately 60 days), it should be used as soon as possible after preparation, ideally within 30 days.[5] All work with ¹²⁵I must be conducted in a designated fume hood with appropriate shielding (e.g., 1/16" lead sheets) and personnel must use required dosimeters.[10] Volatilization of iodine is a significant concern, especially in acidic solutions.[10]

Part 2: Troubleshooting Guide

This section is structured to address specific problems you might encounter during your experiments.

Category 1: Reagent Preparation & Quality

Q: My labeling efficiency is consistently low. Could my Bolton-Hunter reagent be degraded?

A: Yes, this is a very common cause. The NHS ester is highly susceptible to hydrolysis, which inactivates it.

  • Cause 1: Moisture Contamination. The reagent powder may have absorbed moisture from the air, or the solvent used for reconstitution (e.g., DMSO, DMF) was not anhydrous.

  • Solution: Purchase fresh, high-quality reagent. Store it desiccated at -20°C. Use only high-purity, anhydrous solvents for reconstitution and prepare the reagent solution immediately before use.[9]

  • Cause 2: Age of Reagent. Even when stored correctly, NHS esters can degrade over time.

  • Solution: Avoid using old batches of the reagent. If in doubt, perform a small-scale test reaction with a control protein known to label well.

Category 2: Iodination & Labeling Reaction

Q: The specific activity of my final labeled protein is much lower than expected. What are the common reasons?

A: Low specific activity can stem from issues in either the initial iodination of the Bolton-Hunter reagent or the subsequent conjugation to your protein.

  • Cause 1: Inefficient Iodination of the Reagent. The reaction to incorporate ¹²⁵I onto the Bolton-Hunter reagent itself may be suboptimal. This can be due to impurities in the Na¹²⁵I stock or incorrect reaction conditions.

  • Solution: Ensure your Na¹²⁵I is from a reputable supplier and has not exceeded its expiry. Follow a validated protocol for iodinating the Bolton-Hunter reagent, paying close attention to pH and the concentration of the oxidizing agent.

  • Cause 2: Inefficient Protein Conjugation. The pH of the reaction buffer is critical. The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH (typically pH 8.0-9.0).[4][7][9]

  • Solution: Prepare your protein in a suitable buffer, such as 0.1 M borate buffer at pH 8.5.[4] Ensure the buffer is free of primary amines (e.g., Tris or glycine), which will compete with your protein for the reagent.

  • Cause 3: Protein Aggregation. Some proteins are prone to aggregation or precipitation under the required reaction conditions, which can reduce the accessibility of lysine residues.[11]

  • Solution: Optimize the reaction conditions. This may involve adjusting the protein concentration, pH, or including additives that are known to stabilize your protein. A study on TGF-beta successfully optimized conditions to prevent precipitation while maintaining labeling efficiency.[11]

Q: I observe a significant loss of protein function after labeling. How can I mitigate this?

A: While the Bolton-Hunter method is gentle, modification of lysine residues can sometimes impact protein activity, especially if they are located in or near an active site or binding interface.

  • Cause 1: Modification of Critical Lysine Residues. The reagent may be labeling lysines that are essential for the protein's biological function.

  • Solution: Reduce the molar ratio of Bolton-Hunter reagent to protein in the reaction. This will result in a lower degree of labeling (DoL) but may preserve activity. Aim for a monovalent modification if possible.[11] It is essential to perform a functional assessment of the labeled protein to confirm its integrity.[12][13]

  • Cause 2: Physicochemical Changes. The addition of the label can alter the protein's charge or hydrophobicity, which may affect its behavior.[13]

  • Solution: Characterize the labeled protein thoroughly using techniques like size-exclusion chromatography to check for aggregation.[12] If problems persist, you may need to consider alternative labeling strategies that target different amino acid residues (e.g., cysteine-maleimide chemistry), though these come with their own challenges like requiring reduction of disulfide bonds.[12]

Category 3: Purification & Analysis

Q: I am having trouble separating the labeled protein from unincorporated/hydrolyzed Bolton-Hunter reagent. What are the best methods?

A: Effective purification is critical to remove contaminants that can interfere with downstream assays.

  • Cause 1: Inadequate Separation Method. The chosen method may not have sufficient resolution to separate the small molecule reagent from the large protein.

  • Solution 1: Size-Exclusion Chromatography (Gel Filtration). This is the most common and effective method. Use a resin with an appropriate fractionation range for your protein of interest (e.g., Sephadex G-25). The labeled protein will elute in the void volume, while the smaller, unincorporated reagent will be retained.

  • Solution 2: Dialysis. Dialysis is also a viable option for removing the small molecular weight contaminants.[9] Ensure you use a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein.

  • Solution 3: High-Voltage Electrophoresis. For small peptides, high-voltage paper electrophoresis has been described as an effective method to separate the labeled peptide from hydrolyzed reagent and unreacted peptide.[14]

Q: My final product shows multiple peaks on HPLC or multiple bands on an autoradiograph. What do these represent?

A: Multiple species in the final product can indicate several issues.

  • Cause 1: Heterogeneous Labeling. The iodination of the Bolton-Hunter reagent itself can produce a mixture of uniodinated, mono-iodinated, and di-iodinated species.[12] This can lead to a heterogeneous population of labeled proteins.

  • Solution: This is an inherent complexity of the method. For most applications, this mixture is acceptable. If a homogenous product is absolutely required, advanced purification techniques would be necessary, though this is often impractical.

  • Cause 2: Protein Degradation or Aggregation. The additional bands could represent protein fragments or aggregates formed during the labeling or purification process.

  • Solution: Analyze the sample by SDS-PAGE and stain with a total protein stain (e.g., Coomassie Blue) to compare with the autoradiograph. If extra protein bands are visible, it indicates a problem with protein integrity. Re-optimize your handling procedures, always use protease inhibitors, and perform all steps on ice.[15]

  • Cause 3: Free ¹²⁵I or Hydrolyzed Reagent. A low molecular weight band or peak could be residual unincorporated label.

  • Solution: This indicates inefficient purification. Repeat the purification step (e.g., gel filtration or dialysis) to remove these contaminants.

Part 3: Protocols & Visualizations

Key Experimental Protocol: Radioiodination of a Protein using ¹²⁵I-Bolton-Hunter Reagent

This protocol is a general guideline. Molar ratios and incubation times should be optimized for each specific protein.

Materials:

  • Protein of interest (in a primary amine-free buffer, e.g., 0.1 M Borate Buffer, pH 8.5)

  • ¹²⁵I-Bolton-Hunter Reagent (commercially available or freshly prepared)

  • Quenching Buffer (0.2 M Glycine in 0.1 M Borate Buffer, pH 8.5)[4]

  • Purification column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS with 0.25% gelatin)[4]

Procedure:

  • Preparation: Perform all steps in a certified fume hood with appropriate lead shielding.

  • Reaction Setup: In a microcentrifuge tube, add 5-10 µg of your protein in 10-20 µL of 0.1 M Borate Buffer, pH 8.5. Place the tube on ice.

  • Initiate Labeling: Add the desired amount of ¹²⁵I-Bolton-Hunter reagent to the protein solution. A typical starting point is a 3-4 fold molar excess of reagent to protein.[4]

  • Incubation: Gently mix and incubate the reaction on ice with occasional stirring for 15-30 minutes.[4] Longer incubation times (up to 3 hours) may be required for some proteins.[9]

  • Quenching: Terminate the reaction by adding an excess of Quenching Buffer (e.g., 0.5 mL). The glycine will react with and cap any unreacted NHS esters. Incubate on ice for an additional 5-10 minutes.[4]

  • Purification: Load the entire reaction mixture onto a pre-equilibrated size-exclusion chromatography column.

  • Fraction Collection: Collect fractions and monitor the radioactivity in each fraction using a gamma counter. The first peak of radioactivity corresponds to your labeled protein. The second, larger peak corresponds to the unincorporated/hydrolyzed reagent.

  • Pooling & Analysis: Pool the fractions containing the labeled protein. Determine the specific activity (cpm/µg protein) and assess the purity and integrity via SDS-PAGE and autoradiography.

Troubleshooting Summary Table
IssuePotential CauseRecommended Solution
Low Labeling Efficiency Reagent hydrolysis (moisture)Use fresh, anhydrous reagents and solvents. Store desiccated at -20°C.
Suboptimal reaction pHUse a primary amine-free buffer at pH 8.0-9.0 (e.g., Borate).
Competing nucleophiles in bufferEnsure buffer is free of Tris, glycine, or other primary amines.
Loss of Protein Activity Modification of critical lysinesDecrease the molar ratio of reagent to protein. Perform functional assays.
Protein aggregation/precipitationOptimize protein concentration and buffer conditions.[11]
Poor Purification Ineffective separation methodUse size-exclusion chromatography (gel filtration) or extensive dialysis.
Multiple Bands/Peaks Heterogeneous reagent iodinationThis is often inherent; accept mixture or attempt further purification.[12]
Protein degradationUse protease inhibitors, keep samples on ice.
Incomplete purificationRepeat the purification step to remove free label.
Visual Workflow Diagrams

Diagram 1: Bolton-Hunter Labeling Workflow

G cluster_0 Step 1: Reagent Iodination cluster_1 Step 2: Protein Conjugation cluster_2 Step 3: Quenching & Purification reagent Bolton-Hunter Reagent (NHS Ester) iodinated_reagent ¹²⁵I-Bolton-Hunter Reagent reagent->iodinated_reagent Iodination iodine Na¹²⁵I + Oxidizing Agent iodine->iodinated_reagent labeled_protein ¹²⁵I-Labeled Protein iodinated_reagent->labeled_protein protein Protein with Lysine (in Borate Buffer, pH 8.5) protein->labeled_protein Acylation quench Add Glycine Buffer labeled_protein->quench purify Size-Exclusion Chromatography quench->purify final_product Purified ¹²⁵I-Labeled Protein purify->final_product

Caption: The three-stage process of labeling a protein using the Bolton-Hunter method.

Diagram 2: Troubleshooting Low Labeling Efficiency

G start Low Labeling Efficiency Observed check_reagent Is the Bolton-Hunter reagent fresh and stored correctly? start->check_reagent check_buffer Is the reaction buffer pH 8.0-9.0 and free of primary amines? check_reagent->check_buffer Yes sol_reagent Action: Use fresh reagent and anhydrous solvents. check_reagent->sol_reagent No check_protein Is the protein soluble and stable under reaction conditions? check_buffer->check_protein Yes sol_buffer Action: Prepare fresh buffer (e.g., 0.1M Borate, pH 8.5). check_buffer->sol_buffer No sol_protein Action: Optimize protein concentration or buffer. check_protein->sol_protein No end_ok Problem Resolved check_protein->end_ok Yes sol_reagent->end_ok sol_buffer->end_ok sol_protein->end_ok

Caption: A logical workflow for diagnosing the cause of poor labeling efficiency.

References

  • Bolton, A. E., & Hunter, W. M. (1973). The labelling of proteins to high specific radioactivities by conjugation to a 125I-containing acylating agent. Biochemical Journal, 133(3), 529–539. Available at: [Link]

  • G-Biosciences. (n.d.). Bolton-Hunter Reagent. Retrieved from G-Biosciences Technical Handbook. Available at: [Link]

  • G-Biosciences. (2019, July 9). Iodination of Proteins with Bolton-Hunter Reagent. Retrieved from G-Biosciences. Available at: [Link]

  • Janssens, D., et al. (2021). Functional in vitro assessment of modified antibodies: Impact of label on protein properties. mAbs, 13(1), 1982075. Available at: [Link]

  • O'Connor, M. K., & O'Brien, T. (1991). Radioiodination of transforming growth factor-beta (TGF-beta) in a modified Bolton-Hunter reaction system. Journal of Immunological Methods, 142(1), 101–108. Available at: [Link]

  • Springer Nature Experiments. (2009). The Bolton and Hunter Method for Radiolabeling Protein. Springer Protocols. Available at: [Link]

  • Visser, G. W., et al. (1982). Purification of small peptides labeled with Bolton-Hunter reagent. Journal of Immunological Methods, 48(2), 231–237. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 3,5-Diiodo-4-hydroxyphenylpropionic Acid (DIHPA)

Welcome to the Technical Support Center for handling 3,5-diiodo-4-hydroxyphenylpropionic acid (DIHPA) . As a highly functionalized halogenated phenol, DIHPA is notoriously sensitive to environmental factors in solution.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 3,5-diiodo-4-hydroxyphenylpropionic acid (DIHPA) . As a highly functionalized halogenated phenol, DIHPA is notoriously sensitive to environmental factors in solution. This guide provides drug development professionals and analytical scientists with the mechanistic insights and self-validating protocols required to prevent degradation, ensure assay reproducibility, and maintain molecular integrity.

Diagnostic Framework: Identifying Degradation Pathways

Before implementing a solution, you must identify how your DIHPA is degrading. The two primary failure modes for iodinated phenols are oxidation and deiodination . Use the logic tree below to diagnose your specific issue.

DiagnosticLogic Start DIHPA Solution Degradation Detected ColorChange Visual: Solution turns yellow/brown? Start->ColorChange MassChange LC-MS: Loss of 126 Da (Iodine)? Start->MassChange Oxidation Phenol Oxidation (Quinone Formation) ColorChange->Oxidation Yes Deiodination Photolytic/Chemical Deiodination MassChange->Deiodination Yes Sol1 Lower pH to 5.5-6.0 Add Antioxidants Oxidation->Sol1 Sol2 Use Amber Vials Exclude Light & Metals Deiodination->Sol2

Caption: Diagnostic logic tree for identifying and resolving DIHPA solution degradation pathways.

Mechanistic Troubleshooting & FAQs

Q1: Why is my DIHPA solution turning yellow or brown over time?

A: This is a classic visual indicator of phenol oxidation .

  • Causality: The hydroxyl group on the phenolic ring is susceptible to oxidation by dissolved oxygen, converting the phenol into a highly conjugated, colored quinone structure. This reaction is heavily dependent on the protonation state of the molecule.

  • Solution: Purge your buffers with nitrogen or argon to remove dissolved oxygen, and add a reducing agent like ascorbic acid or dithiothreitol (DTT)[1].

Q2: How does pH affect the stability of DIHPA in aqueous buffers?

A: pH is the single most critical factor in preventing oxidation.

  • Causality: The pKa of the carboxylic acid in DIHPA is ~4.5, while the pKa of the diiodinated phenol is approximately 8.5. At physiological pH (7.4) or higher, a significant fraction of the phenol exists as a phenolate anion. This electron-rich state drastically increases the rate of oxidation and electrophilic substitution[2].

  • Solution: Buffer your working solutions to pH 5.5–6.0 . At this pH, the carboxylic acid remains deprotonated (ensuring aqueous solubility), but the phenol remains fully protonated, shielding it from rapid oxidation.

Q3: LC-MS analysis shows a mass reduction of 126 Da in my stored samples. What is happening?

A: Your compound is undergoing deiodination .

  • Causality: The loss of 126 Da corresponds to the loss of one iodine atom (atomic mass ~127) and its replacement by a hydrogen atom (mass ~1). The carbon-iodine (C-I) bond has a relatively low dissociation energy and is highly susceptible to homolytic cleavage by UV and visible light (photolysis).

  • Solution: All DIHPA solutions must be prepared under subdued lighting and stored exclusively in amber glass or opaque vials.

Q4: Can I use acidic conditions to extract or hydrolyze samples containing DIHPA?

A: No.

  • Causality: Strong acidic conditions (e.g., 6 M HCl) are totally destructive to diiodinated phenolic compounds, leading to complete protodeiodination. The electrophilic nature of the iodine substituents makes the aromatic ring susceptible to protonation and subsequent iodine loss under harsh acidic conditions.

  • Solution: If you need to extract DIHPA from a complex matrix or peptide conjugate, use base hydrolysis (e.g., NaOH), which protects the iodine-carbon bonds and allows for excellent recovery without destruction[3].

Empirical Stability Data

To guide your experimental design, the following table summarizes the quantitative stability of DIHPA under various solvent and environmental conditions.

Storage ConditionSolvent / BufferAdditivesLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Room Temp (22°C) Aqueous (pH 8.0)NoneAmbient Light< 24 hoursOxidation & Photolysis
4°C Aqueous (pH 7.4)NoneDark3 - 5 daysOxidation
-20°C Aqueous (pH 6.0)0.1% Ascorbic AcidDark> 6 monthsMinimal
-80°C 100% DMSONoneDark> 2 yearsNone observed

Self-Validating Standard Operating Procedure (SOP)

To guarantee the integrity of your experiments, follow this self-validating workflow for preparing ultra-stable DIHPA solutions.

SOPWorkflow Step1 Weigh DIHPA (Subdued Light) Step2 Dissolve in 100% DMSO Step1->Step2 Step3 Dilute in Buffer (pH 5.5 - 6.0) Step2->Step3 Step4 Add 0.1% Ascorbic Acid (Antioxidant) Step3->Step4 Step5 Aliquot & Store (-80°C, Amber) Step4->Step5

Caption: Step-by-step workflow for preparing and storing ultra-stable DIHPA solutions.

Step-by-Step Methodology

Phase 1: Stock Solution Preparation (10 mM)

  • Environment: Turn off overhead fluorescent lights. Work under subdued or red safe-light conditions.

  • Solvation: Weigh the required mass of DIHPA and dissolve it completely in 100% anhydrous Dimethyl Sulfoxide (DMSO). Causality: DMSO lacks the dissolved oxygen and protons present in water, completely halting hydrolytic and oxidative degradation during long-term storage.

  • Storage: Aliquot the 10 mM stock into single-use amber glass vials (to prevent photolysis and plasticizer leaching) and store immediately at -80°C.

Phase 2: Working Solution Preparation & Self-Validation 4. Dilution: Thaw a single stock aliquot on ice. Dilute to your desired working concentration using a degassed aqueous buffer adjusted strictly to pH 5.5 – 6.0 . 5. Protection: Add an antioxidant protecting solution (e.g., 0.1% ascorbic acid or 1 mM DTT) to the working buffer[1]. 6. Self-Validating Quality Control (Critical Step): Before introducing the working solution into your downstream assay, measure its UV-Vis absorbance.

  • Validation Logic: Pure DIHPA exhibits a characteristic primary absorption peak around 280-290 nm. The appearance of a secondary absorption peak at >400 nm is a direct, quantifiable indicator of quinone formation (oxidation).

  • Action: Calculate the A400​/A280​ ratio. If the ratio is > 0.05 , the solution has degraded and must be discarded. This closed-loop validation ensures you never introduce compromised reagents into your experiments.

References

  • Title: Analysis of fluorine and iodine derivatives of tyrosine Source: PubMed (nih.gov) URL: [Link]

  • Title: Halogenated Phenolic Contaminants Inhibit the In Vitro Activity of the Thyroid-Regulating Deiodinases in Human Liver Source: PMC (nih.gov) URL: [Link]

  • Title: The Mechanism of the Iodination of Phenols Source: The Ohio State University (osu.edu) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Non-Specific Binding of 3,5-Diiodo-4-hydroxyphenylpropionic Acid Conjugates

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges in radioiodination workflows: non-specific binding (NS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges in radioiodination workflows: non-specific binding (NSB) associated with 3,5-diiodo-4-hydroxyphenylpropionic acid.

This compound is the active moiety of the Bolton-Hunter Reagent (BHR). While BHR is invaluable for the indirect 125I -labeling of proteins—protecting sensitive tyrosine and histidine residues from oxidative damage[1]—its highly hydrophobic diiodophenol ring frequently leads to elevated background noise in assays. This guide provides mechanistic explanations, field-proven troubleshooting FAQs, and self-validating protocols to ensure high signal-to-noise ratios in your radioligand binding assays.

Mechanistic Causes of Non-Specific Binding (NSB)

To troubleshoot effectively, we must first understand the causality behind the background noise. The addition of two massive, electron-rich iodine atoms to a phenolic ring creates a highly lipophilic structure. When conjugated to a protein, or when present as a free hydrolyzed acid, the 3,5-diiodo-4-hydroxyphenylpropionic acid moiety aggressively partitions into hydrophobic environments.

This thermodynamic drive causes the radioligand to adsorb onto silicate glass, polystyrene assay plates, and non-target cellular lipid bilayers[2]. Furthermore, if the N-hydroxysuccinimide (NHS) ester of the reagent is not fully quenched, it can covalently cross-link to primary amines on non-target proteins during the assay, creating irreversible false-positive signals[3].

Mechanism BHR 3,5-diiodo-4-hydroxyphenylpropionic acid (Hydrophobic Diiodophenol) Glass Silicate Surfaces (Glass Vials/Tubes) BHR->Glass Adsorption Plastic Polystyrene Plates (Assay Wells) BHR->Plastic Hydrophobic Interaction Cells Cellular Lipid Bilayers (Non-Target Cells) BHR->Cells Lipophilic Partitioning Sol1 Silanized Glass Glass->Sol1 Prevented by Sol2 Carrier Proteins (BSA/Gelatin) Plastic->Sol2 Prevented by Sol3 Detergents (CHAPS/Tween-20) Cells->Sol3 Prevented by

Fig 1: Mechanisms of 3,5-diiodo-4-hydroxyphenylpropionic acid NSB and targeted interventions.

Frequently Asked Questions (FAQs)

Q1: My 125I -labeled protein shows massive background binding to empty polystyrene wells. How do I prevent this? A1: The diiodophenol ring interacts strongly with untreated plastics due to hydrophobic collapse, driving the radioligand out of the aqueous phase. Solution: Pre-block your assay plates and include a carrier protein in your binding buffer. Adding 1–5 mg/mL Bovine Serum Albumin (BSA) or 0.25% gelatin provides a massive excess of competing hydrophobic surfaces, effectively sequestering the plastic and keeping your ligand in solution[4].

Q2: I am losing over 80% of my radiolabeled protein during size-exclusion chromatography (SEC). Where is it going? A2: It is sticking to the SEC resin and the glass collection tubes. The 3,5-diiodo-4-hydroxyphenylpropionic acid moiety is notoriously sticky to silicates[2]. Solution: Pre-equilibrate your Sephadex G-25 or PD-10 columns with an elution buffer containing 0.25% gelatin or 1 mg/mL BSA[4]. Additionally, always collect your fractions in silanized glass or low-protein-binding polypropylene tubes[2].

Q3: Even with BSA in the buffer, my cell-based receptor assay has high NSB. What else can I do? A3: If carrier proteins are insufficient, the radioligand is likely partitioning directly into the non-target lipid bilayers of the cells. Solution: Introduce a mild, non-denaturing detergent. Adding 0.1% CHAPS or 0.05% Tween-20 to the binding and wash buffers disrupts weak hydrophobic interactions between the diiodophenol ring and the lipid bilayer without denaturing the target receptor[5].

Q4: Could free, unreacted Bolton-Hunter reagent be causing my background? A4: Yes. If the NHS-ester of the Bolton-Hunter reagent is not fully quenched, it will covalently bind to any primary amine it encounters during the assay (e.g., lysine residues on non-target cell surface proteins or blocking agents). Solution: Always quench the conjugation reaction with 0.1 M - 0.2 M Glycine (pH 8.5) for 10-15 minutes prior to purification[3][6]. Glycine rapidly consumes residual NHS esters, converting them into a small, easily separable glycine-BHR adduct.

Standardized Protocol: Optimized Conjugation & Purification

To ensure trustworthiness and reproducibility, every radiolabeling protocol must be a self-validating system. Follow this workflow to covalently label your target protein while eliminating reactive and non-reactive sources of NSB.

Phase 1: Conjugation & Quenching
  • Preparation : Dissolve the target protein (1-5 mg/mL) in 0.1 M Sodium Borate buffer (pH 8.5). Crucial Check: Ensure the buffer is strictly free of primary amines (no Tris or Glycine).

  • Reaction : Transfer the protein solution to a vial containing dry 125I -Bolton-Hunter Reagent. Incubate on ice (4°C) for 15 to 60 minutes with gentle agitation.

  • Quenching (The NSB Prevention Step) : Add 0.2 M Glycine (prepared in borate buffer) to the reaction mixture. Incubate for 10 minutes at 4°C. Causality: Glycine acts as a primary amine scavenger, rapidly reacting with residual NHS-esters to form an inert glycine-BHR adduct, preventing off-target cross-linking during downstream assays[3][6].

Phase 2: Passivated Size-Exclusion Chromatography (SEC)
  • Column Passivation : Pre-equilibrate a Sephadex G-25 or PD-10 column with 20 mL of Elution Buffer (0.1 M Phosphate buffer, pH 7.2, containing 0.25% gelatin or 1 mg/mL BSA). Causality: The carrier protein saturates non-specific binding sites on the SEC matrix, ensuring high recovery of your labeled protein[4].

  • Separation : Load the quenched reaction mixture onto the column. Elute with the Elution Buffer.

  • Collection : Collect 0.5 mL fractions into silanized glass or low-protein-binding polypropylene tubes[2].

  • Self-Validation (TCA Precipitation) : To confirm that the recovered radioactivity is covalently bound to your protein (and not just co-eluting hydrophobic aggregates), mix 2 μL of the peak fraction with 10% Trichloroacetic acid (TCA). Centrifuge and count the pellet vs. supernatant. >90% of counts must be in the pellet to validate specific conjugation.

Workflow Target Target Protein (Primary Amines) Reaction Conjugation Reaction (pH 8.0-8.5, 4°C) Target->Reaction BHR 125I-Bolton-Hunter Reagent (NHS Ester) BHR->Reaction Quench Quench Step (0.2 M Glycine) Reaction->Quench Covalent Attachment SEC Size Exclusion Chromatography (Pre-blocked with BSA/Gelatin) Quench->SEC Inactivates Free NHS Pure Purified 125I-Protein (Ready for Assay) SEC->Pure Removes Glycine-BHR

Fig 2: Workflow for BHR labeling, quenching, and passivated purification.

Data Presentation: Efficacy of Buffer Additives

The following table summarizes the quantitative impact of various buffer additives on reducing 3,5-diiodo-4-hydroxyphenylpropionic acid NSB. (Note: Values represent typical optimization ranges derived from radiometric binding assays).

Additive in Binding BufferTarget Surface / MatrixTypical NSB (% of Total Added)Expected Signal-to-Noise (S/N)
None (Buffer Only) Polystyrene Plate15.0% - 25.0%< 2.0
1 mg/mL BSA Polystyrene Plate2.0% - 5.0%8.0 - 10.0
0.25% Gelatin Silicate Glass Vials1.5% - 3.0%12.0 - 15.0
0.1% CHAPS + 1 mg/mL BSA Lipid Bilayers (Cells)0.5% - 1.5%> 20.0

References

  • [2] Bolton-Hunter Labeled MCP-1 [125I]. Revvity. 2

  • [5] Oxidation of the skeletal muscle Ca2+ release channel alters calmodulin binding. Physiology.org. 5

  • [1] Late-stage labeling of diverse peptides and proteins with iodine-125. PMC - NIH. 1

  • [6] Peptides Containing the RERMS Sequence of Amyloid Beta/A4 Protein Precursor Bind Cell Surface and Promote Neurite Extension. Journal of Neuroscience. 6

  • [3] Cell Signaling, Internalization, and Nuclear Localization of the Angiotensin Converting Enzyme in Smooth Muscle and Endothelial Cells. PMC - NIH. 3

  • [4] Alternatively spliced, truncated GCSF receptor promotes leukemogenic properties and sensitivity to JAK inhibition. PMC - NIH. 4

Sources

Troubleshooting

Technical Support Center: Protocol Refinement for Assays Using 3,5-Diiodo-4-hydroxyphenylpropionic Acid (DIHPA)

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers optimizing nuclear receptor screens and stem cell differentiation workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers optimizing nuclear receptor screens and stem cell differentiation workflows. 3,5-Diiodo-4-hydroxyphenylpropionic acid (DIHPA, CAS 13811-11-5) is a highly specific structural analog of [1]. While it is a potent Thyroid Hormone Receptor (THR) agonist, its unique physicochemical properties—specifically its hydrophobicity and lack of an amino group compared to endogenous Triiodothyronine (T3)—require strict protocol refinements to ensure reproducible assay data.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for utilizing DIHPA in your in vitro assays.

I. Troubleshooting Guides & FAQs

Q1: My THR reporter gene assay shows a high baseline signal, masking the DIHPA-induced transcriptional activation. How do I refine the protocol? Causality: Standard Fetal Bovine Serum (FBS) contains high levels of endogenous thyroid hormones (T3 and T4). These endogenous ligands pre-activate the THR in your cell culture, raising the baseline reporter signal and compressing the observable fold-change when DIHPA is introduced. Solution: Transition your cells to assay media containing 5% Charcoal-Stripped FBS (CS-FBS) at least 24 hours prior to DIHPA treatment. The charcoal stripping process removes lipophilic hormones, effectively "starving" the receptors and lowering the baseline signal to reveal the true sigmoidal dose-response of DIHPA.

Q2: I am observing inconsistent dose-response curves when screening DIHPA in my nuclear receptor ligand library. What is causing this variability? Causality: DIHPA has an XLogP3 value of 2.6, making it highly [1]. If you attempt to dilute the lyophilized powder directly into aqueous assay buffers, micro-precipitation occurs. This reduces the effective concentration of the ligand in solution, leading to erratic receptor binding and non-reproducible IC50/EC50 values. Solution: Always prepare a concentrated master stock (e.g., 10 mM) in 100% molecular-grade DMSO. Perform all intermediate serial dilutions in DMSO. Only introduce the compound to the aqueous assay medium at the final step, ensuring the final DMSO concentration remains strictly ≤0.1% (v/v) to prevent solvent-induced cytotoxicity.

Q3: We are using DIHPA in stem cell differentiation assays (e.g., iPSC-derived BMECs). Literature suggests it acts as a THR agonist, but we aren't seeing the same barrier tightening (TEER elevation) as with Retinoic Acid (RA). Why? Causality: While Retinoic Acid (an RAR agonist) strongly upregulates tight junction proteins (e.g., Claudin-5, Occludin) to elevate Transendothelial Electrical Resistance (TEER), THR agonists like DIHPA do not activate the same RXR/RAR heterodimer-driven pathways required for[2]. Solution: Do not rely on TEER as the primary readout for DIHPA activity in endothelial models. If your goal is to study THR-specific metabolic pathways, use DIHPA at 1-10 µM and assay for direct THR target genes (e.g., SERCA2). If your goal is strictly BBB tightening, you must utilize an [2].

Q4: Can DIHPA be used in Hydroxysteroid Dehydrogenase (HSD17B) screening assays? Causality: Yes, DIHPA is frequently included in broad-spectrum endocrine and metabolic screening panels, including those targeting the [3]. Because these enzymes regulate steroid hormone metabolism, cross-reactivity or off-target modulation by structural analogs like DIHPA must be profiled. Solution: When running NAD(P)H-based chemiluminescent or fluorescent HSD17B assays, ensure that DIHPA is tested alongside endogenous substrates (like estradiol or testosterone) to accurately map its modulatory footprint.

II. Quantitative Data Presentation

Table 1: Physicochemical and Assay Parameters for DIHPA

ParameterValue / RangeMechanistic Rationale
Target Thyroid Hormone Receptor (THR)Structural analog of T3/T4; binds the ligand-binding domain (LBD).
XLogP3 (Hydrophobicity) 2.6Requires DMSO for initial stock preparation to prevent aqueous precipitation.
Working Concentration 0.1 nM – 10 µMDose-response range required to capture the full sigmoidal activation curve.
Max DMSO Concentration ≤ 0.1% (v/v)Prevents solvent-induced cytotoxicity and non-specific reporter artifacts.
BMEC TEER Induction Baseline (50-180 Ω×cm²)Unlike RAR agonists, DIHPA does not significantly elevate transendothelial electrical resistance.

III. Experimental Methodology

Protocol: Self-Validating THR Reporter Gene Assay using DIHPA

This protocol is designed as a self-validating system, ensuring that any lack of signal is definitively isolated to the compound's interaction rather than an assay failure.

  • Cell Preparation : Seed THR-reporter cells (e.g., CHO cells stably transfected with a TRE-Luciferase construct) at 1×10⁴ cells/well in a 96-well plate. Allow cells to adhere for 12 hours.

  • Receptor Starvation (Critical Step) : 24 hours prior to treatment, replace standard culture media with assay media containing 5% Charcoal-Stripped FBS. Causality: This removes endogenous T3/T4 to establish a true zero-baseline for the reporter.

  • Compound Reconstitution : Dissolve DIHPA powder in 100% molecular-grade DMSO to yield a 10 mM master stock. Vortex thoroughly until optically clear.

  • Serial Dilution : Prepare a 10-point dose-response curve (10 µM down to 0.1 nM) using intermediate DMSO dilutions.

  • Dosing & Self-Validation : Transfer the intermediate dilutions into the CS-FBS assay media and apply to the cells.

    • Validation Check 1 (Vehicle Control): Include wells treated with exactly 0.1% DMSO to establish the baseline luminescence.

    • Validation Check 2 (Positive Control): Include wells treated with 100 nM T3 to verify the maximum activation capacity of the reporter system.

  • Incubation : Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Readout : Lyse the cells, add the appropriate luciferase substrate, and quantify luminescence using a microplate reader. Calculate fold-change relative to the vehicle control.

IV. Mechanistic Visualization

G DIHPA DIHPA (Ligand) CellMem Cell Membrane DIHPA->CellMem Diffusion THR Thyroid Hormone Receptor (THR) CellMem->THR Cytosolic/Nuclear Binding RXR RXR Heterodimer THR->RXR Conformational Change TRE Thyroid Response Element (TRE) RXR->TRE DNA Binding Trans Target Gene Transcription TRE->Trans mRNA Synthesis

Mechanistic pathway of DIHPA diffusing into the cell to activate THR-mediated gene transcription.

V. References

  • 3,5-Diiodo-4-hydroxyphenylpropionic acid | CID 151819 Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • US10590393B2 - Retinoic acid enhanced human stem cell derived blood brain barrier model Source: Google Patents URL:

  • US20180291422A1 - Assays For Screening Activity Of Modulators Of Members Of The Hydroxysteroid (17-Beta) Dehydrogenase (HSD17B) Family Source: Google Patents URL:

Sources

Optimization

strategies to increase the yield of 3,5-diiodo-4-hydroxyphenylpropionic acid synthesis

Welcome to the technical support center for the synthesis of 3,5-diiodo-4-hydroxyphenylpropionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3,5-diiodo-4-hydroxyphenylpropionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to enhance the yield and purity of your synthesis.

Introduction

3,5-diiodo-4-hydroxyphenylpropionic acid is a valuable intermediate, notably in the synthesis of thyroid hormone analogs like 3,3',5-Triiodo Thyropropionic Acid, which has applications as an antilipemic agent.[1][2] The synthesis of this compound involves the electrophilic iodination of 4-hydroxyphenylpropionic acid. While the reaction appears straightforward, achieving high yields and purity can be challenging due to the potential for side reactions and purification difficulties. This guide provides a comprehensive framework for a robust and reproducible synthesis.

Reaction Overview and Mechanism

The synthesis of 3,5-diiodo-4-hydroxyphenylpropionic acid is achieved through the di-iodination of 4-hydroxyphenylpropionic acid. The hydroxyl group of the phenol is a strongly activating ortho-, para-director for electrophilic aromatic substitution. The reaction typically proceeds by generating an electrophilic iodine species in situ, which then reacts with the electron-rich aromatic ring at the positions ortho to the hydroxyl group.

Recommended Synthesis Protocol

This protocol is adapted from established methods for the iodination of similar phenolic acids and is optimized for the synthesis of 3,5-diiodo-4-hydroxyphenylpropionic acid.

Materials and Reagents:
  • 4-hydroxyphenylpropionic acid

  • Iodine (I₂)

  • Potassium iodide (KI)

  • Sodium hydroxide (NaOH)

  • Sulfur dioxide (SO₂) or Sodium bisulfite (NaHSO₃)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl)

Equipment:
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • pH meter or pH paper

Step-by-Step Procedure:
  • Preparation of the Starting Material Solution:

    • In a round-bottom flask, dissolve 0.1 moles of 4-hydroxyphenylpropionic acid in 800 mL of 0.5 N sodium hydroxide solution with stirring. This deprotonates the phenolic hydroxyl and carboxylic acid groups, increasing the electron-donating ability of the aromatic ring and enhancing its reactivity towards electrophilic iodination.

  • Preparation of the Iodinating Agent:

    • In a separate beaker, prepare a solution of the iodinating agent by dissolving 0.22 moles of iodine (I₂) and 0.22 moles of potassium iodide (KI) in 250 mL of deionized water. The potassium iodide is used to increase the solubility of iodine in water through the formation of the triiodide ion (I₃⁻).

  • Iodination Reaction:

    • Cool the solution of 4-hydroxyphenylpropionic acid in the round-bottom flask to room temperature.

    • Slowly add the iodine-potassium iodide solution to the stirred solution of the starting material using a dropping funnel over a period of 1-2 hours. The slow addition helps to control the reaction temperature and minimize the formation of side products.

  • Work-up and Isolation:

    • After the addition is complete, stir the reaction mixture for an additional 2-3 hours at room temperature to ensure the reaction goes to completion.

    • Filter the reaction mixture to remove any insoluble impurities.

    • Cool the filtrate in an ice bath to 0-5 °C.

    • Slowly bubble sulfur dioxide gas through the cold solution or add a solution of sodium bisulfite with stirring until the pH of the solution reaches 2-3. This step neutralizes the excess sodium hydroxide and quenches any unreacted iodine. The acidic pH also protonates the carboxylic acid and phenolic hydroxyl groups, causing the product to precipitate out of the solution.

  • Purification:

    • Collect the crude product by vacuum filtration and wash it with cold deionized water.

    • For further purification, the crude product can be recrystallized from an aqueous ethanol solution to yield pure 3,5-diiodo-4-hydroxyphenylpropionic acid.

Visualizing the Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Start Prep_SM Dissolve 4-hydroxyphenylpropionic acid in NaOH solution Start->Prep_SM Prep_Iodine Prepare I2/KI solution Start->Prep_Iodine Reaction Slowly add I2/KI solution to starting material solution at RT Prep_SM->Reaction Prep_Iodine->Reaction Stir Stir for 2-3 hours Reaction->Stir Filter_Imp Filter insoluble impurities Stir->Filter_Imp Cool Cool filtrate to 0-5 °C Filter_Imp->Cool Acidify Acidify with SO2/NaHSO3 to pH 2-3 Cool->Acidify Precipitate Precipitate product Acidify->Precipitate Filter_Product Collect crude product by filtration Precipitate->Filter_Product Recrystallize Recrystallize from aqueous ethanol Filter_Product->Recrystallize End Pure Product Recrystallize->End

Caption: Experimental workflow for the synthesis of 3,5-diiodo-4-hydroxyphenylpropionic acid.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides strategies to overcome them.

Q1: Why is my yield of 3,5-diiodo-4-hydroxyphenylpropionic acid consistently low?

A1: Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. To address this, ensure that the stoichiometry of the iodinating agent is correct. A slight excess of iodine may be necessary. Also, increasing the reaction time or slightly elevating the temperature (e.g., to 40-50 °C) can improve conversion.

  • Formation of Mono-iodinated Product: The primary side product is often the mono-iodinated species (3-iodo-4-hydroxyphenylpropionic acid). This occurs when an insufficient amount of the iodinating agent is used or if the reaction time is too short. To favor di-iodination, ensure at least two equivalents of iodine are used per equivalent of the starting material.

  • Product Loss During Work-up: The product has some solubility in water, especially at higher temperatures. Ensure the precipitation step is carried out at a low temperature (0-5 °C) and that the washing of the crude product is done with cold water to minimize losses.

  • Oxidative Decomposition: Phenols can be susceptible to oxidation, which can lead to the formation of colored byproducts and a reduction in the yield of the desired product. The use of a mild base and controlled temperature can help to mitigate this.

Q2: My final product is colored (yellow/brown). What is the cause and how can I remove the color?

A2: A yellow or brown coloration in the final product is typically due to the presence of residual iodine (I₂). This can be removed by:

  • Thorough Washing: During the work-up, after acidification, ensure the precipitated product is washed thoroughly with a dilute aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate. This will reduce the elemental iodine to colorless iodide ions (I⁻).

  • Recrystallization with Charcoal: If the color persists after washing, recrystallization from aqueous ethanol in the presence of a small amount of activated charcoal can effectively remove colored impurities.

Q3: I am observing the formation of more than two iodinated products. What is happening?

A3: The formation of tri-iodinated or other over-iodinated products is possible if the reaction conditions are too harsh. This can be caused by:

  • Excess Iodinating Agent: Using a large excess of the iodine/potassium iodide solution can lead to over-iodination. Carefully control the stoichiometry.

  • High Reaction Temperature: Running the reaction at elevated temperatures for extended periods can promote further iodination. Maintain the reaction at room temperature or slightly above, and monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q4: How can I effectively monitor the progress of the reaction?

A4: Reaction monitoring is crucial for optimizing the reaction time and preventing the formation of byproducts.

  • Thin Layer Chromatography (TLC): TLC is a simple and effective way to monitor the disappearance of the starting material and the formation of the product. A suitable solvent system (e.g., a mixture of ethyl acetate and hexane with a small amount of acetic acid) can be used to separate the starting material, mono-iodinated, and di-iodinated products.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC with a UV detector is an excellent technique. A C18 reverse-phase column with a mobile phase of acetonitrile and water (with a small amount of an acid like formic or acetic acid) can be used to monitor the reaction.[3]

Frequently Asked Questions (FAQs)

Q: What is the role of potassium iodide in the reaction?

A: Iodine has low solubility in water. Potassium iodide reacts with iodine to form the triiodide ion (I₃⁻), which is much more soluble in water. The triiodide ion is in equilibrium with I₂ and I⁻, and the free iodine acts as the electrophilic iodinating agent.

Q: Can I use a different base instead of sodium hydroxide?

A: Other bases like potassium hydroxide can be used. The key is to use a base that is strong enough to deprotonate the phenol to increase its reactivity. The concentration of the base should also be controlled to avoid potential side reactions.

Q: What is the expected ¹H NMR spectrum for 3,5-diiodo-4-hydroxyphenylpropionic acid?

A: The ¹H NMR spectrum in a solvent like DMSO-d₆ would be expected to show:

  • A singlet for the two equivalent aromatic protons.

  • Two triplets for the two methylene groups of the propionic acid side chain.

  • A broad singlet for the phenolic hydroxyl proton.

  • A broad singlet for the carboxylic acid proton. The exact chemical shifts will depend on the solvent and concentration. NMR data for the parent compound, 4-hydroxyphenylpropionic acid, is available and can be used as a reference for the upfield shifts of the side-chain protons.[4]

Q: Is it possible to achieve selective mono-iodination?

A: Yes, by carefully controlling the stoichiometry and using approximately one equivalent of the iodinating agent, it is possible to favor the formation of the mono-iodinated product. Lower reaction temperatures can also enhance selectivity.

Troubleshooting Decision Tree

TroubleshootingTree Start Problem with Synthesis LowYield Low Yield? Start->LowYield ColoredProduct Colored Product? Start->ColoredProduct MultipleProducts Multiple Products? Start->MultipleProducts CheckCompletion Incomplete reaction? LowYield->CheckCompletion WorkupLoss Product loss during work-up? LowYield->WorkupLoss IodineResidue Residual Iodine (I₂)? ColoredProduct->IodineResidue OverIodination Over-iodination? MultipleProducts->OverIodination CheckCompletion->WorkupLoss No IncreaseTimeTemp Increase reaction time/temp Check stoichiometry CheckCompletion->IncreaseTimeTemp Yes CoolPrecipitation Ensure cold precipitation (0-5°C) Wash with cold solvent WorkupLoss->CoolPrecipitation Yes WashThiosulfate Wash with Na₂S₂O₃ or NaHSO₃ solution IodineResidue->WashThiosulfate Yes RecrystallizeCharcoal Recrystallize with activated charcoal WashThiosulfate->RecrystallizeCharcoal Color persists ReduceIodine Reduce stoichiometry of iodinating agent OverIodination->ReduceIodine Yes LowerTemp Lower reaction temperature OverIodination->LowerTemp Yes

Caption: A decision tree for troubleshooting common issues in the synthesis.

Quantitative Data Summary

ParameterRecommended ConditionRationalePotential Impact of Deviation
Stoichiometry (I₂ : Substrate) 2.2 : 1Ensures complete di-iodination.Too low: Incomplete reaction, formation of mono-iodinated product. Too high: Risk of over-iodination.
Base Concentration (NaOH) 0.5 NActivates the phenol for electrophilic substitution.Too low: Slower reaction rate. Too high: Potential for side reactions.
Reaction Temperature Room Temperature (20-25 °C)Provides a balance between reaction rate and selectivity.Too low: Very slow reaction. Too high: Increased risk of side products and decomposition.
Addition Rate of Iodinating Agent Slow, dropwise over 1-2 hoursControls local concentration and temperature.Too fast: Can lead to localized overheating and side product formation.
Final pH for Precipitation 2-3Ensures complete protonation and precipitation of the product.Too high: Incomplete precipitation, lower yield. Too low: No significant negative impact.

References

  • SpectraBase. 3-(3,5-DIIODO-4-HYDROXYPHENYL)-2-PHENYLPROPIONIC ACID - Optional[MS (LC)] - Spectrum. Available from: [Link]

  • Biological Magnetic Resonance Bank. bmse001295 3-(4-Hydroxyphenyl)propionic Acid. Available from: [Link]

  • Google Patents. Process for producing optically active 3-(4-hydroxyphenyl)propionic acids.
  • PubChem. 3,5-Diiodo-4-hydroxyphenylpropionic acid. Available from: [Link]

  • MDPI. A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Available from: [Link]

  • Purdue University. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

  • Google Patents. Process for the iodination of phenolic derivatives.
  • Journal of Natural Sciences and Mathematics of UT. HPLC-DAD-ESI-MSn IDENTIFICATION OF PHENOLIC COMPOUNDS. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: 3,5-Diiodo-4-hydroxyphenylpropionic Acid (DIHPPA)

Welcome to the technical support guide for 3,5-diiodo-4-hydroxyphenylpropionic acid (DIHPPA). This resource is designed for researchers, scientists, and drug development professionals to proactively address and troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3,5-diiodo-4-hydroxyphenylpropionic acid (DIHPPA). This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot common challenges related to the stability and handling of this compound. As an iodinated phenol, DIHPPA possesses unique chemical properties that require specific handling to ensure experimental accuracy and reproducibility. This guide provides in-depth, experience-based solutions and the scientific rationale behind them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding DIHPPA stability and handling.

Question 1: What is 3,5-diiodo-4-hydroxyphenylpropionic acid and what are its primary degradation triggers?

Answer: 3,5-diiodo-4-hydroxyphenylpropionic acid (DIHPPA), CAS 13811-11-5, is an organic compound featuring a propionic acid group attached to a phenol ring substituted with two iodine atoms.[1] This structure makes it a useful intermediate in the synthesis of thyroid hormone analogs like 3,3',5-Triiodo Thyropropionic Acid.[2]

The primary degradation triggers stem from the inherent chemical vulnerabilities of its structure:

  • Photo-oxidation: The phenolic ring and, specifically, the carbon-iodine (C-I) bonds are susceptible to degradation upon exposure to light, particularly UV wavelengths. This can lead to de-iodination and the formation of colored quinone-like oxidation products.[3][4]

  • High pH: In alkaline conditions (pH > 8), the phenolic hydroxyl group deprotonates to form a phenoxide ion. This species is highly susceptible to oxidation.[5][6] Studies on similar phenolic compounds show that stability significantly decreases at high pH.[6]

  • Presence of Oxidizing Agents: Strong oxidizing agents can readily attack the phenol ring, leading to complex degradation mixtures.[3][7]

Question 2: How should I properly store DIHPPA, both as a solid and in solution?

Answer: Proper storage is the most critical step in preventing degradation.

Storage FormConditionRationale
Solid Powder Store at 2-8°C, protected from light in a tightly sealed container. The use of an amber vial is highly recommended.Low temperature slows kinetic degradation processes. Light protection prevents photo-oxidation. A tight seal prevents moisture uptake and reaction with atmospheric oxygen.
Stock Solution Prepare fresh whenever possible. If storage is necessary, aliquot into amber glass vials, purge with an inert gas (argon or nitrogen), and store at -20°C or -80°C for no more than 1-2 weeks.Freezing minimizes solvent-mediated degradation. Aliquoting prevents repeated freeze-thaw cycles. Inert gas displaces oxygen, preventing oxidation of the dissolved compound.

Standard laboratory safety data sheets recommend storing in a dry, well-ventilated place and keeping the container tightly closed.[8]

Question 3: My DIHPPA solution has turned a pale yellow/brown. What does this indicate and can I still use it?

Answer: A color change from colorless to yellow or brown is a classic visual indicator of degradation. This is typically due to the formation of oxidized species, such as quinones, and potentially the liberation of free iodine (I₂), which is brownish in solution.[3][4]

It is strongly advised not to use a visibly degraded solution. The presence of these impurities can lead to:

  • Inaccurate quantification of the active compound.

  • Unpredictable off-target effects in biological assays.

  • Artifacts in analytical measurements (e.g., additional peaks in HPLC).

Part 2: Troubleshooting Experimental Problems

This section provides a structured approach to identifying and solving specific issues encountered during experiments.

Problem 1: I observe inconsistent results in my cell-based assay when using my DIHPPA working solution.

Answer: Inconsistent results are often linked to the degradation of DIHPPA within your experimental medium or during the incubation period.

Causality Explained: Assay media are complex aqueous solutions, often buffered at a physiological pH of ~7.4 and incubated at 37°C in the presence of oxygen. While seemingly mild, these conditions can be sufficient to cause slow degradation over several hours, especially if the medium contains components that can act as catalysts. The rate of iodination for phenols is known to increase with pH, indicating the molecule becomes more reactive under these conditions.[5]

Troubleshooting Workflow:

G cluster_0 Degradation Pathway DIHPPA DIHPPA (C9H8I2O3) Deiodinated Mono- or De-iodinated Product (More Polar) DIHPPA->Deiodinated  Light (hv)  or Reductant Oxidized Quinone Product (Altered Chromophore) DIHPPA->Oxidized  O2, High pH  or Oxidant

Caption: Potential degradation pathways of DIHPPA.

Part 3: Key Protocols and Methodologies

Protocol 1: Preparation and Handling of a Stable DIHPPA Stock Solution

This protocol minimizes initial degradation, providing a reliable starting point for your experiments.

  • Pre-Experiment Setup:

    • Bring the sealed container of solid DIHPPA to room temperature before opening to prevent moisture condensation.

    • Select a high-purity, anhydrous solvent. Dimethyl sulfoxide (DMSO) or ethanol are common choices.

    • Use amber glass vials for all solutions.

  • Dissolution:

    • Weigh the required amount of DIHPPA in a fume hood. [8] * Add the solvent to the desired concentration (e.g., 10 mM).

    • Vortex gently or sonicate briefly in a room temperature water bath until fully dissolved. Avoid heating.

  • Storage (if necessary):

    • Immediately aliquot the stock solution into single-use volumes in amber vials.

    • Purge the headspace of each vial with a stream of inert gas (argon or nitrogen) for 15-30 seconds.

    • Seal tightly and store at -20°C or -80°C.

    • Self-Validation: Before its first use in a critical experiment, run a small aliquot on an HPLC system to establish a baseline purity profile (t=0).

Protocol 2: HPLC Method for Monitoring DIHPPA Stability

This method allows for the quantitative assessment of DIHPPA and its degradation products. [9][10]

  • Instrumentation: HPLC system with UV or DAD detector. [11]* Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Rationale: The acid in the mobile phase ensures the carboxylic acid group of DIHPPA is fully protonated, preventing peak tailing. [12]* Gradient: A typical gradient would be 30% B to 95% B over 15 minutes, followed by a wash and re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at 225 nm or a wavelength maximum determined by a UV scan. [10]* Procedure:

    • Dilute the sample (from the stability study) in the initial mobile phase composition.

    • Inject 10-20 µL onto the column.

    • Integrate the peak area of DIHPPA and any degradation products.

    • Self-Validation: Calculate the percent remaining of DIHPPA relative to the t=0 sample: % Remaining = (Area_t=x / Area_t=0) * 100. A loss of >5-10% is typically considered significant degradation.

References

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Duc-Hiep, C., et al. (2007). HPLC with diode-array detection for the simultaneous determination of di(2-ethylhexyl)phthalate and mono(2-ethylhexyl)phthalate in seminal plasma. PubMed. Retrieved from [Link]

  • Berliner, J. S. (1953). The Mechanism of the Iodination of Phenols. The Ohio Journal of Science, 53(1), 37. Retrieved from [Link]

  • Christiansen, J. (1989). Iodination of phenol. Technical University of Denmark. Retrieved from [Link]

  • Sadeghi, F., et al. (2012). Validation and Application of an HPLC Method for Determination of Di (2-ethylhexyl) Phthalate and Mono (2-ethylhexyl). Journal of Chromatographic Science. Retrieved from [Link]

  • HPLC Separation of Phthalates. (2025). SIELC Technologies. Retrieved from [Link]

  • Prakash, O., & Saini, N. (2016). Oxidation of Phenolic Compounds with Organohypervalent Iodine Reagents. ResearchGate. Retrieved from [Link]

  • Wang, S., et al. (2018). Effect of iodide on transformation of phenolic compounds by nonradical activation of peroxydisulfate in the presence of carbon nanotube: Kinetics, impacting factors, and formation of iodinated aromatic products. PubMed. Retrieved from [Link]

  • Maldonado, R. A., et al. (2019). Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. ACS Publications. Retrieved from [Link]

  • Phenol oxidation with hypervalent iodine reagents. (n.d.). Wikipedia. Retrieved from [Link]

  • Al-Ghouti, M. A., et al. (2019). The effect of pH on the adsorption of phenol and chlorophenols onto natural zeolite. Science of The Total Environment. Retrieved from [Link]

  • Edwards, S. H., et al. (2021). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ResearchGate. Retrieved from [Link]

  • 3,5-Diiodo-4-hydroxyphenylpropionic acid. (n.d.). PubChem. Retrieved from [Link]

  • 3,5-Diiodo-4-Hydroxyphenylpropionic Acid (cas 13811-11-5) SDS/MSDS download. (n.d.). ChemSrc. Retrieved from [Link]

  • Wang, Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Publishing. Retrieved from [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. Retrieved from [Link]

  • Wang, L., et al. (2021). Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate Antioxidants. PubMed. Retrieved from [Link]

  • 3,5-Dihydroxyphenylpropionoic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Showing Compound 3,5-Dihydroxyphenylpropionic acid (FDB084412). (2019). FooDB. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 3,5-Diiodo-4-hydroxyphenylpropionic Acid in Western Blot Applications

Welcome to the technical support center for the application of 3,5-diiodo-4-hydroxyphenylpropionic acid (DIPPA) and its derivatives in Western blotting. This guide is designed for researchers, scientists, and drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the application of 3,5-diiodo-4-hydroxyphenylpropionic acid (DIPPA) and its derivatives in Western blotting. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this unique molecule for protein labeling and detection. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the success of your experiments.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles of using DIPPA in a Western blot workflow. The most common application involves using an activated form of DIPPA, such as a 3,5-diiodo-4-hydroxyphenylpropionic acid N-hydroxysuccinimide (NHS) ester, to covalently label proteins.

Q1: What is 3,5-diiodo-4-hydroxyphenylpropionic acid (DIPPA) and why use it in Western blotting?

A1: 3,5-diiodo-4-hydroxyphenylpropionic acid is a derivative of phenylpropanoic acid characterized by a phenolic ring with two iodine atoms.[1][2] While it is known as a thyroid hormone analog, its utility in Western blotting stems from its use as a stable, iodine-rich chemical tag.[1][3] When activated, typically as an NHS ester, it can be covalently attached to proteins. This labeling strategy is employed for:

  • Hapten Detection: Using a highly specific primary antibody that recognizes the di-iodophenyl moiety for sensitive and specific detection.

  • Multiplexing: Creating a unique detection channel that is orthogonal to other antibodies used in the experiment.

  • Probing Protein Interactions: As a component of a crosslinker to identify protein-protein interactions.

Q2: How does DIPPA-NHS ester label proteins?

A2: DIPPA is activated with an N-hydroxysuccinimide (NHS) ester to make it reactive towards primary amines (-NH₂).[4] These primary amines are found on the N-terminus of all proteins and on the side chain of lysine (K) residues.[4] The reaction, which is most efficient at a pH of 7.2-8.5, forms a stable, covalent amide bond, permanently attaching the DIPPA tag to the protein and releasing NHS as a byproduct.[4][5]

cluster_reactants Reactants cluster_products Products Protein_NH2 Protein-NH₂ (Lysine Side Chain or N-Terminus) Labeled_Protein DIPPA-Labeled Protein (Stable Amide Bond) Protein_NH2->Labeled_Protein pH 7.2-8.5 DIPPA_NHS DIPPA-NHS Ester DIPPA_NHS->Labeled_Protein NHS NHS Byproduct DIPPA_NHS->NHS releases

Caption: Reaction of DIPPA-NHS ester with a primary amine on a protein.

Q3: What are the critical parameters for a successful labeling reaction?

A3: The success of your experiment hinges on the efficiency of the labeling reaction. The following parameters are critical and must be optimized:

ParameterRecommended RangeRationale & Expert Insight
pH 7.2 - 8.5Primary amines are deprotonated and more nucleophilic in this range, facilitating the reaction. Below pH 7, the reaction is slow. Above pH 8.5, hydrolysis of the NHS ester significantly increases, reducing labeling efficiency.[4]
Buffer Choice Phosphate, Borate, HEPESCrucially, avoid buffers containing primary amines , such as Tris (TBS) or glycine, as they will compete with the protein for reaction with the NHS ester, effectively quenching the labeling process.[4]
Reagent Molar Ratio 5:1 to 20:1 (DIPPA-NHS:Protein)This must be empirically determined. A higher ratio increases labeling but also raises the risk of protein aggregation and non-specific background. Start with a 10:1 molar excess.
Incubation Time & Temp 1-4 hours at RT, or overnight at 4°CLonger incubation at a lower temperature can sometimes improve specificity and reduce protein degradation. However, the half-life of NHS esters in aqueous solution decreases at higher temperatures and pH.[4]
Protein Concentration >1 mg/mLHigher protein concentrations favor the intended bimolecular reaction over the competing hydrolysis of the NHS ester.
Q4: How should I store DIPPA-NHS ester?

A4: DIPPA-NHS ester is highly susceptible to hydrolysis. It should be stored desiccated at -20°C.[6] For use, warm the vial to room temperature before opening to prevent condensation. Dissolve it in an anhydrous solvent like DMSO or DMF immediately before adding it to your reaction buffer.[5] Avoid preparing aqueous stock solutions for long-term storage.

Section 2: Troubleshooting Guide: Common Problems & Solutions

Even with optimized protocols, challenges can arise. This guide addresses the most common issues seen on the final Western blot.

Weak_Signal Weak or No Signal Cause_Transfer Poor Transfer? Weak_Signal->Cause_Transfer Cause_Antibody Suboptimal Antibody? Weak_Signal->Cause_Antibody Cause_Labeling Cause_Labeling Weak_Signal->Cause_Labeling High_BG High Background Cause_Blocking Insufficient Blocking/Washing? High_BG->Cause_Blocking Cause_Ab_Conc Antibody Too Concentrated? High_BG->Cause_Ab_Conc Cause_Quench Cause_Quench High_BG->Cause_Quench Nonspecific_Bands Non-Specific Bands Cause_Ab_Cross Antibody Cross-Reactivity? Nonspecific_Bands->Cause_Ab_Cross Cause_Aggregation Cause_Aggregation Nonspecific_Bands->Cause_Aggregation Start Start Start->High_BG Start->Nonspecific_Bands Sol_Transfer Confirm transfer with Ponceau S stain. Optimize transfer time/voltage. Cause_Transfer->Sol_Transfer Yes Sol_Antibody Increase primary Ab concentration. Incubate overnight at 4°C. Cause_Antibody->Sol_Antibody Yes Sol_Labeling Sol_Labeling Cause_Labeling->Sol_Labeling Yes Sol_Blocking Increase blocking time to 1-2 hours. Increase number and duration of washes. Cause_Blocking->Sol_Blocking Yes Sol_Ab_Conc Titrate primary and secondary antibodies. Cause_Ab_Conc->Sol_Ab_Conc Yes Sol_Quench Sol_Quench Cause_Quench->Sol_Quench Yes Sol_Ab_Cross Run a secondary-only control. Use a more specific primary antibody. Cause_Ab_Cross->Sol_Ab_Cross Yes Sol_Aggregation Sol_Aggregation Cause_Aggregation->Sol_Aggregation Yes

Caption: A logical workflow for troubleshooting common Western blot issues.

Issue 1: Weak or No Signal
Possible CauseRecommended Solution & Scientific Rationale
Inefficient Labeling Reaction 1. Verify Buffer Composition: Ensure your reaction buffer (e.g., PBS) is at pH 7.2-8.5 and is free of primary amines like Tris. Amines in the buffer will consume the reagent. 2. Optimize Molar Ratio: Perform a titration of the DIPPA-NHS ester. Insufficient reagent will lead to a low degree of labeling. Start with a 10:1 molar excess and test higher ratios (e.g., 20:1, 40:1). 3. Check Reagent Viability: If the DIPPA-NHS ester has been improperly stored or repeatedly exposed to moisture, it may have hydrolyzed. Use a fresh aliquot of the reagent.
Insufficient Antigen 1. Increase Protein Load: The target protein may be of low abundance. Increase the amount of labeled protein loaded per lane (from 20µg up to 50µg).[7] 2. Confirm Protein Integrity: Run a parallel gel and perform a total protein stain (e.g., Ponceau S on the membrane, or Coomassie on the gel) to confirm that the protein was not degraded during labeling and is present in sufficient quantity.[8]
Poor Antibody Performance 1. Optimize Antibody Dilution: Your primary or secondary antibody concentration may be too low. Decrease the dilution (e.g., from 1:2000 to 1:1000).[9][10] 2. Increase Incubation Time: Incubate the primary antibody overnight at 4°C to allow more time for binding to the epitope.[7]
Inefficient Transfer 1. Verify Transfer: After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm that transfer was successful across all molecular weights.[8] 2. Optimize Transfer Conditions: For large proteins (>150 kDa), consider adding a low concentration of SDS (0.05%) to the transfer buffer to aid elution from the gel. For small proteins (<20 kDa), use a membrane with a smaller pore size (e.g., 0.2 µm) to prevent "blow-through".[11][12]
Issue 2: High Background
Possible CauseRecommended Solution & Scientific Rationale
Excess Unreacted DIPPA-NHS 1. Quench the Reaction: After the labeling incubation, add a quenching buffer with a high concentration of primary amines (e.g., 1 M Tris-HCl, pH 8.0, to a final concentration of 50 mM) for 15-30 minutes. This will consume any remaining reactive NHS ester. 2. Remove Excess Reagent: Use a desalting column or dialysis to remove the quenched reagent and byproducts before proceeding to SDS-PAGE.
Insufficient Blocking 1. Increase Blocking Time/Concentration: Block the membrane for at least 1 hour at room temperature, or overnight at 4°C.[10] Consider increasing the concentration of your blocking agent (e.g., from 3% to 5% BSA or non-fat milk).[7] 2. Add Detergent: Include a mild detergent like Tween-20 (0.1-0.2%) in your blocking and wash buffers to reduce non-specific hydrophobic interactions.[9]
Antibody Concentration Too High 1. Titrate Antibodies: Excess primary or secondary antibody is a common cause of high background. Reduce the concentration of both antibodies. For secondary antibodies, a starting dilution of 1:10,000 to 1:20,000 is often sufficient.[9][13]
Inadequate Washing 1. Increase Wash Steps: Increase the number and duration of wash steps after both primary and secondary antibody incubations. Perform at least 4 washes of 5-10 minutes each with a sufficient volume of wash buffer (e.g., TBST).[9]
Issue 3: Non-Specific or Unexpected Bands
Possible CauseRecommended Solution & Scientific Rationale
Protein Aggregation 1. Reduce Labeling Ratio: A high degree of labeling can alter protein conformation and lead to aggregation, which appears as high molecular weight smears or bands in the stacking gel. Reduce the molar ratio of DIPPA-NHS to protein. 2. Centrifuge Sample: Before adding loading buffer, centrifuge your labeled protein sample at high speed (e.g., >14,000 x g) for 10 minutes at 4°C and use the supernatant. This will pellet any large aggregates.
Antibody Cross-Reactivity 1. Run Controls: Always include a lane with your unlabeled protein to see if the primary antibody cross-reacts with the native protein. Also, run a secondary-only control (a lane incubated with only the secondary antibody) to check for non-specific binding of the secondary. 2. Use Affinity-Purified Antibodies: If possible, use affinity-purified primary antibodies to minimize off-target binding.
Side Reactions of NHS Ester 1. Control Reaction pH: While primary amines are the main target, NHS esters can have side reactions with other nucleophilic residues like tyrosine or serine, especially at higher pH.[14] Maintaining the pH at or below 8.5 helps ensure specificity for amines.

Section 3: Protocols & Workflows

This section provides validated starting protocols. Remember that optimization is key to success.

Protocol 1: Covalent Labeling of Protein with DIPPA-NHS Ester

This protocol is a starting point for labeling a purified protein solution.

  • Buffer Exchange: Ensure your protein of interest (e.g., at 2 mg/mL) is in an amine-free buffer like PBS (Phosphate-Buffered Saline), pH 7.4.

  • Prepare DIPPA-NHS Stock: Immediately before use, dissolve the DIPPA-NHS ester powder in anhydrous DMSO to create a 10 mM stock solution.

  • Calculate Reagent Volume: Determine the volume of DIPPA-NHS stock needed for a 20-fold molar excess.

    • Volume = (20 × [Protein Moles]) / [Stock Concentration]

  • Initiate Reaction: Add the calculated volume of DIPPA-NHS stock to the protein solution. Mix gently by pipetting.

  • Incubate: Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.

  • Quench Reaction: Add 1 M Tris-HCl, pH 8.0, to a final concentration of 50 mM. Incubate for an additional 30 minutes at room temperature.

  • Remove Excess Reagent (Optional but Recommended): To ensure a clean blot, remove unreacted/quenched reagent using a desalting spin column appropriate for the molecular weight of your protein, following the manufacturer's instructions.

  • Store Labeled Protein: The labeled protein can be stored at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Western Blotting for DIPPA-Labeled Proteins

This protocol assumes you have a primary antibody specific to the DIPPA tag.

  • Sample Preparation: Mix your DIPPA-labeled protein lysate with Laemmli sample buffer and heat at 70-95°C for 5-10 minutes.[15]

  • SDS-PAGE: Load 20-30 µg of your prepared sample per well onto a polyacrylamide gel suitable for the molecular weight of your target protein.[12] Run the gel according to standard procedures.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Activate PVDF membranes in 100% methanol before transfer.[12] Confirm successful transfer with a Ponceau S stain.[8]

  • Blocking: Block the membrane in 5% BSA or non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with agitation.[7]

  • Primary Antibody Incubation: Dilute the anti-DIPPA primary antibody in the blocking buffer at the recommended concentration. Incubate the membrane overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 4 times for 5 minutes each in TBST.[9]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in blocking buffer, for 1 hour at room temperature.[12]

  • Final Washes: Repeat the washing step (Step 6).

  • Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and visualize the signal using a chemiluminescence imager.

Start Purified Protein in Amine-Free Buffer Labeling 1. Labeling Reaction (Add DIPPA-NHS Ester, incubate) Start->Labeling Quench 2. Quenching (Add Tris buffer) Labeling->Quench Cleanup 3. Sample Cleanup (Desalting column/dialysis) Quench->Cleanup SDS_PAGE 4. SDS-PAGE (Separate proteins by size) Cleanup->SDS_PAGE Transfer 5. Membrane Transfer (PVDF or Nitrocellulose) SDS_PAGE->Transfer Block 6. Blocking (Prevent non-specific binding) Transfer->Block Primary_Ab 7. Primary Antibody Incubation (Anti-DIPPA Ab) Block->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated Ab) Primary_Ab->Secondary_Ab Detect 9. ECL Detection (Visualize signal) Secondary_Ab->Detect Result Final Western Blot Image Detect->Result

Caption: Complete experimental workflow from protein labeling to detection.

References

  • 85-1492-85 3,5-Diiodo-4-hydroxyphenylpyruvic Acid ((4-Hydroxy-3,5-diiodophenyl)pyruvic Acid) 50mg D3685-05. (n.d.). AXEL-SHOP. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). Troubleshooting Quantitative Western Blots Hints and Tips. Retrieved from [Link]

  • Kalk, H., & Mechtler, K. (2009). Chemical Cross-Linking With NHS Esters: A Systematic Study on Amino Acid Reactivities. Journal of Mass Spectrometry, 44(6), 849-858. Retrieved from [Link]

  • A. (2017). After several rounds of troubleshooting, I am still getting no Western blot bands? ResearchGate. Retrieved from [Link]

  • Patsnap. (2025). Troubleshooting Western Blot: Common Problems and Fixes. Synapse. Retrieved from [Link]

  • Wildtype One. (2025). The 8 Western Blot Failures and How to Prevent Them. Retrieved from [Link]

  • Smejkal, G. B. (2009). Detection of Proteins on Blot Membranes. Current Protocols in Molecular Biology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Diiodo-4-hydroxyphenylpropionic acid. PubChem Compound Database. Retrieved from [Link]

  • Protocol taken from: [Link]

  • Davis, P. J., et al. (2006). Proangiogenesis action of the thyroid hormone analog 3,5-diiodothyropropionic acid (DITPA) is initiated at the cell surface and is integrin mediated. Endocrinology, 147(4), 1633-1640. Retrieved from [Link]

  • IARC. (n.d.). 3,5-DHPPA (Compound). Exposome-Explorer. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Immunoassay Validation: A Comparative Analysis Featuring Radioimmunoassay with 3,5-diiodo-4-hydroxyphenylpropionic acid-based Tracers

For Researchers, Scientists, and Drug Development Professionals In the landscape of bioanalytical science, the reliability of data is paramount. Immunoassays, a cornerstone of modern research and drug development, provid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical science, the reliability of data is paramount. Immunoassays, a cornerstone of modern research and drug development, provide the sensitivity and specificity required to quantify a vast array of analytes. However, the generation of robust and reproducible data is entirely dependent on the thorough validation of these assays. This guide offers an in-depth exploration of immunoassay validation, with a particular focus on the principles and practices of radioimmunoassay (RIA) utilizing tracers synthesized with reagents derived from 3,5-diiodo-4-hydroxyphenylpropionic acid (DIHPPA). We will objectively compare this established technique with contemporary alternatives, providing the necessary experimental frameworks to empower you to make informed decisions for your specific analytical needs.

The Imperative of Immunoassay Validation

The objective of validating a bioanalytical method is to demonstrate that it is suitable for its intended purpose.[1][2][3] This is not merely a procedural formality but a critical process that ensures the integrity of the data generated. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established comprehensive guidelines for bioanalytical method validation.[1][2][3][4][5][6][7] Adherence to these guidelines is essential for the acceptance of data in regulatory submissions.[1][3]

A properly validated immunoassay provides confidence that the method is accurate, precise, specific, and reproducible over the specified range of the target analyte.[8] Key validation parameters include:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that can be reliably determined.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions.

A Deep Dive into Radioimmunoassay (RIA) and the Role of DIHPPA-derived Tracers

Radioimmunoassay is a classic, highly sensitive, and specific in vitro assay technique used to measure concentrations of antigens (for example, hormone levels in the blood) by use of antibodies.[9] The fundamental principle of RIA is a competitive binding reaction where a radiolabeled antigen (tracer) competes with an unlabeled antigen from the sample for a limited number of antibody binding sites.[9][10]

The Synthesis of Radiolabeled Tracers: The Bolton-Hunter Reagent

A critical component of any RIA is the radiolabeled tracer. For proteins and peptides that lack tyrosine residues suitable for direct radioiodination, an indirect labeling method is required. This is where the succinimidyl ester of 3,5-diiodo-4-hydroxyphenylpropionic acid, commonly known as the Bolton-Hunter reagent , becomes invaluable.[8][11][12][13] This reagent allows for the conjugation of a radioiodinatable group to the free amino groups of the protein.[11]

The process involves reacting the Bolton-Hunter reagent, which contains an N-hydroxysuccinimide (NHS) ester, with the primary amine groups (e.g., on lysine residues) of the protein to form a stable amide bond. The phenyl group of the reagent is pre-iodinated, typically with Iodine-125 (¹²⁵I), a gamma-emitting radionuclide.

G cluster_0 Tracer Synthesis Protein Protein Labeled_Protein ¹²⁵I-Labeled Protein (Tracer) Protein->Labeled_Protein Conjugation via primary amines BHR Bolton-Hunter Reagent (¹²⁵I-labeled DIHPPA-NHS ester) BHR->Labeled_Protein G cluster_1 Competitive Binding in RIA Sample Sample (Unlabeled Antigen) Incubation Incubation Sample->Incubation Tracer ¹²⁵I-Labeled Tracer Tracer->Incubation Antibody Limited Amount of Antibody Antibody->Incubation Separation Separation of Bound and Free Antigen Incubation->Separation Counting Gamma Counting of Bound Fraction Separation->Counting Result Quantification Counting->Result

Sources

Comparative

A Senior Application Scientist's Guide to Protein Labeling: A Comparative Analysis of 3,5-diiodo-4-hydroxyphenylpropionic acid (DIHPPA) and Alternative Reagents

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of modern biological research. From immunoassays to in vivo imaging, the choice of labeling...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of modern biological research. From immunoassays to in vivo imaging, the choice of labeling reagent can profoundly impact the reliability and reproducibility of experimental outcomes. This guide provides an in-depth comparison of 3,5-diiodo-4-hydroxyphenylpropionic acid (DIHPPA) with other prevalent labeling reagents, offering a comprehensive analysis of their chemistries, performance characteristics, and practical considerations. Our objective is to equip you with the necessary knowledge to make an informed decision for your specific application, ensuring the scientific integrity of your work.

The Fundamental Principle: Covalent Labeling of Proteins

At its core, protein labeling involves the formation of a stable, covalent bond between a reporter molecule (e.g., a radioisotope, fluorophore, or biotin) and a specific functional group on the protein's surface. The ideal labeling reagent should exhibit high reactivity towards the target functional group under mild physiological conditions, minimizing the risk of protein denaturation and preserving its biological activity.[1][2]

This guide will focus on acylation-based labeling, a widely employed strategy that targets primary amines (the ε-amino group of lysine residues and the N-terminal α-amino group) on proteins.[3] This is achieved through the use of reagents containing N-hydroxysuccinimide (NHS) esters, which react with amines to form stable amide bonds.[4][5]

A Comparative Overview of Key Labeling Reagents

We will compare the performance of DIHPPA with two other widely used amine-reactive labeling reagents: the Bolton-Hunter reagent and N-succinimidyl 3-(tri-n-butylstannyl)benzoate (ATE), the precursor to N-succinimidyl 3-iodobenzoate (SIB).

FeatureDIHPPA (activated as NHS ester)Bolton-Hunter ReagentN-succinimidyl 3-iodobenzoate (SIB)
Target Moiety Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Labeling Chemistry AcylationAcylationAcylation
Iodination State Di-iodinatedMono-iodinatedMono-iodinated
Labeling Approach Indirect (conjugation)Indirect (conjugation)Indirect (conjugation)
Key Advantage Potentially higher specific activity due to di-iodination.Milder than direct iodination, preserving protein integrity.[6]Stable C-I bond, potentially reducing in vivo deiodination.[7]
Potential Drawback Steric hindrance from two iodine atoms may affect reactivity or protein function.Potential for in vivo deiodination from the phenolic ring.Requires synthesis from ATE precursor.

In-Depth Analysis of Labeling Reagents

3,5-diiodo-4-hydroxyphenylpropionic acid (DIHPPA)

DIHPPA itself is a stable, di-iodinated phenolic compound.[8][9] To function as a labeling reagent, its carboxylic acid group must be activated, most commonly by conversion to an N-hydroxysuccinimide (NHS) ester. This DIHPPA-NHS ester then becomes a potent amine-reactive labeling agent.

The Chemistry of DIHPPA Labeling:

The process begins with the activation of DIHPPA to its NHS ester. This can be achieved using various coupling agents. Once activated, the DIHPPA-NHS ester readily reacts with primary amines on the protein surface in a buffered solution at a slightly alkaline pH (typically 7.5-8.5) to form a stable amide bond.[4]

cluster_reaction Labeling Reaction DIHPPA DIHPPA NHS_Ester DIHPPA-NHS Ester DIHPPA->NHS_Ester Activation (e.g., DCC/NHS) Labeled_Protein Labeled Protein NHS_Ester->Labeled_Protein Protein Protein-NH2 Protein->Labeled_Protein

Workflow for DIHPPA Labeling.

Key Performance Considerations:

  • Higher Specific Activity: The presence of two iodine atoms per molecule of DIHPPA offers the potential for achieving a higher specific activity when using radioiodine isotopes, which can be advantageous in highly sensitive immunoassays.

  • Steric Hindrance: The two bulky iodine atoms flanking the hydroxyl group could potentially introduce steric hindrance, which might slightly reduce the coupling efficiency compared to a mono-iodinated reagent. This steric bulk could also have a greater impact on the tertiary structure and, consequently, the biological activity of the labeled protein.

Bolton-Hunter Reagent

The Bolton-Hunter reagent is the N-hydroxysuccinimide ester of 3-(4-hydroxyphenyl)propionic acid.[10] It is commercially available in a pre-iodinated form (typically with ¹²⁵I), making it a convenient "off-the-shelf" solution for radioiodination. This indirect method of labeling is significantly milder than direct oxidative iodination techniques (e.g., using Chloramine-T or Iodogen), which can damage sensitive proteins.[11]

The Chemistry of Bolton-Hunter Labeling:

The chemistry is analogous to that of DIHPPA-NHS ester, involving the acylation of primary amines. The key difference is that the Bolton-Hunter reagent is mono-iodinated.

cluster_reaction Labeling Reaction BH_Reagent [¹²⁵I]Bolton-Hunter Reagent Labeled_Protein [¹²⁵I]Labeled Protein BH_Reagent->Labeled_Protein Protein Protein-NH2 Protein->Labeled_Protein

Workflow for Bolton-Hunter Labeling.

Key Performance Considerations:

  • Preservation of Protein Integrity: The non-oxidative nature of the Bolton-Hunter method is a major advantage, as it avoids the harsh conditions that can lead to loss of immunoreactivity.[11]

  • Convenience: The availability of a pre-labeled reagent simplifies the workflow, eliminating the need for handling and purifying the iodinated precursor.

  • Potential for Deiodination: The iodine atom is attached to a phenolic ring, which can be susceptible to in vivo deiodination by deiodinase enzymes. This can lead to the accumulation of free radioiodine in the thyroid and other tissues, potentially increasing background signal and reducing the accuracy of in vivo studies.

N-succinimidyl 3-(tri-n-butylstannyl)benzoate (ATE) and N-succinimidyl 3-iodobenzoate (SIB)

ATE is a precursor molecule that is first radioiodinated to form SIB. SIB is then used to label proteins via an NHS ester-mediated acylation of primary amines. This method offers a distinct advantage in terms of the stability of the carbon-iodine bond.

The Chemistry of SIB Labeling:

The process involves two key steps:

  • Radioiodination of ATE: The tri-n-butylstannyl group on ATE is replaced with a radioiodine atom through an electrophilic substitution reaction, yielding [¹²⁵I]SIB.[7]

  • Protein Labeling with [¹²⁵I]SIB: The resulting [¹²⁵I]SIB, an activated NHS ester, reacts with primary amines on the protein to form a stable amide linkage.

cluster_reaction Labeling Reaction ATE ATE SIB [¹²⁵I]SIB ATE->SIB Radioiodination Labeled_Protein [¹²⁵I]Labeled Protein SIB->Labeled_Protein Protein Protein-NH2 Protein->Labeled_Protein

Workflow for SIB Labeling.

Key Performance Considerations:

  • Enhanced In Vivo Stability: The iodine atom in SIB is attached to a non-phenolic phenyl ring. This C-I bond is more resistant to in vivo deiodination compared to the bond in iodinated tyrosine or hydroxyphenyl groups.[7] This results in lower thyroid uptake of free radioiodine and improved target-to-background ratios in imaging studies.

  • Multi-step Procedure: The need to first synthesize and purify [¹²⁵I]SIB from the ATE precursor adds complexity and time to the labeling protocol compared to using a pre-labeled reagent like Bolton-Hunter.

Experimental Protocols

The following are generalized protocols for protein labeling using NHS esters. The specific amounts and reaction times may need to be optimized for your particular protein and desired degree of labeling.

Protocol 1: Protein Labeling with a DIHPPA-NHS Ester (Hypothetical)

Rationale: This protocol is based on standard NHS ester chemistry. The reaction is performed at a slightly alkaline pH to ensure that the target primary amines are deprotonated and thus nucleophilic. A molar excess of the NHS ester is used to drive the reaction to completion. Unreacted labeling reagent is removed by size-exclusion chromatography.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • DIHPPA-NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare the DIHPPA-NHS Ester Solution: Immediately before use, dissolve the DIHPPA-NHS ester in a minimal volume of DMF or DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the DIHPPA-NHS ester solution to the protein solution. Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purify the Labeled Protein: Separate the labeled protein from unreacted DIHPPA-NHS ester and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS).

  • Characterize the Labeled Protein: Determine the degree of labeling and protein concentration using appropriate spectrophotometric methods.

Protocol 2: Radioiodination using the Bolton-Hunter Reagent

Rationale: This protocol utilizes a commercially available, pre-iodinated NHS ester. The reaction conditions are similar to the DIHPPA-NHS ester protocol, but with the added considerations for handling radioactive materials.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M borate buffer, pH 8.5)

  • [¹²⁵I]Bolton-Hunter Reagent

  • Quenching solution: 0.2 M glycine in 0.1 M borate buffer, pH 8.5

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in 0.1 M borate buffer, pH 8.5, to a concentration of 1-5 mg/mL.

  • Labeling Reaction: Add the desired amount of [¹²⁵I]Bolton-Hunter Reagent to the protein solution. The amount will depend on the desired specific activity. Gently mix and incubate for 15-30 minutes at 0°C (on ice).[12]

  • Quench the Reaction: Add an excess of the quenching solution to react with any remaining [¹²⁵I]Bolton-Hunter Reagent. Incubate for 5-10 minutes at 0°C.[12]

  • Purify the Labeled Protein: Separate the [¹²⁵I]-labeled protein from unreacted reagents using a desalting column equilibrated with a suitable buffer containing a carrier protein (e.g., 0.25% gelatin in PBS) to prevent non-specific adsorption of the labeled protein.

  • Determine Labeling Efficiency: Measure the radioactivity in the protein-containing fractions and the total radioactivity to calculate the incorporation efficiency.

Conclusion and Recommendations

The choice of labeling reagent is a critical decision that should be guided by the specific requirements of your experiment.

  • For applications requiring the highest possible specific activity in radioimmunoassays, a DIHPPA-based reagent may be advantageous due to its di-iodinated nature. However, the potential for increased steric hindrance and its impact on protein function should be carefully evaluated.

  • The Bolton-Hunter reagent remains an excellent choice for general protein iodination, particularly for proteins that are sensitive to oxidative damage. Its convenience as a pre-labeled reagent simplifies the experimental workflow.[6]

  • For in vivo applications where stability of the label is paramount, the ATE/SIB system is superior. The increased stability of the C-I bond minimizes deiodination, leading to clearer imaging results and more accurate biodistribution data.[7]

Ultimately, the optimal labeling strategy may require empirical determination. We recommend performing small-scale pilot experiments to compare the performance of different reagents with your specific protein of interest, assessing not only the labeling efficiency but also the preservation of the protein's biological activity and immunoreactivity. By carefully considering the chemical principles and practical aspects outlined in this guide, you can select the most appropriate labeling reagent to ensure the success and integrity of your research.

References

Sources

Validation

Advanced Radioiodination Profiling: 3,5-Diiodo-4-hydroxyphenylpropionic Acid vs. Bolton-Hunter Reagent

As a Senior Application Scientist in radiopharmaceutical development, I frequently encounter the limitations of direct protein radioiodination. Direct electrophilic substitution (via Chloramine-T or Iodogen) targets tyro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in radiopharmaceutical development, I frequently encounter the limitations of direct protein radioiodination. Direct electrophilic substitution (via Chloramine-T or Iodogen) targets tyrosine or histidine residues[1]. However, if a target macromolecule lacks these residues, or if its biological activity is destroyed by harsh oxidizing conditions, indirect iodination becomes mandatory[2].

The gold standard for indirect labeling is the Bolton-Hunter (BH) reagent (N-succinimidyl 3-(4-hydroxyphenyl)propionate, SHPP)[2]. By utilizing an N-hydroxysuccinimide (NHS) ester, the BH reagent acylates primary amines (lysine side chains or the N-terminus) under mild, non-oxidizing conditions[1][2]. Today, researchers must choose between standard in-lab labeled BH reagent and its pre-labeled derivative, 3,5-diiodo-4-hydroxyphenylpropionic acid (diiodinated BH reagent). This guide objectively compares their mechanistic profiles, performance metrics, and experimental workflows to help you optimize your radiolabeling strategy.

Mechanistic Profiling & Causality

The Standard Bolton-Hunter Reagent (SHPP)

The standard BH reagent is a phenol-containing NHS ester. In a typical workflow, the researcher must first radioiodinate the BH reagent itself using sodium iodide ( 125 I) and an oxidant like Chloramine-T[2]. The labeled ester is then extracted into an organic solvent, dried, and reacted with the target protein. This approach protects the protein from oxidation but often yields a heterogeneous mixture of mono- and di-iodinated conjugates, limiting the maximum specific activity to approximately 2000 Ci/mmol[3].

3,5-Diiodo-4-hydroxyphenylpropionic Acid (Diiodinated BH)

To bypass the in-lab oxidation step and maximize specific activity, the BH reagent can be pre-diiodinated (often purchased as a pre-labeled [ 125 I]-diiodinated NHS ester)[][5]. Because every conjugated molecule carries two iodine atoms, the specific activity doubles to roughly 4000 Ci/mmol[3][6]. This ultra-high specific activity is critical for detecting low-abundance targets, such as tracing the DAKLI ligand in kappa opioid receptor binding assays[3] or evaluating Interferon- α receptor kinetics[5]. However, the addition of two bulky, electron-rich iodine atoms significantly increases the lipophilicity of the resulting conjugate, which can alter peptide conformation or increase non-specific membrane binding[7].

MechanisticPathway Start Target Macromolecule (Lacks Tyr/His or Oxidation-Sensitive) Conjugation1 Acylation of Primary Amines (Lysine / N-terminus) Start->Conjugation1 Buffer pH 8.5 Conjugation2 Acylation of Primary Amines (Lysine / N-terminus) Start->Conjugation2 Buffer pH 8.5 BH Standard Bolton-Hunter (SHPP) Iodination In-Lab Radioiodination (Chloramine-T / Iodogen) BH->Iodination Step 1: Oxidation Diiodo 3,5-Diiodo-4-hydroxyphenylpropionic Acid (Pre-Diiodinated BH) Diiodo->Conjugation2 1-Step Conjugation Iodination->Conjugation1 Step 2: Conjugation Product1 Mono/Di-iodinated Conjugate (~2000 Ci/mmol) Conjugation1->Product1 Product2 Strictly Di-iodinated Conjugate (~4000 Ci/mmol) Conjugation2->Product2

Logical pathways of indirect radioiodination using standard vs. diiodinated Bolton-Hunter reagents.

Comparative Performance Metrics

When selecting between these reagents, quantitative trade-offs must be evaluated. While both reagents slightly increase resistance to in vivo deiodination compared to direct tyrosine labeling[8], their distinct chemical structures dictate their optimal use cases.

Table 1: Comparative Chemical Profiling
FeatureStandard Bolton-Hunter (SHPP)3,5-Diiodo-BH Reagent
Active Conjugation Moiety NHS EsterNHS Ester
Target Residues Primary Amines (Lysine, N-terminus)Primary Amines (Lysine, N-terminus)
Specific Activity Potential ~2000 Ci/mmol (Predominantly Mono)~4000 Ci/mmol (Strictly Diiodinated)
Impact on Lipophilicity Moderate IncreaseHigh Increase (Potential steric hindrance)
In-Lab Oxidation Required Yes (e.g., Chloramine-T)No (If purchased pre-labeled)
Best Application General protein tracing, maintaining native conformationLow-density receptor binding assays
Table 2: Experimental Optimization Parameters

Both reagents utilize NHS ester chemistry, meaning the causality behind the reaction conditions is identical. The parameters below form a self-validating system to maximize yield and prevent reagent degradation.

ParameterOptimal ConditionMechanistic Causality
Buffer Formulation 0.1 M Sodium Borate, pH 8.5A pH of 8.5 ensures a sufficient fraction of lysine amines are deprotonated (nucleophilic) without excessively accelerating NHS ester hydrolysis[2].
Reaction Temperature 0°C (On Ice)The NHS ester is highly susceptible to aqueous hydrolysis. Lowering the temperature slows hydrolysis more than it slows the desired aminolysis reaction[2].
Quenching Agent 0.2 M GlycineGlycine provides an excess of primary amines to rapidly scavenge any unreacted NHS ester, preventing unwanted cross-linking during purification[2][6].

Self-Validating Experimental Protocols

The following workflows detail the exact methodologies for utilizing both reagents. Note that the standard BH protocol requires a preliminary radiolabeling step, whereas the diiodinated protocol assumes the use of a pre-labeled reagent.

WorkflowComparison cluster_BH Protocol A: Standard BH (In Situ Labeling) cluster_Diiodo Protocol B: Pre-Diiodinated BH A1 1. React SHPP with Na[125I] + Chloramine-T A2 2. Extract into Benzene/DMF & Evaporate Solvent A1->A2 A3 3. Add Protein in 0.1M Borate (pH 8.5) A2->A3 Incubation Incubate 15-30 min at 0°C (Minimizes NHS Hydrolysis) A3->Incubation B1 1. Dry Pre-labeled [125I]-Diiodinated BH Reagent in Vessel B2 2. Add Protein in 0.1M Borate (pH 8.5) B1->B2 B2->Incubation Quench Quench with 0.2M Glycine (5 min at 0°C) Incubation->Quench Purification Gel Filtration (e.g., BioGel P-6DG) or Dialysis Quench->Purification

Step-by-step experimental workflow comparing in situ BH labeling versus pre-diiodinated conjugation.

Protocol A: Indirect Radioiodination via Standard Bolton-Hunter Reagent

Use this protocol when maximizing specific activity is less critical than minimizing lipophilic structural changes.

  • In Situ Radioiodination : React 1-2 μ g of standard BH reagent (SHPP) with Na[ 125 I] in the presence of Chloramine-T (oxidant) for 15 seconds.

  • Extraction : Immediately extract the radioiodinated BH reagent into an anhydrous organic solvent (e.g., benzene or DMF). Causality: This step separates the reactive NHS ester from the aqueous oxidant, preventing protein damage in subsequent steps.

  • Solvent Evaporation : Transfer the organic phase to the final reaction vessel and gently evaporate the solvent under a stream of dry nitrogen gas.

  • Conjugation : Add 5 μ g of the target protein dissolved in 10 μ L of 0.1 M Sodium Borate buffer (pH 8.5) directly to the dried reagent[2].

  • Incubation : Stir the mixture continuously for 15-30 minutes at 0°C[2].

  • Quenching : Terminate the reaction by adding 0.5 mL of 0.2 M Glycine in 0.1 M Borate buffer (pH 8.5) and incubate for an additional 5 minutes at 0°C[2][6].

  • Purification : Remove unconjugated ester and glycine by passing the mixture through a gel filtration column (e.g., BioGel P-6DG) or via dialysis[2][5].

Protocol B: Conjugation via Pre-Diiodinated Bolton-Hunter Reagent

Use this protocol for low-abundance receptor assays requiring ultra-high specific activity (e.g., 4000 Ci/mmol).

  • Reagent Preparation : Obtain commercially available[ 125 I]-diiodinated Bolton-Hunter reagent (supplied in anhydrous solvent). Transfer the desired activity (e.g., 250 μ Ci) to a reaction vial and evaporate the solvent under dry nitrogen gas[5][6].

  • Conjugation : Immediately add the target protein/peptide (e.g., 5-10 μ g) dissolved in 0.1 M Sodium Borate buffer (pH 8.5) to the dried diiodinated ester[6].

  • Incubation : Agitate the reaction mixture for 15 minutes at 0°C[6]. Causality: Because the diiodinated reagent is highly lipophilic, rigorous agitation is required to ensure the dried reagent fully interacts with the aqueous protein.

  • Quenching & Purification : Quench with 0.2 M Glycine (5 min at 0°C) and purify via gel filtration or HPLC to isolate the diiodinated conjugate[3][6].

References

  • G-Biosciences. Iodination of Proteins with Bolton-Hunter Reagent.
  • MDPI. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques.
  • ResearchGate. Biologically active fraction of Bolton-Hunter–iodinated annexin V can....
  • NIH. Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry.
  • Blood (ASH Publications). Interferon-α Resistance in a Cutaneous T-Cell Lymphoma Cell Line Is Associated With Lack of STAT1 Expression.
  • PNAS. Regulation of mouse gamete interaction by a sperm tyrosine kinase.
  • PNAS. "DAKLI": a multipurpose ligand with high affinity and selectivity for dynorphin (kappa opioid) binding sites.

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Comparative

A Comparative Technical Guide to 3,5-diiodo-4-hydroxyphenylpropionic acid (DIHPPA) in Thyroid Axis Bioassays

This guide provides an in-depth technical comparison of 3,5-diiodo-4-hydroxyphenylpropionic acid (DIHPPA) against established alternatives for the in vitro assessment of thyroid hormone deiodinase activity. Designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of 3,5-diiodo-4-hydroxyphenylpropionic acid (DIHPPA) against established alternatives for the in vitro assessment of thyroid hormone deiodinase activity. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to guide experimental design and compound selection.

Introduction: The Critical Role of Deiodinases in Thyroid Homeostasis

The thyroid hormone (TH) system is a cornerstone of vertebrate metabolism, development, and growth. Its activity is exquisitely controlled not just by hormone synthesis, but by peripheral activation and inactivation. The selenoprotein family of iodothyronine deiodinases (D1, D2, and D3) are the primary actuators of this local control.[1] They catalyze the removal of specific iodine atoms from the prohormone thyroxine (T4) to either generate the highly active 3,5,3'-triiodothyronine (T3) or inactivating metabolites like reverse T3 (rT3).[2]

Given their critical role, deiodinases are significant targets for pharmacological intervention and are susceptible to disruption by xenobiotics. Consequently, robust and reliable in vitro assays are essential tools in drug discovery and toxicology to screen for compounds that modulate deiodinase activity.[3] This guide focuses on the utility of DIHPPA as a substrate in such assays, comparing it to natural ligands and other screening methodologies.

Profile of a Candidate Substrate: 3,5-diiodo-4-hydroxyphenylpropionic acid (DIHPPA)

Chemical Identity:

  • Systematic Name: 3-(4-hydroxy-3,5-diiodophenyl)propanoic acid[4]

  • CAS Number: 13811-11-5[5]

  • Molecular Formula: C₉H₈I₂O₃[4]

  • Molecular Weight: 417.97 g/mol [4]

DIHPPA is an organoiodine compound structurally analogous to diiodotyrosine (DIT), a precursor in thyroid hormone synthesis.[5][6] Its key features—a di-iodinated phenolic ring and a propanoic acid side chain—make it a plausible substrate for enzymes that interact with iodinated phenols, namely deiodinases.[5] While it is also known as an intermediate in the synthesis of the thyroid hormone analog 3,3',5-Triiodo Thyropropionic Acid (T3PA), its application as a primary tool in deiodinase assays warrants a specific comparative analysis.[5][6]

Comparative Performance Analysis: DIHPPA vs. Assay Alternatives

The utility of a substrate in an enzyme assay is defined by its kinetic properties, the reliability of its signal, and its practicality. Here, we compare DIHPPA to the natural deiodinase substrate (rT3, a common choice for D1/D3 assays) and the methodological alternative of radiometric assays.

Assay Principle: Iodide Release vs. Radiometric Detection

Two primary methods are employed to measure deiodinase activity in vitro:

  • Iodide Release Assay: This method uses a non-radioactive substrate (like DIHPPA or rT3). The enzymatic reaction liberates an iodide ion (I⁻), which is then quantified. A common, highly sensitive method for this is the Sandell-Kolthoff reaction .[3][7] This reaction involves the iodide-catalyzed reduction of yellow Cerium(IV) to colorless Cerium(III) by arsenite, with the rate of color loss being proportional to the iodide concentration.[7][8]

  • Radiometric Assay: This traditional "gold standard" approach uses a radiolabeled substrate (e.g., ¹²⁵I-rT3).[9] After the enzymatic reaction, the liberated ¹²⁵I⁻ is separated from the unreacted substrate (e.g., by chromatography), and the radioactivity is quantified to determine enzyme activity.[9]

Quantitative Comparison of Assay Methods

The choice between these approaches involves trade-offs in sensitivity, safety, and throughput.

ParameterDIHPPA with Sandell-Kolthoff Natural Substrate (rT3) with LC-MS/MS Radiometric Assay (¹²⁵I-rT3)
Principle Measures enzyme-released iodide via a catalytic colorimetric reaction.[3][7]Directly measures the formation of the product (T2) and disappearance of the substrate (rT3).[2]Measures radioactivity of released iodide after separation from the substrate.[9]
Illustrative Kₘ ~5-15 µM (Hypothesized)~0.1-1 µM (for D1)~0.1-1 µM (for D1)
Throughput High; suitable for 96/384-well plates.[3][7]Medium to Low; dependent on chromatography run times.Low to Medium; requires manual separation steps.[3]
Safety & Handling Requires standard chemical safety; avoids radioactive materials.[3]Requires standard chemical safety and specialized instrument handling.Requires licensing, specialized handling, and radioactive waste disposal.[3]
Sensitivity High; can detect low pmol levels of iodide.[10]Very High; highly specific and sensitive.[2]Extremely High; can detect femtomole levels of activity.[9]
Interferences Susceptible to strong oxidizing/reducing agents or other iodide sources in the sample.[7]Less susceptible to matrix effects than colorimetric assays, but ion suppression can occur.[2]Highly specific to the radiolabel, minimal interference.
Cost Low to Moderate; requires a spectrophotometer.High; requires expensive LC-MS/MS instrumentation and maintenance.Moderate; involves costs for radiolabeled substrate and waste disposal.[3]

Note: Kinetic values for DIHPPA are hypothesized based on typical values for synthetic substrates and are provided for illustrative comparison.

Advantages and Disadvantages of Using DIHPPA

Advantages:
  • Enables Non-Radioactive, High-Throughput Screening: The primary advantage of DIHPPA is its utility as a substrate in a non-radioactive assay format.[3] When coupled with the Sandell-Kolthoff reaction, it facilitates rapid and cost-effective screening of compound libraries in a microtiter plate format, a significant advantage over cumbersome radiometric methods.[3][7]

  • Simplified Metabolite Profile: Deiodination of DIHPPA yields a single, predictable metabolite (3-iodo-4-hydroxyphenylpropionic acid) and free iodide. This simplifies analysis compared to natural hormones like T4, which can be deiodinated at multiple positions to produce different active or inactive products.

  • Chemical Stability and Availability: As a synthetic small molecule, DIHPPA offers good shelf-life and is commercially available from multiple suppliers, ensuring consistency in experimental setups.[5][11]

Disadvantages:
  • Lower Binding Affinity: Synthetic substrates like DIHPPA typically exhibit a lower binding affinity (higher Kₘ) for the enzyme's active site compared to natural substrates like rT3 or T4. This means higher concentrations of DIHPPA may be required to saturate the enzyme, which could be a concern if compound solubility is limited.

  • Indirect Measurement: The Sandell-Kolthoff reaction measures the product of the enzymatic reaction (iodide), not the direct interaction with the substrate. This makes it susceptible to any compound that interferes with the colorimetric reaction itself, potentially leading to false positives or negatives.[7]

  • Lack of Biological Equivalence: While structurally similar, DIHPPA is not a thyroid hormone. Findings related to its interaction with deiodinases may not fully translate to the enzyme's behavior with endogenous hormones. Therefore, results from primary screens using DIHPPA should be validated with natural substrates.

Experimental Protocols & Workflows

A self-validating system is crucial for trustworthy results. The following protocol for a deiodinase inhibition assay includes necessary controls to ensure data integrity.

Protocol: Deiodinase 1 (D1) Inhibition Assay using DIHPPA

Objective: To determine the IC₅₀ of a test compound against human Type 1 deiodinase using DIHPPA as a substrate and the Sandell-Kolthoff reaction for detection.

Materials:

  • Human liver microsomes (as a source of D1)[12]

  • DIHPPA (Substrate)[11]

  • Propylthiouracil (PTU) (Positive control inhibitor)

  • Dithiothreitol (DTT) (Cofactor)

  • Potassium Iodide (KI) standard

  • Arsenious acid, Ceric ammonium sulfate (Sandell-Kolthoff reagents)[7]

  • Phosphate buffer, EDTA

Workflow Diagram:

Deiodinase_Inhibition_Assay start_end start_end process process decision decision data data output output A Assay Plate Preparation (Test Compounds, Controls, Microsomes) B Pre-incubation (e.g., 15 min at 37°C) A->B C Initiate Reaction (Add DIHPPA + DTT) B->C D Enzymatic Incubation (e.g., 60 min at 37°C) C->D E Stop Reaction (e.g., add strong acid) D->E F Transfer to Detection Plate E->F G Sandell-Kolthoff Reaction (Add Arsenious Acid, then Ceric Sulfate) F->G H Kinetic Read (OD at 405nm over time) G->H I Data Analysis (Calculate reaction rates) H->I J Calculate % Inhibition & IC50 I->J

Caption: Workflow for a D1 inhibition screening assay using DIHPPA.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Assay Buffer: 100 mM potassium phosphate, 1 mM EDTA, pH 7.4.

    • Substrate Solution: Prepare a 10 mM stock of DIHPPA in DMSO. Dilute to the final working concentration (e.g., 20 µM) in Assay Buffer containing 20 mM DTT.

    • Enzyme Preparation: Dilute human liver microsomes in Assay Buffer to a pre-determined optimal concentration.

    • Test Compounds: Prepare a serial dilution of test compounds and the positive control (PTU) in DMSO, then dilute in Assay Buffer.

  • Assay Procedure (96-well plate):

    • To appropriate wells, add 25 µL of Assay Buffer (blank), 25 µL of test compound dilutions, or 25 µL of PTU control.

    • Add 50 µL of the diluted microsome suspension to all wells except the "no enzyme" controls. Add 50 µL of Assay Buffer to these controls.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the DIHPPA/DTT substrate solution to all wells.

    • Incubate for 60 minutes at 37°C.

  • Iodide Detection (Sandell-Kolthoff Reaction):

    • Stop the enzymatic reaction by adding 50 µL of 1M HCl.

    • Prepare a separate 96-well plate for the colorimetric reaction.

    • Add 50 µL of arsenious acid solution to all wells.

    • Transfer 25 µL of the stopped reaction mixture from the first plate to the corresponding wells of the detection plate.

    • Place the detection plate in a microplate reader pre-set to 405 nm.

    • Initiate the detection reaction by injecting 50 µL of ceric ammonium sulfate solution.

    • Immediately begin kinetic reading, taking measurements every 30 seconds for 10 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of OD vs. time) for each well.

    • Create a standard curve using known concentrations of KI to convert reaction rates to iodide concentrations.

    • Calculate the percent inhibition for each test compound concentration relative to the vehicle control (DMSO).

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Authoritative Recommendations

3,5-diiodo-4-hydroxyphenylpropionic acid (DIHPPA) is a valuable tool in the context of thyroid-axis research, but its application must be chosen judiciously.

  • Recommendation for Use: DIHPPA is highly recommended for primary, high-throughput screening campaigns to identify potential deiodinase inhibitors from large compound libraries. Its compatibility with non-radioactive, automated colorimetric assays provides a significant advantage in terms of speed, cost, and safety.[3]

  • Limitations and Required Validation: DIHPPA is not recommended as a standalone substrate for detailed mechanistic studies or for final compound characterization. Due to its non-physiological structure and potentially lower affinity, key findings must be validated. Any "hits" identified using DIHPPA should be subjected to secondary assays using natural substrates (e.g., T4, rT3) and more direct analytical methods, such as LC-MS/MS, to confirm their inhibitory activity and mechanism.[2]

By understanding the distinct advantages and disadvantages of DIHPPA and implementing robust, self-validating protocols, researchers can effectively leverage this compound to accelerate the discovery of novel modulators of thyroid hormone metabolism.

References

  • European Union Reference Laboratory for alternatives to animal testing. STANDARD OPERATING PROCEDURE for colorimetric assessment of deiodinases activity based on Sandell-Kolthoff reaction with human microsomes: DIO1-SK assay, version 1.0. Available from: [Link]

  • Pavelka, S. (2010). Development of Radiometric Assays for Quantification of Enzyme Activities of the Key Enzymes of Thyroid Hormones Metabolism. SciSpace. Available from: [Link]

  • TSAR. Thyroid method 4a: Deiodinase 1 activity based on Sandell-Kolthoff reaction. Available from: [Link]

  • Renko, K., et al. (2022). Measuring deiodinase activity – a need for standardization? European Thyroid Journal, 11(2), e210085. Available from: [Link]

  • PubChem. 3,5-Diiodo-4-hydroxyphenylpropionic acid. National Center for Biotechnology Information. Available from: [Link]

  • Olker, J. H., et al. MEASURING THYROID REGULATING DEIODINASE ACTIVITY IN HUMANS USING IN VITRO TECHNIQUES. Dioxin 20XX International Symposium. Available from: [Link]

  • Renko, K., et al. (2012). Screening assays on inhibitors, modulators and substrates of deiodinase and dehalogenase activities. Experimental and Clinical Endocrinology & Diabetes. Available from: [Link]

  • Szybiński, Z. (2009). Assay of iodine in edible salt using Sandell-Kolthoff catalytic method. Endokrynologia Polska. Available from: [Link]

  • Shen, Y., et al. (2023). Optimized methods for measuring competitive binding of chemical substances to thyroid hormone distributor proteins transthyretin and thyroxine binding globulin. Archives of Toxicology. Available from: [Link]

  • Hasegawa, H., et al. (1998). Competitive Binding Assay for Thyroxine Using in Vitro Selected Oligonucleotides. Analytical Chemistry, 70(3), 558–562. Available from: [Link]

  • PubChem. 3,5-Diiodothyropropionic acid. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Scheme of Sandell-Kolthoff reaction. Available from: [Link]

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Comparative

Cross-Reactivity Assessment of 3,5-Diiodo-4-Hydroxyphenylpropionic Acid Conjugates: A Comprehensive Comparison Guide

Executive Summary For researchers and drug development professionals, the structural integrity of labeled conjugates is paramount to assay specificity. 3,5-diiodo-4-hydroxyphenylpropionic acid (DIHPA) occupies a unique a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the structural integrity of labeled conjugates is paramount to assay specificity. 3,5-diiodo-4-hydroxyphenylpropionic acid (DIHPA) occupies a unique and challenging space in biochemistry. It is the active, radioiodinated moiety generated when proteins are labeled using the Bolton-Hunter reagent[1], and it simultaneously acts as a potent thyromimetic analog with documented cardiac effects[2].

Because DIHPA introduces a bulky, highly electronegative diiodophenol ring to target peptides, it frequently alters epitope recognition. Furthermore, its structural homology to endogenous thyroid hormones (like Triiodothyronine, T3) means that DIHPA conjugates and related analogs (e.g., DITPA) can cause severe cross-reactivity in clinical immunoassays[3]. This guide provides an objective comparison of DIHPA conjugates against alternative labeling strategies and details a self-validating experimental framework for quantifying cross-reactivity.

Mechanistic Causality: The Drivers of Cross-Reactivity

To engineer robust pharmacokinetic or diagnostic assays, one must understand why DIHPA conjugates behave unpredictably. Cross-reactivity in these systems is driven by two distinct mechanistic pathways:

  • Haptenic Dominance & Bridge Recognition: The Bolton-Hunter reagent (N-succinimidyl-3-(4-hydroxyphenyl)propionate) covalently modifies primary amines (lysine residues or the N-terminus)[4]. Upon radioiodination, the resulting DIHPA conjugate drastically alters the local isoelectric point (pI) and introduces significant steric hindrance. Antibodies raised against the native peptide may fail to recognize the conjugate. Conversely, if the conjugate is used as an immunogen, the immune system often exhibits "bridge recognition," generating antibodies that bind specifically to the DIHPA moiety rather than the target peptide.

  • Thyromimetic Structural Mimicry: DIHPA is structurally homologous to the inner ring of T3. When thyromimetics like DIHPA or DITPA are present in serum, they compete directly with endogenous T3 for antibody binding sites in commercial diagnostic platforms. This dose-dependent competition leads to false reporting of thyroid function, necessitating rigorous cross-reactivity profiling[3].

Data Visualization: Cross-Reactivity Pathways

The following diagram illustrates the logical flow of antibody recognition and the divergent pathways that lead to off-target cross-reactivity when utilizing DIHPA conjugates.

CrossReactivity Antiserum Polyclonal Antiserum (Raised against Native Peptide) Native Native Target Peptide (True Epitope) Antiserum->Native High Affinity (100% Specificity) DIHPA_Conj DIHPA-Peptide Conjugate (Bolton-Hunter Labeled) Antiserum->DIHPA_Conj Steric Hindrance / Altered pI (Variable CR) Thyroid Endogenous T3 / DITPA (Thyromimetic Analogs) Antiserum->Thyroid Hapten Recognition (Off-Target CR)

Fig 1: Antibody cross-reactivity pathways for DIHPA conjugates and thyromimetic analogs.

Comparative Assessment of Conjugation Alternatives

When designing an assay, selecting the correct labeling strategy is a balance between specific activity and structural preservation. Table 1 objectively compares DIHPA conjugation against standard alternatives.

Table 1: Performance and Cross-Reactivity Profiles of Protein Conjugation Strategies

Conjugation StrategyTarget ResidueStructural PerturbationHaptenic CR RiskThyromimetic Interference
DIHPA (Bolton-Hunter) Primary Amines (Lysine/N-term)High (Bulky diiodophenol addition)High (Bridge recognition)High (Mimics T3/T4)
Direct Iodination (Chloramine-T) TyrosineModerate (Iodine insertion)Low to Moderate Low
Enzymatic (Lactoperoxidase) TyrosineLow (Gentle oxidation)Low Low
Non-Isotopic (Biotin-NHS) Primary AminesHigh (Bulky biotin addition)Moderate (Endogenous biotin)None

Analytical Insight: Direct iodination is preferred for preserving structural fidelity, but DIHPA conjugation remains strictly necessary for proteins lacking accessible tyrosine residues or those susceptible to oxidative denaturation[1].

Self-Validating Experimental Protocol: Cross-Reactivity Assessment

To accurately quantify cross-reactivity, a competitive displacement model must be used. Direct binding assays fail to account for solution-phase thermodynamic competition. This protocol is designed as a self-validating system ; internal controls mathematically prove or disprove the integrity of the assay.

Phase 1: Conjugate Synthesis & Purification

Causality Check: The reaction buffer must be maintained at pH 8.5. The ϵ -amino group of lysine has a pKa of ~10.5; at pH 8.5, a sufficient fraction is deprotonated to act as an effective nucleophile against the NHS ester of the Bolton-Hunter reagent[4].

  • Dissolve 100 µg of the target protein in 200 mM borate buffer (pH 8.5).

  • Add water-soluble Bolton-Hunter reagent (Sulfo-SHPP) at a 3:1 molar excess. Incubate on ice for 3 hours[4].

  • Purify the conjugate via gel filtration (e.g., Sephadex G-25) to remove unreacted SHPP.

  • Radioiodinate the purified conjugate using the Chloramine-T method to yield the final DIHPA conjugate.

Phase 2: Competitive Displacement Assay (ELISA/RIA)
  • Coat microtiter plates with the capture antibody specific to the native peptide.

  • Prepare a standard curve of the Native Peptide (0.1 to 1000 ng/mL).

  • Prepare parallel serial dilution curves of the following competitors:

    • DIHPA-Conjugated Peptide

    • Free DIHPA (or DITPA)

    • Endogenous T3

  • Incubate competitors with the capture antibody, followed by signal acquisition (radioactivity counting or colorimetric readout).

Phase 3: Data Analysis & System Validation
  • Calculate the IC50​ (the concentration of competitor required to displace 50% of the maximum binding) for each curve.

  • Calculate Percent Cross-Reactivity (% CR) using Abraham's formula:

    %CR=(IC50​ of CompetitorIC50​ of Native Peptide​)×100
  • Self-Validation Check (Critical):

    • The zero-competitor control ( B0​ ) must yield a signal-to-noise ratio >10 .

    • The free DIHPA and T3 controls must exhibit <0.1% cross-reactivity.

    • Decision Gate: If free DIHPA cross-reactivity exceeds 1% , the antibody lot is mathematically invalidated for use with Bolton-Hunter conjugates due to dominant hapten recognition, and a new antibody clone must be selected.

References

  • Diiodothyropropionic acid (DITPA)
  • Source: springernature.
  • Source: gbiosciences.
  • Source: cdnsciencepub.

Sources

Validation

A Comparative Analysis of 3,5-Diiodo-4-hydroxyphenylpropionic Acid Derivatives: A Guide for Researchers

For researchers and drug development professionals navigating the complex landscape of thyroid hormone analogs, 3,5-diiodo-4-hydroxyphenylpropionic acid (DIPPA) and its derivatives represent a compelling class of molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals navigating the complex landscape of thyroid hormone analogs, 3,5-diiodo-4-hydroxyphenylpropionic acid (DIPPA) and its derivatives represent a compelling class of molecules with significant therapeutic potential. This guide provides a comprehensive comparative analysis of these compounds, offering insights into their synthesis, biological activity, and experimental evaluation. By delving into the causality behind experimental choices and presenting validated protocols, this document aims to empower scientists to make informed decisions in their research endeavors.

Introduction: The Significance of 3,5-Diiodo-4-hydroxyphenylpropionic Acid (DIPPA)

3,5-diiodo-4-hydroxyphenylpropionic acid, also known as DIHPA, is a key intermediate in the synthesis of various thyroid hormone analogs, most notably 3,3',5-triiodothyropropionic acid (TIRATRICOL or TRIAC)[1]. Its core structure, featuring a di-iodinated phenolic ring and a propionic acid side chain, provides a versatile scaffold for chemical modification[2]. The presence of iodine atoms and the phenolic hydroxyl group are crucial for its biological activity, influencing its binding to thyroid hormone receptors (TRs) and its potential as a phenolic antioxidant[3].

DIPPA itself has been investigated for its therapeutic properties, particularly in the context of cardiac disease. It has been shown to improve ventricular function in congestive heart failure patients by acting as a nucleophilic compound that inhibits the catechol-O-methyltransferase (COMT) enzyme[3]. This inhibition prevents the methylation of catecholamines, which are vital for proper cardiac function[3].

This guide will explore the synthesis of DIPPA and its derivatives, compare their biological performance with a focus on their thyromimetic activity, and provide detailed experimental protocols for their evaluation.

The Synthetic Landscape: From Precursors to Potent Analogs

The synthesis of DIPPA and its derivatives is a critical aspect of their development. A plausible synthetic route to DIPPA involves a multi-step process that allows for the introduction of various functional groups, leading to a diverse library of analogs.

General Synthesis Strategy

A common approach to synthesizing the core structure of DIPPA and its derivatives involves the electrophilic iodination of a phenolic precursor followed by modifications to the side chain.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Derivative Synthesis A 4-Hydroxyphenylpropionic Acid B Iodination (e.g., I2, KI, base) A->B Step 1 C 3,5-Diiodo-4-hydroxyphenylpropionic Acid (DIPPA) B->C Step 2 D Esterification (Alcohol, Acid Catalyst) C->D E Amidation (Amine, Coupling Agent) C->E F DIPPA Esters D->F G DIPPA Amides E->G

Caption: General synthetic workflow for DIPPA and its derivatives.

Detailed Experimental Protocol: Synthesis of 3,5-Diiodo-4-hydroxyphenylpropionic Acid (DIPPA)

This protocol outlines a representative method for the synthesis of DIPPA.

Materials:

  • 4-Hydroxyphenylpropionic acid

  • Iodine (I₂)

  • Potassium iodide (KI)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethanol

  • Water

Procedure:

  • Dissolution: Dissolve 4-hydroxyphenylpropionic acid in an aqueous solution of sodium hydroxide.

  • Iodination: To the stirred solution, add a solution of iodine and potassium iodide in water dropwise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, quench the excess iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.

  • Acidification: Acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3,5-diiodo-4-hydroxyphenylpropionic acid.

  • Characterization: Confirm the structure and purity of the final product using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis.

Comparative Performance Analysis of DIPPA Derivatives

The therapeutic potential of DIPPA derivatives is largely determined by their interaction with thyroid hormone receptors (TRs), specifically the α and β isoforms. These receptors are differentially expressed in various tissues, and developing isoform-selective ligands is a key strategy to harness the beneficial effects of thyroid hormone action while minimizing adverse effects.

Thyroid Hormone Receptor Binding Affinity

The binding affinity of a compound to TRα and TRβ is a primary indicator of its potential thyromimetic activity. This is typically determined using competitive radioligand binding assays.

Table 1: Comparative Thyroid Hormone Receptor Binding Affinities

CompoundTRα1 Binding Affinity (Ka, M⁻¹)TRβ1 Binding Affinity (Ka, M⁻¹)Key ObservationsReference
3,5,3'-Triiodo-L-thyronine (T3) HighHighEndogenous active thyroid hormone, non-selective.[4]
L-Thyroxine (T4) ModerateModerateProhormone, lower affinity than T3.[4]
3,5-Diiodo-4-hydroxyphenylpropionic Acid (DIPPA) 2.40 x 10⁷4.06 x 10⁷Binds to both TRα1 and TRβ1.[5][5]
GC-1 Lower than T3High (β-selective)A well-characterized TRβ-selective agonist.[6]
KB-141 Lower than T3High (β-selective)Another TRβ-selective agonist.[6]

Causality Behind Experimental Choices: The use of competitive radioligand binding assays with radiolabeled T3 allows for a direct comparison of the binding affinities of test compounds. The choice of both TRα and TRβ isoforms is crucial for determining the selectivity profile of the derivatives.

In Vitro and In Vivo Efficacy

Beyond receptor binding, the functional activity of DIPPA derivatives is assessed in various in vitro and in vivo models. A key application has been in the context of heart failure, where thyromimetics can exert beneficial effects on cardiac contractility.

Table 2: Comparative Efficacy of DIPPA and Related Compounds in Cardiac Models

CompoundModelKey FindingsReference
3,5-Diiodo-4-hydroxyphenylpropionic Acid (DIPPA) Hypothyroid ratsIncreased left ventricular dP/dt with less tachycardia compared to L-thyroxine.[4]
L-Thyroxine Hypothyroid ratsIncreased left ventricular dP/dt but with significant tachycardia.[4]
DIPPA Post-infarction heart failure models (rat and rabbit)Increased cardiac output and decreased left ventricular end-diastolic pressure without increasing heart rate.[2]

Causality Behind Experimental Choices: The use of hypothyroid animal models allows for the assessment of the intrinsic thyromimetic activity of the compounds in a state of hormone deficiency. Post-infarction heart failure models are relevant for evaluating the therapeutic potential of these compounds in a clinically significant disease state. Measuring parameters like dP/dt (an indicator of contractility) and heart rate provides a direct comparison of cardiac performance and potential side effects.

Key Experimental Workflows

To ensure the scientific integrity and reproducibility of research on DIPPA derivatives, standardized and well-validated experimental protocols are essential.

Competitive Radioligand Binding Assay for TR Affinity

This protocol details a standard method for determining the binding affinity of test compounds to thyroid hormone receptors.

Binding_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation and Detection cluster_3 Data Analysis A Prepare TR-containing nuclear extract or recombinant TR protein D Incubate TR, [¹²⁵I]T3, and test compound A->D B Prepare radiolabeled ligand ([¹²⁵I]T3) B->D C Prepare serial dilutions of test compound C->D E Allow to reach equilibrium D->E F Separate bound from free radioligand (e.g., filter binding assay) E->F G Quantify bound radioactivity (scintillation counting) F->G H Generate competition curve G->H I Calculate IC₅₀ and Ki values H->I

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Evaluation of Cardiac Function

This protocol outlines a general procedure for assessing the cardiac effects of DIPPA derivatives in a rodent model.

Procedure:

  • Animal Model: Induce hypothyroidism in rats or mice through surgical thyroidectomy or administration of an antithyroid drug (e.g., propylthiouracil).

  • Treatment: Administer the test compound or vehicle control to the animals for a specified duration.

  • Hemodynamic Assessment: Anesthetize the animals and insert a catheter into the left ventricle to measure parameters such as left ventricular pressure, dP/dt, and heart rate.

  • Tissue Collection: At the end of the study, collect heart tissue for further analysis (e.g., gene expression of cardiac markers).

  • Data Analysis: Compare the hemodynamic parameters and molecular markers between the treatment and control groups.

Conclusion and Future Directions

3,5-diiodo-4-hydroxyphenylpropionic acid and its derivatives represent a promising class of thyromimetics with potential applications in cardiovascular and metabolic diseases. Their synthesis allows for the generation of a diverse range of analogs, and their biological activity can be fine-tuned to achieve receptor isoform selectivity.

Future research in this area should focus on:

  • Expansion of the derivative library: Systematic modification of the propionic acid side chain (e.g., esterification, amidation) and the phenyl ring to explore the structure-activity relationship further.

  • Comprehensive pharmacokinetic profiling: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of promising derivatives to assess their drug-like properties.

  • Evaluation in diverse disease models: Exploring the therapeutic potential of these compounds in other conditions where thyroid hormone action is beneficial, such as dyslipidemia and non-alcoholic fatty liver disease.

By employing the rigorous experimental approaches and comparative analyses outlined in this guide, researchers can continue to unlock the full therapeutic potential of this fascinating class of molecules.

References

  • Morkin, E., et al. (2002). Clinical and experimental studies on the use of 3,5-diiodothyropropionic acid, a thyroid hormone analogue, in heart failure. Journal of Cardiac Failure, 8(4), 224-231.
  • Grover, G. J., et al. (2013). Selective thyroid hormone receptor modulators. Journal of the American College of Cardiology, 61(10_Supplement), E1233.
  • Pennock, G. D., et al. (1992). Cardiac effects of 3,5-diiodothyropropionic acid, a thyroid hormone analog with inotropic selectivity. The Journal of pharmacology and experimental therapeutics, 263(1), 163-169.
  • PubChem. (n.d.). 3,5-Diiodothyropropionic acid. Retrieved from [Link]

  • Leeson, P. D., et al. (1992). Selective thyromimetics. Cardiac-sparing thyroid hormone analogs containing 3'-arylmethyl substituents. Journal of Medicinal Chemistry, 35(15), 2754-2767.
  • Pharmacompass. (n.d.). 3-5-Diiodothyropropionic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Administration of 3,5-diiodothyropropionic acid for stimulating weight loss, and/or lowering triglyceride levels, and/or treatment of metabolic syndrome.
  • ClinicalTrials.gov. (2013, April 2). Study of 3,5-Diiodothyropropionic Acid (DITPA) in Hypercholesterolemic Patients. Retrieved from [Link]

  • Google Patents. (n.d.). Process of producing 3, 5-diiodothyronines.
  • Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • precisionFDA. (n.d.). 3,5-DIIODOTHYROPROPIONIC ACID. Retrieved from [Link]

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Comparative

A Researcher's Guide to Confirming the Binding Specificity of 3,5-diiodo-4-hydroxyphenylpropionic Acid

For researchers and drug development professionals navigating the intricate world of thyroid hormone analogs, establishing unambiguous binding specificity is paramount. This guide provides an in-depth technical compariso...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals navigating the intricate world of thyroid hormone analogs, establishing unambiguous binding specificity is paramount. This guide provides an in-depth technical comparison and experimental framework for confirming the binding specificity of 3,5-diiodo-4-hydroxyphenylpropionic acid (DIPPA), a key intermediate in the synthesis of thyroid hormone analogs like 3,3',5-Triiodo Thyropropionic Acid. While direct quantitative binding data for DIPPA is not extensively available in public literature, this guide will leverage data from its close structural analog, 3,5-diiodothyropropionic acid (DITPA), to provide a robust comparative context. We will delve into the gold-standard techniques for binding analysis, offering detailed protocols and the scientific rationale behind their application.

Introduction to 3,5-diiodo-4-hydroxyphenylpropionic Acid and its Significance

3,5-diiodo-4-hydroxyphenylpropionic acid (DIPPA) is a synthetic organic compound that serves as a crucial building block in the synthesis of various thyroid hormone analogs.[1] Its structural resemblance to endogenous thyroid hormones suggests its potential interaction with thyroid hormone receptors (TRs), which are key regulators of metabolism, growth, and development. Understanding the binding specificity of DIPPA is critical for predicting the pharmacological profile of its derivatives and for ensuring on-target efficacy while minimizing off-target effects.

This guide will focus on the primary targets of thyroid hormone analogs: the thyroid hormone receptors alpha (TRα) and beta (TRβ). We will explore experimental methodologies to quantitatively assess the binding of DIPPA to these receptors and compare its potential binding profile with that of endogenous thyroid hormones and other synthetic analogs.

Comparative Landscape: Binding Affinities of Thyroid Hormone Analogs

To establish a benchmark for evaluating the binding specificity of DIPPA, it is essential to consider the known binding affinities of endogenous thyroid hormones and related synthetic analogs. While specific dissociation constants (Kd) for DIPPA are not readily found in published literature, data for the closely related compound 3,5-diiodothyropropionic acid (DITPA) provides valuable insight. DITPA has been shown to bind to both human thyroid hormone receptor α1 (TRα1) and β1 (TRβ1) with high affinity.[2][3]

LigandReceptor SubtypeBinding Affinity (Ka, M⁻¹)Approximate Kd (nM)Reference
3,5-diiodothyropropionic acid (DITPA) TRα12.40 x 10⁷~41.7[2][3]
TRβ14.06 x 10⁷~24.6[2][3]
L-Triiodothyronine (T3) Mixed Nuclear Receptors-~0.2[4]
L-Thyroxine (T4) Mixed Nuclear Receptors-~2.0[4]

Note: The binding affinities for DITPA are presented as association constants (Ka). The approximate dissociation constant (Kd) is calculated as 1/Ka. The Kd values for T3 and T4 are from in vitro studies using liver nuclear extracts and represent a general affinity to a mix of TR isoforms.

This table highlights the high affinity of DITPA for both TRα1 and TRβ1, suggesting that DIPPA, with its similar chemical structure, is also likely to be a potent binder of thyroid hormone receptors. The primary experimental goal is to quantify this binding and assess its selectivity.

Experimental Strategies for Confirming Binding Specificity

  • Radioligand Binding Assays: To determine the relative binding affinity through competition with a known high-affinity radiolabeled ligand.

  • Isothermal Titration Calorimetry (ITC): To directly measure the thermodynamics of the binding interaction and determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Surface Plasmon Resonance (SPR): To study the kinetics of the binding interaction in real-time, providing association (ka) and dissociation (kd) rates, from which the dissociation constant (Kd) can be derived.

Below are detailed protocols for each of these essential techniques.

Experimental Protocol 1: Radioligand Competitive Binding Assay

This assay determines the ability of DIPPA to displace a radiolabeled thyroid hormone, typically [¹²⁵I]T3, from thyroid hormone receptors. The concentration of DIPPA that inhibits 50% of the specific binding of the radioligand (IC50) is determined and can be used to calculate the inhibitory constant (Ki).[5][6]

Materials:
  • Human recombinant thyroid hormone receptor α1 (TRα1) and β1 (TRβ1)

  • [¹²⁵I]T3 (specific activity ~2200 Ci/mmol)

  • 3,5-diiodo-4-hydroxyphenylpropionic acid (DIPPA)

  • Unlabeled L-Triiodothyronine (T3) for non-specific binding determination

  • Assay Buffer: 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM MgCl₂, 10% glycerol, 1 mM DTT, 0.5% BSA

  • Wash Buffer: Assay buffer without BSA

  • Glass fiber filters (e.g., Whatman GF/C)

  • 96-well filter plates and vacuum manifold

  • Scintillation counter and scintillation fluid

Workflow Diagram:

RadioligandBindingAssay cluster_prep Assay Preparation cluster_incubation Binding Reaction cluster_separation Separation cluster_detection Detection & Analysis A Prepare serial dilutions of DIPPA and unlabeled T3 C Add DIPPA/T3 dilutions to reaction mix in 96-well plate A->C B Prepare reaction mix with TR, [125I]T3, and buffer B->C D Incubate to reach equilibrium (e.g., 2-18 hours at 4°C) C->D E Rapidly filter contents through glass fiber filters D->E F Wash filters with ice-cold wash buffer to remove unbound radioligand E->F G Place filters in scintillation vials with fluid F->G H Quantify radioactivity using a scintillation counter G->H I Calculate specific binding and determine IC50/Ki values H->I

Caption: Workflow for the radioligand competitive binding assay.

Step-by-Step Methodology:
  • Prepare Reagents: Prepare serial dilutions of DIPPA and unlabeled T3 in assay buffer. The final concentrations of DIPPA should span a wide range to generate a complete competition curve (e.g., 10⁻¹² M to 10⁻⁵ M).

  • Assay Setup: In a 96-well plate, combine the thyroid hormone receptor preparation, [¹²⁵I]T3 (at a final concentration near its Kd, e.g., 0.2 nM), and either DIPPA, unlabeled T3 (for non-specific binding, e.g., 1 µM), or assay buffer (for total binding).

  • Incubation: Incubate the plate at 4°C for 2-18 hours to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a pre-soaked glass fiber filter using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the DIPPA concentration and fit the data using a non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Experimental Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[7][8][9]

Materials:
  • Purified human recombinant TRα1 and TRβ1

  • 3,5-diiodo-4-hydroxyphenylpropionic acid (DIPPA)

  • ITC Buffer: A buffer in which both the protein and ligand are stable and soluble (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT). It is crucial that the buffer for the protein and ligand solutions are identical to minimize heats of dilution.

  • Isothermal Titration Calorimeter

Workflow Diagram:

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare TR solution in ITC buffer C Degas both solutions thoroughly A->C B Prepare DIPPA solution in the exact same ITC buffer B->C D Load TR solution into the sample cell C->D E Load DIPPA solution into the injection syringe C->E F Perform a series of small injections of DIPPA into the TR solution D->F E->F G Measure the heat change after each injection F->G H Integrate the heat peaks to generate a binding isotherm G->H I Fit the isotherm to a binding model to determine Kd, n, and ΔH H->I

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Step-by-Step Methodology:
  • Sample Preparation: Prepare the TR protein solution (e.g., 10-50 µM) and the DIPPA solution (e.g., 100-500 µM) in the identical, degassed ITC buffer.

  • Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).

  • Loading: Load the TR solution into the sample cell and the DIPPA solution into the injection syringe.

  • Titration: Perform an initial small injection (e.g., 0.5 µL) to account for diffusion, followed by a series of larger, uniform injections (e.g., 2 µL) of the DIPPA solution into the TR solution. Allow sufficient time between injections for the signal to return to baseline.

  • Data Acquisition: The instrument will record the heat change after each injection, generating a series of peaks.

  • Data Analysis: Integrate the area under each peak to determine the heat released or absorbed. Plot the heat change per mole of injectant against the molar ratio of DIPPA to TR. Fit this binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Experimental Protocol 3: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[10][11][12]

Materials:
  • Purified human recombinant TRα1 and TRβ1

  • 3,5-diiodo-4-hydroxyphenylpropionic acid (DIPPA)

  • SPR instrument and sensor chips (e.g., CM5 sensor chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running Buffer: A suitable buffer for both protein and ligand (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

Workflow Diagram:

SPR_Workflow cluster_immobilization Immobilization cluster_binding Binding & Dissociation cluster_analysis Data Analysis A Activate sensor chip surface (e.g., with EDC/NHS) B Immobilize TR onto the sensor surface via amine coupling A->B C Deactivate remaining active sites with ethanolamine B->C D Inject a series of DIPPA concentrations over the sensor surface (association) C->D E Flow running buffer over the surface to monitor dissociation D->E G Generate sensorgrams showing response units over time D->G F Regenerate the sensor surface if necessary E->F E->G F->D Next cycle H Fit the association and dissociation curves to a kinetic model G->H I Determine ka, kd, and calculate Kd H->I

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Step-by-Step Methodology:
  • Immobilization: Covalently immobilize the TR protein onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.

  • Binding Analysis: Inject a series of concentrations of DIPPA in running buffer over the sensor surface and the reference flow cell. The binding of DIPPA to the immobilized TR will cause a change in the refractive index, which is measured in real-time as a change in response units (RU).

  • Dissociation: After the association phase, switch back to flowing only running buffer over the surface to monitor the dissociation of the DIPPA-TR complex.

  • Regeneration: If the interaction is strong, a regeneration step with a low pH solution or other appropriate buffer may be necessary to remove all bound DIPPA before the next injection.

  • Data Analysis: The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell. The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding). The dissociation constant (Kd) is then calculated as kd/ka.

Off-Target Binding Considerations

A comprehensive assessment of binding specificity requires investigating potential interactions with other related proteins. For thyroid hormone analogs, it is particularly important to assess binding to other members of the nuclear receptor superfamily.[13][14][15] A panel of nuclear receptors can be screened using a high-throughput binding assay, such as a radioligand displacement assay or a fluorescence-based assay, to identify any potential off-target interactions. The absence of significant binding to other nuclear receptors at concentrations where DIPPA binds to TRs would provide strong evidence for its specificity.

Conclusion

Confirming the binding specificity of 3,5-diiodo-4-hydroxyphenylpropionic acid is a critical step in its evaluation as a precursor for novel therapeutics. By employing a combination of robust biophysical techniques including radioligand binding assays, isothermal titration calorimetry, and surface plasmon resonance, researchers can obtain a comprehensive understanding of its interaction with thyroid hormone receptors. While direct experimental data for DIPPA is still emerging, the comparative data from its close analog, DITPA, provides a strong rationale for its potent and specific binding to TRα and TRβ. The detailed protocols provided in this guide offer a clear roadmap for researchers to generate the necessary data to confidently characterize the binding profile of this important molecule.

References

  • Adamczyk, M., Johnson, D. D., Mattingly, P. G., Moore, J. A., & Pan, Y. (1998). Immunoassay Reagents for Thyroid Testing. 3. Determination of the Solution Binding Affinities of a T4 Monoclonal Antibody Fab Fragment for a Library of Thyroxine Analogs Using Surface Plasmon Resonance. Bioconjugate Chemistry, 9(1), 23–32. [Link]

  • Kinouchi, H., et al. (2016). Surface plasmon resonance assay of inhibition by pharmaceuticals for thyroxine hormone binging to transport proteins. Analytical Biochemistry, 493, 34-40. [Link]

  • Adamczyk, M., et al. (1997). Immunoassay reagents for thyroid testing. 2. Binding properties and energetic parameters of a T4 monoclonal antibody and its Fab fragment with a library of thyroxine analog biosensors using surface plasmon resonance. Bioconjugate Chemistry, 8(2), 133-45. [Link]

  • Liu, Y., et al. (2013). Thyroid hormone analog 3,5-diiodothyropropionic acid promotes healthy vasculature in the adult myocardium independent of thyroid effects on cardiac function. American Journal of Physiology-Heart and Circulatory Physiology, 304(11), H1562-H1571. [Link]

  • De Luca, A., et al. (2012). Surface plasmon resonance sensorgrams and kinetic fits for binding of the TβRI and TβRII extracellular domains to TGF-β1, -β2, and -β3. ResearchGate. [Link]

  • ChEMBL. (n.d.). AID 385608 - Displacement of [125I]T3 from recombinant thyroid hormone receptor beta expressed in sf9 cells by scintillation proximity assay. PubChem. [Link]

  • ResearchGate. (n.d.). Molecular structures of active compounds and thermograms of their... ResearchGate. [Link]

  • Lee, J., et al. (2024). Simple methods to determine the dissociation constant, Kd. STAR Protocols, 5(3), 103038. [Link]

  • Pennock, G. D., et al. (1992). Cardiac Effects of 3,5-diiodothyropropionic Acid, a Thyroid Hormone Analog With Inotropic Selectivity. Journal of Pharmacology and Experimental Therapeutics, 263(1), 163-169. [Link]

  • Wagner, R. L., et al. (2004). Thyroxine-Thyroid Hormone Receptor Interactions. Journal of Biological Chemistry, 279(36), 38754-38762. [Link]

  • Jarmoskaite, I., et al. (2020). How to measure and evaluate binding affinities. eLife, 9, e57264. [Link]

  • Li, Y., et al. (2024). Thyroid Hormone Receptor Agonistic and Antagonistic Activity of Newly Synthesized Dihydroxylated Polybrominated Diphenyl Ethers: An In Vitro and In Silico Coactivator Recruitment Study. Toxics, 12(4), 281. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Chapo, J., Peng, Y., & Pitts, K. R. (2007). A phosphorimager-based filter binding thyroid hormone receptor competition assay for chemical screening. Journal of Pharmacological and Toxicological Methods, 56(1), 28-33. [Link]

  • Ocasio, C. A., et al. (2010). Characterization of Thyroid Hormone Receptor α (TRα)-Specific Analogs with Varying Inner- and Outer-Ring Substituents. ACS Chemical Biology, 5(7), 679-688. [Link]

  • Denver, R. J. (n.d.). TTR Binding Assay Protocol. University of Michigan. [Link]

  • CureFFI.org. (2016, September 12). Isothermal titration calorimetry. [Link]

  • Goldman, S., et al. (2009). DITPA (3,5-Diiodothyropropionic Acid), a Thyroid Hormone Analog to Treat Heart Failure: Phase II Trial Veterans Affairs Cooperative Study. Circulation, 119(24), 3093-3100. [Link]

  • Inxight Drugs. (n.d.). 3,5-DIIODOTHYROPROPIONIC ACID. [Link]

  • PubChem. (n.d.). 3,5-Diiodo-4-hydroxyphenylpropionic acid. PubChem. [Link]

  • Uebi, T., & Nakajima, Y. (2012). Chemical Screening of Nuclear Receptor Modulators. International Journal of Molecular Sciences, 13(8), 10143-10161. [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • ResearchGate. (2009, June 8). DITPA (3,5-Diiodothyropropionic Acid), a Thyroid Hormone Analog to Treat Heart Failure Phase II Trial Veterans Affairs Cooperative Study. [Link]

  • GeneMedi. (n.d.). GeneMedi's Nuclear Receptors portfolio for drug discovery and mechanism of action (MOA) research. [Link]

  • Chen, Y., et al. (2014). Targeting Nuclear Receptors with Marine Natural Products. Marine Drugs, 12(2), 602-645. [Link]

  • INDIGO Biosciences. (n.d.). Nuclear Receptor Assay Kits. [Link]

  • Bio-protocol. (n.d.). Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding. [Link]

Sources

Validation

alternative compounds for 3,5-diiodo-4-hydroxyphenylpropionic acid in labeling

Title: Beyond the Bolton-Hunter Reagent: A Comparative Guide to Modern Protein Labeling Alternatives Executive Summary: For decades, 3,5-diiodo-4-hydroxyphenylpropionic acid—the active conjugated moiety of the radioiodin...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Beyond the Bolton-Hunter Reagent: A Comparative Guide to Modern Protein Labeling Alternatives

Executive Summary: For decades, 3,5-diiodo-4-hydroxyphenylpropionic acid—the active conjugated moiety of the radioiodinated Bolton-Hunter reagent—served as the gold standard for labeling proteins that lack accessible tyrosine residues. By targeting primary amines (lysines and the N-terminus) via an N-hydroxysuccinimide (NHS) ester, it bypassed the oxidative damage associated with direct tyrosine iodination. However, the two-step complexity, susceptibility to in vivo deiodination, and inherent hazards of radiometric assays have driven the development of superior alternatives. This guide objectively compares the Bolton-Hunter method against two modern pillars of protein labeling: Solid-Phase Direct Radioiodination (IODO-GEN) and Non-Radioactive Fluorescent Amine Labeling (Alexa Fluor NHS Esters) .

Mechanistic Divergence: Choosing Your Labeling Pathway

When replacing 3,5-diiodo-4-hydroxyphenylpropionic acid, researchers must decide whether to retain the radioactive isotope (but improve the chemistry) or retain the amine-targeting chemistry (but switch to a fluorescent readout).

  • Alternative 1: IODO-GEN (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril). If your assay requires the extreme sensitivity of 125I (e.g., biodistribution studies or radioimmunoassays), IODO-GEN provides a direct, solid-phase oxidation of tyrosine residues[3]. It eliminates the need for the bulky Bolton-Hunter NHS-ester while avoiding the harsh, denaturing conditions of soluble oxidants like Chloramine-T [4].

  • Alternative 2: Alexa Fluor NHS Esters. If you are transitioning away from radioactivity, these reagents are the direct chemical analogs to the Bolton-Hunter reagent. They utilize the exact same NHS-ester chemistry to target primary amines but replace the unstable diiodinated phenol ring with a highly photostable, pH-insensitive fluorophore [1].

TargetPathways Protein Protein of Interest Lysine Primary Amines (Lysine/N-terminus) Protein->Lysine Tyrosine Phenolic Rings (Tyrosine) Protein->Tyrosine BH Bolton-Hunter Reagent (Radioactive) Lysine->BH Amide Bond Alexa Alexa Fluor NHS Ester (Fluorescent) Lysine->Alexa Amide Bond Iodogen IODO-GEN Oxidation (Radioactive) Tyrosine->Iodogen Electrophilic Substitution

Chemical targeting pathways comparing Bolton-Hunter, Alexa Fluor, and IODO-GEN labeling.

Quantitative Performance Comparison

The following table synthesizes the operational and performance metrics of the traditional Bolton-Hunter moiety versus its primary alternatives.

Feature3,5-Diiodo-4-hydroxyphenylpropionic Acid (Bolton-Hunter) [2]IODO-GEN (Direct Radioiodination)[3]Alexa Fluor 488 NHS Ester (Fluorescence) [1]
Target Residue Primary Amines (Lysine, N-terminus)Phenolic Rings (Tyrosine)Primary Amines (Lysine, N-terminus)
Reaction Type Nucleophilic Acylation (NHS Ester)Electrophilic Substitution (Solid-Phase)Nucleophilic Acylation (NHS Ester)
Label Stability Prone to in vivo deiodination[5]Stable (except in high deiodinase tissues)Highly stable; insensitive to pH 4–10
Signal Half-Life 59.4 days ( 125I )59.4 days ( 125I )Indefinite (when protected from light)
Workflow Complex (Pre-iodination + Conjugation)Simple (Single-step, in-tube)Simple (Single-step, room temp)
Hazard Level High (Radioactive, requires shielding)High (Radioactive, requires shielding)Low (Standard BSL-1 handling)

Alternative 1: Solid-Phase Radioiodination via IODO-GEN

The Causality of the Method: Historically, direct iodination using Chloramine-T caused severe oxidative damage to sensitive amino acids (like methionine) because the strong oxidant was freely dissolved in the aqueous protein solution [6]. IODO-GEN solves this by being virtually insoluble in water. By coating the reaction tube with IODO-GEN, the oxidation of iodide to the reactive electrophile ( I+ ) occurs strictly at the solid-liquid interface. The protein remains safely in the aqueous phase. Furthermore, the reaction is self-validatingly halted simply by decanting the liquid—eliminating the need for reducing agents (like sodium metabisulfite) that can cleave disulfide bonds [4].

Self-Validating Protocol: IODO-GEN Labeling
  • Tube Preparation: Dissolve 1 mg of IODO-GEN in 1 mL of anhydrous chloroform. Add 50 µL to a glass reaction tube and evaporate the solvent gently under a stream of nitrogen gas. Causality: Slow evaporation ensures a uniform, thin film of the oxidant on the glass, maximizing the reactive surface area.

  • Activation: Add 50 µL of 0.5 M Sodium Phosphate buffer (pH 7.5) to the coated tube, followed by 1 mCi of Na125I . Incubate for 5 minutes at room temperature to allow the generation of reactive I+ .

  • Protein Addition: Add 50–100 µg of the target protein (in 50 µL of phosphate buffer). Incubate for 10–15 minutes.

  • Termination: Decant the reaction mixture into a fresh tube to instantly stop the oxidation.

  • Purification & Validation: Pass the mixture through a pre-equilibrated Sephadex G-25 desalting column to remove free 125I . Validate labeling efficiency by performing a Trichloroacetic Acid (TCA) precipitation assay; a successful reaction should yield >90% TCA-precipitable radioactivity.

IodogenWorkflow Step1 Coat Tube with IODO-GEN Step2 Add Buffer & Na-125I Step1->Step2 Step3 Add Protein (Incubate 10-15 min) Step2->Step3 Step4 Decant to Stop (No Reducing Agent) Step3->Step4 Step5 Desalting Column Purification Step4->Step5

Step-by-step solid-phase radioiodination workflow using IODO-GEN.

Alternative 2: Fluorescent Labeling via Alexa Fluor NHS Esters

The Causality of the Method: If the goal is to target primary amines exactly as the Bolton-Hunter reagent does, but without radioactivity, Alexa Fluor NHS esters are the optimal choice. The reaction relies on the nucleophilic attack of an unprotonated primary amine on the carbonyl group of the NHS ester. Therefore, buffer pH is the most critical variable. At pH < 7.2, amines are heavily protonated ( −NH3+​ ) and non-nucleophilic. At pH > 8.5, the hydroxide ions in the buffer rapidly hydrolyze the NHS ester into an unreactive carboxylic acid. Maintaining a pH of 8.0–8.3 (using sodium bicarbonate) ensures the perfect kinetic balance between amine reactivity and ester stability [1].

Self-Validating Protocol: Alexa Fluor Conjugation
  • Buffer Exchange: Ensure the protein is at 2 mg/mL in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3). Critical: Trace amounts of Tris or Glycine will act as competitive nucleophiles, completely quenching the NHS ester and resulting in zero protein labeling.

  • Dye Reconstitution: Immediately before use, dissolve the lyophilized Alexa Fluor NHS ester in high-quality, anhydrous DMSO. Causality: NHS esters are highly hygroscopic; ambient moisture will hydrolyze the reagent within minutes.

  • Conjugation: Add a 5- to 10-fold molar excess of the reactive dye to the protein solution. Incubate for 1 hour at room temperature, protected from light.

  • Purification: Remove unreacted dye using a molecular weight cutoff (MWCO) spin column or size-exclusion resin.

  • Validation (Degree of Labeling): Measure the absorbance of the purified conjugate at 280 nm (protein) and the dye's excitation maximum (e.g., 495 nm for Alexa Fluor 488). Calculate the Degree of Labeling (DOL) using the Beer-Lambert law. A self-validating system will show a DOL of 2 to 4 dye molecules per protein.

AlexaWorkflow Step1 Prepare Protein (Amine-free Buffer, pH 8.3) Step3 Mix & Incubate (1 hr, Room Temp) Step1->Step3 Step2 Dissolve Dye in Anhydrous DMSO Step2->Step3 Step4 Spin Column Purification Step3->Step4

Workflow for non-radioactive amine-targeted protein labeling using Alexa Fluor NHS Esters.

References

  • Thermo Fisher Scientific. "Protein Labeling Kits User Guide (For Alexa Fluor, Pacific Blue, Fluorescein-EX, and Oregon Green 488)." 1

  • G-Biosciences. "Bolton-Hunter Reagent (SHPP; N-Succinimidyl-3-(4-hydroxyphenyl) propionate)." 2

  • Springer Nature Experiments. "Preparation of 125I-Labeled Peptides and Proteins with High Specific Activity Using IODO-GEN." 3

  • Journal of Nuclear Medicine. "Optimal Quality 131I-Monoclonal Antibodies on High-Dose Labeling in a Large Reaction Volume and Temporarily Coating the Antibody with IODO-GEN." 4

  • Journal of Nuclear Medicine. "Iodination of Annexin V for Imaging Apoptosis." 5

  • PMC - NIH. "Late-stage labeling of diverse peptides and proteins with iodine-125." 6

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Comparative

Performance Evaluation of 3,5-diiodo-4-hydroxyphenylpropionic acid: A Critical Analysis of its Application in Biochemical Assays

A comprehensive review of available scientific literature and commercial documentation reveals a notable absence of 3,5-diiodo-4-hydroxyphenylpropionic acid (DIHPPA) as a substrate for performance evaluation in standard...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive review of available scientific literature and commercial documentation reveals a notable absence of 3,5-diiodo-4-hydroxyphenylpropionic acid (DIHPPA) as a substrate for performance evaluation in standard biochemical assays, such as enzyme-linked immunosorbent assays (ELISAs) or Western blotting. While the compound is documented as an intermediate in the synthesis of thyroid hormone analogs and possesses certain biological activities, its utility as a reporter molecule in enzyme-driven signal amplification systems is not established.[1][2]

This guide, therefore, deviates from a direct comparative performance analysis of DIHPPA. Instead, it will provide a detailed overview of the established classes of substrates used in common enzyme assays, particularly those involving horseradish peroxidase (HRP), to offer researchers, scientists, and drug development professionals a robust framework for selecting appropriate reagents. We will explore the key performance characteristics of these alternatives and provide the necessary experimental context to make informed decisions.

The Foundational Role of Enzyme Substrates in Immunoassays

Enzyme-conjugated antibodies are a cornerstone of modern immunoassays, providing a mechanism to amplify the signal of a target analyte.[3] The enzyme, most commonly Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP), catalyzes the conversion of a substrate into a detectable product.[4][5] The choice of substrate is critical and directly impacts the sensitivity, dynamic range, and type of readout (colorimetric, fluorescent, or chemiluminescent) of the assay.[3]

The general principle of HRP-based detection is illustrated in the workflow below.

HRP_Workflow Analyte Target Analyte Primary_Ab Primary Antibody Analyte->Primary_Ab Binds to Secondary_Ab_HRP HRP-Conjugated Secondary Antibody Primary_Ab->Secondary_Ab_HRP Binds to Substrate Substrate Secondary_Ab_HRP->Substrate Catalyzes conversion of Product Detectable Product Substrate->Product Oxidized to

Caption: General workflow of an indirect ELISA using an HRP-conjugated secondary antibody.

A Comparative Analysis of Established HRP Substrates

Given the lack of data for DIHPPA, we will compare the performance of three major classes of HRP substrates: colorimetric, chemiluminescent, and fluorescent.

Colorimetric Substrates

Colorimetric detection is widely used due to its simplicity and cost-effectiveness, relying on the generation of a colored product that can be quantified using a standard spectrophotometer.[6]

SubstrateAbbreviationColor of ProductKey Characteristics
3,3',5,5'-TetramethylbenzidineTMBBlue (becomes yellow with stop solution)High sensitivity, fast reaction kinetics. The most common choice for ELISAs.[7][8]
o-PhenylenediamineOPDYellow-OrangeGood sensitivity, cost-effective. Potential mutagenicity requires careful handling.[7][8]
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)ABTSGreenWider dynamic range but lower sensitivity compared to TMB and OPD.[7][8]
3,3'-DiaminobenzidineDABBrown (insoluble precipitate)Primarily used in immunohistochemistry (IHC) and Western blotting due to the formation of a stable, localized precipitate.[5][9]

The enzymatic reaction for colorimetric HRP substrates involves the oxidation of the substrate in the presence of hydrogen peroxide (H₂O₂), leading to the formation of a colored product.

Colorimetric_Reaction cluster_reactants Reactants HRP Horseradish Peroxidase (HRP) Product Colored Product HRP->Product Catalyzes formation of H2O2 Hydrogen Peroxide (H₂O₂) H2O2->HRP Oxidizes Substrate Colorless Substrate (e.g., TMB) Substrate->HRP Oxidizes

Caption: General signaling pathway for HRP-catalyzed colorimetric detection.

Chemiluminescent Substrates

Chemiluminescent detection offers significantly higher sensitivity than colorimetric methods, making it ideal for detecting low-abundance proteins.[10] The reaction produces light as a byproduct, which is captured by a luminometer or CCD camera.[11]

Substrate SystemKey Characteristics
Luminol-based (e.g., ECL)Very high sensitivity (femtogram range), wide dynamic range. Signal is transient and requires timely detection. Commonly used in Western blotting.[9][10]

The enhanced chemiluminescence (ECL) reaction involves the HRP-catalyzed oxidation of luminol in the presence of an enhancer, which amplifies the light output.[9]

Fluorescent Substrates

Fluorescent detection provides high sensitivity and a broad dynamic range.[3] It involves the enzymatic conversion of a non-fluorescent substrate into a highly fluorescent product.

SubstrateCommon NameKey Characteristics
10-Acetyl-3,7-dihydroxyphenoxazineAmplex RedHigh sensitivity (reportedly more sensitive than TMB), stable fluorescent product.[12][13] However, it can be susceptible to non-specific oxidation.
Dihydrofluorescein AnalogsDCFH-1A newer generation of fluorescent substrates with potentially improved sensitivity and specificity over Amplex Red.[12][14]

Experimental Protocols

General Protocol for a Colorimetric ELISA using TMB
  • Coating: Coat a 96-well plate with the antigen of interest and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in wash buffer) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add the primary antibody diluted in blocking buffer and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Incubation: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature. A blue color will develop.[7]

  • Stopping the Reaction: Add 50-100 µL of a stop solution (e.g., 1M H₂SO₄) to each well. The color will change to yellow.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

General Protocol for a Chemiluminescent Western Blot
  • Protein Separation and Transfer: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Prepare the chemiluminescent substrate mixture according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.

  • Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.

Conclusion

While 3,5-diiodo-4-hydroxyphenylpropionic acid has defined roles in chemical synthesis, it is not a recognized substrate for performance evaluation in common enzymatic assays. Researchers and scientists seeking to optimize their immunoassays should focus on the well-established and commercially available colorimetric, chemiluminescent, and fluorescent substrates. The selection of the most appropriate substrate will depend on the specific requirements of the assay, including the desired sensitivity, dynamic range, and available instrumentation. Understanding the fundamental principles and performance characteristics of these established reagents is paramount to generating reliable and reproducible experimental data.

References

  • A Comparative Guide to Chromogenic Substrates for Horseradish Peroxidase in Diagnostic Kits - Benchchem. (n.d.).
  • CAS 13811-11-5: 3,5-diiodo-4-hydroxyphenylpropionic acid - CymitQuimica. (n.d.).
  • A comparison of chromogenic substrates for horseradish peroxidase as a label in steroid immunoassay - ResearchGate. (n.d.).
  • HRP Substrates - Biocompare. (n.d.).
  • Discovering a Dihydrofluorescein Analogue as a Promising Fluorescence Substrate to HRP. (2023, February 20).
  • HRP Substrate | Bio-Rad. (n.d.).
  • ELISA Enzyme Substrates | Thermo Fisher Scientific - JP. (n.d.).
  • Chemiluminescence in western blot - Abcam. (2026, March 6).
  • ELISA (Enzyme-linked Immunosorbent Assay) Detection Strategies. (n.d.).
  • Which Western Blot Detection Method Should You Use? - LICORbio®. (2013, December 10).
  • Choosing the Right Substrates and STOP Solutions - Antibodies Incorporated. (2025, November 18).
  • Western blotting guide: Part 8, Visualization | 1 - Jackson ImmunoResearch. (2022, October 18).
  • HRP and AP Substrates | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Chromogenic substrates for horseradish peroxidase - PubMed. (1991, January).
  • HRP Fluoresce Substrate system - Tribioscience. (2025, January 9).
  • (PDF) Discovering a Dihydrofluorescein Analogue as a Promising Fluorescence Substrate to HRP - ResearchGate. (2025, October 11).
  • 3,5-diiodo-4-hydroxyphenylpropionic acid | 13811-11-5 - ChemicalBook. (2023, May 15).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3,5-Diiodo-4-hydroxyphenylpropionic Acid

This guide provides a detailed, safety-first protocol for the proper disposal of 3,5-Diiodo-4-hydroxyphenylpropionic acid (CAS 13811-11-5). As researchers and drug development professionals, our responsibility extends be...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 3,5-Diiodo-4-hydroxyphenylpropionic acid (CAS 13811-11-5). As researchers and drug development professionals, our responsibility extends beyond the laboratory bench to include the safe and environmentally conscious management of all chemical substances throughout their lifecycle. This document is designed to provide clear, actionable steps and the scientific rationale behind them, ensuring the protection of personnel and the environment.

Hazard Assessment and the Precautionary Principle

  • Halogenated Organic Compound: As an iodinated molecule, it falls into the category of halogenated organic wastes.[4] Halogenated compounds can be persistent in the environment and require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[5]

  • Phenolic Structure: The presence of a hydroxyl group on the benzene ring makes it a phenol derivative. Phenols can be irritating to the skin and eyes.[6][7][8][9]

  • Carboxylic Acid Moiety: The propionic acid group confers acidic properties, necessitating segregation from basic substances to avoid exothermic reactions.

  • Iodine Content: Upon combustion, iodine-containing compounds can produce hazardous vapors, including hydrogen iodide.

Given the incomplete hazard profile, we must apply the precautionary principle . This means treating the substance as potentially hazardous and implementing rigorous safety protocols to minimize any risk of exposure or environmental release.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling the chemical for any purpose, including disposal, all laboratory personnel must be equipped with the appropriate PPE. This is a non-negotiable standard for minimizing exposure.[10]

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses or goggles.Protects against accidental splashes or dust getting into the eyes, which can cause serious irritation.[6][7][8]
Hand Protection Nitrile gloves.Provides a chemical-resistant barrier to prevent skin contact.[10]
Protective Clothing Long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[10]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.Prevents inhalation of any dust or aerosols generated during handling.[11]

The Core Disposal Workflow: A Step-by-Step Protocol

The following workflow outlines the systematic process for safely managing 3,5-Diiodo-4-hydroxyphenylpropionic acid waste from the point of generation to its final disposal.

Step 1: Waste Segregation at the Source

Proper segregation is the most critical step in a compliant waste management program.[11][12] Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.

Action: Immediately upon generation, classify and segregate waste containing 3,5-Diiodo-4-hydroxyphenylpropionic acid as Halogenated Organic Waste .[4]

Critical Incompatibilities:

  • DO NOT mix with non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[13]

  • DO NOT mix with strong acids or bases.

  • DO NOT mix with oxidizers.

  • DO NOT dispose of this chemical down the sink.[12]

Step 2: Containerization

The choice of a waste container is crucial for safe storage and transport.

Action: Place the halogenated waste into a designated, chemically compatible container.[14]

  • Container Material: Use a container made of materials compatible with organic compounds (e.g., high-density polyethylene or glass).

  • Container Condition: Ensure the container is in good condition, free from cracks or leaks, and has a securely fitting, threaded cap.[14]

  • Headspace: Fill the container to no more than 90% capacity to allow for vapor expansion and to prevent spills during movement.[10]

Step 3: Comprehensive Labeling

Clear and accurate labeling prevents accidental mixing and ensures the waste is handled correctly by all personnel, including safety officers and disposal contractors.[11]

Action: As soon as the first drop of waste is added, label the container clearly.[14]

Required Label Information:

  • The words "HAZARDOUS WASTE ".[14]

  • Full Chemical Name: "3,5-Diiodo-4-hydroxyphenylpropionic acid". Avoid using abbreviations or chemical formulas.[14]

  • Approximate Concentration and Quantity.

  • Hazard Identification: List potential hazards (e.g., "Skin and Eye Irritant," "Environmental Hazard").

  • Date of Accumulation.

Step 4: Temporary On-Site Storage

Waste containers must be stored safely pending transfer to a central accumulation area.

Action: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Location: The area should be well-ventilated, away from general lab traffic, and clearly marked.

  • Secondary Containment: Place the container within a larger, chemically resistant tray or tub to contain any potential leaks.[10]

  • Segregation: Ensure the container is physically segregated from incompatible materials.[11]

Step 5: Final Disposal

Final disposal of hazardous waste is a regulated activity that must be performed by certified professionals.

Action: Arrange for the transfer of the waste container to your institution's central hazardous waste storage facility. From there, it will be collected by a licensed toxic industrial waste collector for final disposal.[11][12]

  • Probable Disposal Method: The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration at a regulated hazardous waste facility.[4][5] This process is designed to destroy the organic molecule completely, minimizing the release of harmful substances into the environment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3,5-Diiodo-4-hydroxyphenylpropionic acid.

G Disposal Workflow for 3,5-Diiodo-4-hydroxyphenylpropionic Acid cluster_prep Preparation cluster_main Segregation & Containerization cluster_storage Storage & Disposal Start Waste Generated PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Classification Classify Waste: Is it a Halogenated Organic? PPE->Classification Halogenated Segregate as HALOGENATED ORGANIC WASTE Classification->Halogenated Yes NonHalogenated Follow Different Disposal Stream (Not for this chemical) Classification->NonHalogenated No Container Select Compatible Container (HDPE or Glass) Halogenated->Container Label Label Container with: 'Hazardous Waste', Full Name, Hazards, Date Container->Label Store Store in Designated Area with Secondary Containment Label->Store Transfer Transfer to Central Waste Facility Store->Transfer Final Dispose via Licensed Waste Contractor (High-Temp Incineration) Transfer->Final End Disposal Complete Final->End

Caption: Decision workflow for safe disposal.

Emergency Procedures: Small Spill Response

In the event of a small spill of solid 3,5-Diiodo-4-hydroxyphenylpropionic acid, follow these steps:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Work in a well-ventilated area or fume hood.

  • Containment: Gently sweep the solid material into a designated waste container using a brush and dustpan.[15] Avoid creating dust.

  • Cleaning: Wipe the spill area with a damp cloth.

  • Disposal: The collected spill debris and cleaning materials must also be disposed of as Halogenated Organic Waste.

  • Decontamination: Wash hands thoroughly after cleanup is complete.

By adhering to this comprehensive guide, laboratory professionals can manage 3,5-Diiodo-4-hydroxyphenylpropionic acid waste with confidence, ensuring a safe working environment and upholding their commitment to environmental stewardship.

References

  • Reactivo. (n.d.). How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. Retrieved from [Link]

  • Chembase.cn. (n.d.). 3,5-Diiodo-4-Hydroxyphenylpropionic Acid (cas 13811-11-5) SDS/MSDS download. Retrieved from [Link]

  • Workplace Safety and Health Council. (2025). Laboratory Safety. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • National University of Singapore. (2016). Chemical Waste Disposal Standard Operating Procedure. Retrieved from [Link]

  • Workplace Safety and Health Council. (n.d.). Workplace Safety and Health Guidelines: Safe Handling of Chemicals in Laboratories. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Waste Management. Retrieved from [Link]

  • MetaScifentific. (n.d.). Safety Data Sheet 3-(4-Hydroxyphenyl)propionic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Diiodo-4-hydroxyphenylpropionic acid. PubChem. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3,5-Diiodo-4-hydroxyphenylpropionic acid

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires moving beyond generic, boilerplate safety data sheets. 3,5-Diiodo-4-hydroxyphenylpropionic acid (CAS 13811-11...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires moving beyond generic, boilerplate safety data sheets. 3,5-Diiodo-4-hydroxyphenylpropionic acid (CAS 13811-11-5), also known as DIHPA or DIPPA, is a highly potent halogenated phenolic acid[1]. It serves as a critical structural precursor in the synthesis of thyromimetics (e.g., DITPA, 3,3',5-Triiodothyropropionic acid) and radiolabeling reagents[2].

Because its molecular structure closely mimics endogenous thyroid hormones, accidental exposure presents unique, severe systemic risks alongside the standard local irritation hazards associated with halogenated phenols. This guide provides a self-validating, causally driven operational framework for the safe handling, dissolution, and disposal of this compound.

Part 1: Mechanistic Hazard Assessment (The "Why" Behind the Protocol)

To design an effective safety protocol, laboratory personnel must understand the physiological and environmental causality of the hazard. DIHPA lacks the α-amino group of natural thyroid hormones (T3/T4) but retains the critical diiodophenol moiety required to bind and activate Thyroid Hormone Receptors (TRα and TRβ)[3].

  • Systemic Thyromimetic Toxicity: Accidental inhalation of the aerosolized powder can lead to systemic absorption. Activation of TRα (predominantly in cardiac tissue) can induce severe tachycardia and arrhythmias[4]. Concurrently, activation of TRβ (in the liver and pituitary) can suppress the synthesis of Thyroid Stimulating Hormone (TSH), leading to central suppression of the hypothalamic-pituitary-thyroid (HPT) axis[4].

  • Local & Environmental Toxicity: As a halogenated phenol, the compound is a severe irritant to mucous membranes. Environmentally, halogenated phenols are highly persistent, resistant to standard microbial degradation, and extremely toxic to aquatic life[5][6].

HazardPathway Exposure Accidental Exposure (Inhalation/Ingestion) TR_Alpha TR-α Activation (Cardiac Tissue) Exposure->TR_Alpha Systemic Absorption TR_Beta TR-β Activation (Liver/Pituitary) Exposure->TR_Beta Systemic Absorption Toxicity Cardiac Toxicity (Tachycardia) TR_Alpha->Toxicity Receptor Binding HPT_Axis HPT Axis Suppression (Decreased TSH) TR_Beta->HPT_Axis Feedback Inhibition

Mechanistic pathway of thyromimetic toxicity following accidental exposure.

Part 2: Quantitative Hazard Data & PPE Matrix

Because 3,5-Diiodo-4-hydroxyphenylpropionic acid is a fine powder, the primary vector for laboratory exposure is aerosolization during weighing and transfer. The following tables summarize the physicochemical risks and the scale-dependent Personal Protective Equipment (PPE) required to mitigate them.

Table 1: Physicochemical Hazard Profile & Operational Impact

Property / HazardValue / ClassificationCausality & Operational Impact
Molecular Weight 417.97 g/mol [1]Heavy halogenated powder; highly prone to static cling during weighing.
Target Receptors TRα, TRβ (K_d ~ 10^-7 M)[3]High biological potency mandates stringent respiratory protection.
Physical State Solid (Powder)[5]High risk of aerosolization; requires handling in a negative-pressure isolator.
Environmental Toxic to aquatic life[5]Strict segregation into Halogenated Organic Waste streams is legally required.

Table 2: Scale-Dependent PPE Matrix

Operational ScaleRespiratory ProtectionSkin & Body ProtectionEye ProtectionEngineering Controls
Analytical (<1 g) NIOSH N95 or P100 half-maskDouble nitrile gloves, standard lab coatChemical safety gogglesClass II BSC or Powder Hood
Preparative (>1 g) PAPR (Powered Air-Purifying Respirator)Double nitrile (extended cuff), Tyvek suitFull face shield over gogglesDedicated API Isolator

Part 3: Self-Validating Handling & Dissolution Protocol

Do not treat this compound as a standard organic acid. The following step-by-step methodology ensures that the operational environment remains uncontaminated.

Step 1: Pre-Operational Verification

  • Action: Verify the inward airflow of the powder weighing isolator or Class II Biological Safety Cabinet (BSC) using a visual indicator (e.g., a Kimwipe strip or digital anemometer).

  • Causality: Ensures that any aerosolized thyromimetic powder is captured by the HEPA filter rather than entering the operator's breathing zone.

Step 2: Static Mitigation & Weighing

  • Action: Discharge the sealed refrigerated vial of 3,5-Diiodo-4-hydroxyphenylpropionic acid using an anti-static ionizer gun before opening.

  • Causality: Halogenated phenolic powders frequently carry a static charge. Neutralizing this prevents the powder from aggressively repelling out of the vial and contaminating the workspace or the operator's gloves.

  • Action: Weigh the desired mass into a pre-tared, static-dissipative conductive vessel.

Step 3: In-Situ Dissolution

  • Action: Do not transport the dry powder across the laboratory. Instead, inject the primary solvent (e.g., DMSO, ethanol, or basic aqueous buffer) directly into the weighing vessel while it is still inside the isolator.

  • Causality: Solvating the compound immediately eliminates the dust hazard, converting a high-risk inhalation threat into a highly manageable liquid transfer process.

Step 4: Decontamination

  • Action: Wipe down all spatulas, balances, and hood surfaces with a cloth dampened with 70% ethanol or a mild alkaline solution.

  • Causality: Dry sweeping generates microscopic aerosols. Wet-wiping ensures residual halogenated phenols are solubilized and physically captured in the wipe.

ProtocolWorkflow Storage 1. Refrigerated Storage (2-8°C, Sealed) Prep 2. PPE Verification (P100, Double Nitrile) Storage->Prep Retrieve compound Weighing 3. Powder Weighing (Negative Pressure Isolator) Prep->Weighing Transfer to hood Dissolution 4. In-Situ Dissolution (Sealed Vessel) Weighing->Dissolution Add solvent via septum Waste 5. Halogenated Waste (Segregated Disposal) Dissolution->Waste Dispose contaminated materials

Step-by-step operational workflow and waste segregation for halogenated phenols.

Part 4: Spill Response and Halogenated Waste Disposal Plan

Halogenated phenols cannot be processed through standard municipal waste or general organic waste streams. Due to their extreme environmental persistence and potential to contaminate groundwater, they are strictly regulated[5][7].

Emergency Spill Protocol:

  • Containment: If a powder spill occurs outside the engineering controls, immediately evacuate the area to allow aerosols to settle.

  • PPE Escalation: Don a P100 respirator and extended-cuff nitrile gloves.

  • Wet Collection: Do not sweep. Cover the spilled powder with absorbent pads and gently apply 70% ethanol to wet the powder, suppressing all dust generation.

  • Physical Removal: Scoop the wetted pads and debris into a rigid, sealable hazardous waste container.

Routine Waste Segregation:

  • Solid Waste: Collect all contaminated wipes, gloves, and empty vials into a rigid container explicitly labeled as "Hazardous Waste: Halogenated Phenols (Toxic to Aquatic Life)" [5].

  • Liquid Waste: Any aqueous or organic solutions containing 3,5-Diiodo-4-hydroxyphenylpropionic acid must be routed to a dedicated Halogenated Liquid Waste carboy. Never mix this with non-halogenated solvents, as doing so drastically increases institutional disposal costs and violates environmental compliance regulations[7].

References

  • [1] Appchem: 3,5-Diiodo-4-hydroxyphenylpropionic Acid | 13811-11-5 | C9H8I2O3. Retrieved from:

  • [2] ChemicalBook: 3,5-diiodo-4-hydroxyphenylpropionic acid | 13811-11-5. Retrieved from:

  • [3] Taylor & Francis: Full article: Diiodothyropropionic acid: WO2008106213. Retrieved from:

  • [5] Benchchem: Proper Disposal of 5-Bromo-2-chlorophenol: A Guide for Laboratory Professionals. Retrieved from:

  • [7] NY.Gov: Managing and Disposing of Household Hazardous Waste (Halogenated Phenol Guidelines). Retrieved from:

  • [6] RMIT Research Repository: Treatment of wastewater containing toxic halogenated phenolic compounds. Retrieved from:

  • [4] NIH: Actions of thyroid hormones and thyromimetics on the liver. Retrieved from:

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-Diiodo-4-hydroxyphenylpropionic acid
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